molecular formula C20H22O4 B044409 Dibenzyl adipate CAS No. 2451-84-5

Dibenzyl adipate

Cat. No.: B044409
CAS No.: 2451-84-5
M. Wt: 326.4 g/mol
InChI Key: AEUORZZHALJMBM-UHFFFAOYSA-N
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Description

Dibenzyl adipate is a synthetic diester compound formed by the esterification of adipic acid with benzyl alcohol. This structure confers excellent solvent and plasticizing properties, making it a compound of significant interest in materials science and polymer research. Its primary research application is as a model plasticizer and compatibilizer in the development and testing of novel polymeric systems, including cellulose derivatives, vinyl resins, and specialty elastomers. Researchers value this compound for its ability to lower the glass transition temperature and improve the flexibility and processability of polymers, allowing for the study of structure-property relationships. Furthermore, its relatively low volatility and potential as a non-aqueous solvent make it a candidate for investigating controlled-release drug delivery mechanisms and as a component in synthetic lubricant formulations. The mechanism of action is primarily physical, involving the intercalation of the diester molecules between polymer chains, thereby reducing intermolecular forces and increasing free volume. This detailed understanding of its physicochemical behavior is crucial for advancing the design of next-generation functional materials.

Properties

IUPAC Name

dibenzyl hexanedioate
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InChI

InChI=1S/C20H22O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AEUORZZHALJMBM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H22O4
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DSSTOX Substance ID

DTXSID5062427
Record name Dibenzyl adipate
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Molecular Weight

326.4 g/mol
Source PubChem
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CAS No.

2451-84-5
Record name Dibenzyl adipate
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Record name Dibenzyl adipate
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Record name Hexanedioic acid, 1,6-bis(phenylmethyl) ester
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Record name Dibenzyl adipate
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Record name Dibenzyl adipate
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Record name DIBENZYL ADIPATE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dibenzyl Adipate: Chemical Properties and Structure

Abstract

This compound (CAS No. 2451-84-5) is a synthetic diester compound formed through the esterification of adipic acid with benzyl alcohol.[1] It is a compound of significant interest in materials science, polymer research, and potentially in pharmaceutical applications. Primarily recognized for its role as a plasticizer, it enhances the flexibility and durability of polymers such as cellulose derivatives and vinyl resins.[1] This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies associated with this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is characterized by a central six-carbon adipate chain flanked by two benzyl groups linked via ester bonds.[1] This structure imparts properties such as low volatility and good thermal stability.[2] Key identifiers for this compound are detailed below.

Dibenzyl_Adipate_Structure cluster_0 bz1_c1 C bz1_c2 C bz1_c1->bz1_c2 bz1_ch2 CH₂ bz1_c1->bz1_ch2 bz1_c3 C bz1_c2->bz1_c3 bz1_c4 C bz1_c3->bz1_c4 bz1_c5 C bz1_c4->bz1_c5 bz1_c6 C bz1_c5->bz1_c6 bz1_c6->bz1_c1 bz1_o1 O bz1_ch2->bz1_o1 adip_c1 C bz1_o1->adip_c1 adip_o1 O adip_c1->adip_o1 adip_c2 CH₂ adip_c1->adip_c2 adip_c3 CH₂ adip_c2->adip_c3 adip_c4 CH₂ adip_c3->adip_c4 adip_c5 CH₂ adip_c4->adip_c5 adip_c6 C adip_c5->adip_c6 adip_o2 O adip_c6->adip_o2 bz2_o2 O adip_c6->bz2_o2 bz2_ch2 CH₂ bz2_o2->bz2_ch2 bz2_c1 C bz2_ch2->bz2_c1 bz2_c2 C bz2_c1->bz2_c2 bz2_c3 C bz2_c2->bz2_c3 bz2_c4 C bz2_c3->bz2_c4 bz2_c5 C bz2_c4->bz2_c5 bz2_c6 C bz2_c5->bz2_c6 bz2_c6->bz2_c1

Caption: 2D chemical structure of this compound.

  • IUPAC Name: dibenzyl hexanedioate[3]

  • Synonyms: Adipic acid dibenzyl ester, Dibenzyl hexanedioate, Hexanedioic acid, bis(phenylmethyl) ester[2][3]

  • CAS Number: 2451-84-5[2][4][5]

  • Molecular Formula: C₂₀H₂₂O₄[2][4]

  • SMILES: C1=CC=C(C=C1)COC(=O)CCCCC(=O)OCC2=CC=CC=C2[3][4][6]

  • InChI: InChI=1S/C20H22O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2[2][3]

  • InChIKey: AEUORZZHALJMBM-UHFFFAOYSA-N[2][3]

Physicochemical Properties

This compound typically presents as a white or colorless to light yellow powder or liquid.[2][7] It has a mild, pleasant odor and is characterized by its insolubility in water but moderate to good solubility in organic solvents.[2]

PropertyValueSource(s)
Molecular Weight 326.39 g/mol [2][4][7]
Monoisotopic Mass 326.15180918 Da[3]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid[2][7]
Melting Point 34.0 to 37.0 °C[7]
Boiling Point 202-208 °C (at 0.3 Torr)[7]
Density 1.0903 g/cm³[7]
Flash Point 36 °C[7]
Water Solubility Insoluble[2]
Topological Polar Surface Area (TPSA) 52.6 Ų[4]
logP (Predicted) 4.0336[4]

Experimental Protocols

Synthesis via Fischer Esterification

The synthesis of this compound is achieved by the esterification of adipic acid with benzyl alcohol. A common and efficient laboratory-scale method is the Fischer esterification, which uses an acid catalyst and removes the water byproduct to drive the reaction to completion. The following is a representative protocol adapted from standard procedures for similar diesters.[8]

Reaction Scheme: Adipic Acid + 2 Benzyl Alcohol ⇌ this compound + 2 H₂O

Materials and Reagents:

  • Adipic acid

  • Benzyl alcohol (slight excess)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol/water (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask, combine adipic acid, benzyl alcohol (approximately 2.1-2.3 molar equivalents), a catalytic amount of p-toluenesulfonic acid (e.g., 0.05-0.1 molar equivalents), and toluene.

  • Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.

  • Monitoring: Continue reflux until the theoretical amount of water is collected in the trap, indicating the reaction is complete (typically 3-5 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst; caution for CO₂ evolution) and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like MgSO₄. Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Adipic Acid, Benzyl Alcohol, Catalyst, and Toluene reflux Azeotropic Reflux with Dean-Stark Trap reactants->reflux monitor Monitor Water Collection reflux->monitor cool Cool to Room Temp monitor->cool wash Wash with NaHCO₃ and Brine cool->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Recrystallize Product concentrate->purify

Caption: Workflow for this compound synthesis.

Enzyme-Catalyzed Hydrolysis

The ester bonds in this compound are susceptible to hydrolysis, a reaction that can be catalyzed by esterase enzymes.[1] This makes the compound a useful model substrate for studying enzyme kinetics and metabolic pathways.

Conceptual Protocol:

  • Enzyme and Substrate Preparation: Prepare a buffered solution containing a specific esterase (e.g., lipase, porcine liver esterase). Prepare a stock solution of this compound in a suitable organic co-solvent (e.g., DMSO, ethanol) due to its low water solubility.

  • Reaction Initiation: Initiate the reaction by adding a small aliquot of the this compound stock solution to the enzyme buffer, ensuring the final co-solvent concentration is low enough not to denature the enzyme.

  • Monitoring: Monitor the reaction progress over time by measuring the disappearance of the substrate (this compound) or the appearance of the products (adipic acid and benzyl alcohol). This is typically accomplished using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: Calculate the rate of hydrolysis from the concentration change over time to determine enzyme activity and kinetic parameters (e.g., Kₘ, Vₘₐₓ).

Applications in Research and Drug Development

While primarily used as a plasticizer in the polymer industry, this compound's properties are relevant to pharmaceutical sciences.

  • Plasticizer and Compatibilizer: It serves as a model plasticizer for studying structure-property relationships in novel polymeric systems, which is relevant for developing drug-eluting polymers and medical plastics.[1]

  • Drug Delivery Systems: Its low volatility and potential as a non-aqueous solvent make it a candidate for investigating controlled-release drug delivery mechanisms.[1] The related compound, diisobutyl adipate, is being explored as a lipophilic excipient in topical and transdermal formulations to enhance the solubility of poorly water-soluble APIs.[9]

  • PROTAC Linker: this compound has been identified as a potential PROTAC (Proteolysis Targeting Chimera) linker, which can be used in the synthesis of PROTACs for targeted protein degradation.[10]

  • Model for Ester Metabolism: It is an effective substrate for studying ester hydrolysis, providing insights into the metabolic breakdown of ester-containing drugs and prodrugs by esterase enzymes.[1]

Applications_Relationship cluster_apps Key Application Areas DBA This compound plasticizer Plasticizer in Polymer Science DBA->plasticizer Improves Flexibility drug_delivery Excipient in Drug Delivery DBA->drug_delivery Solvent/Vehicle protac Linker for PROTAC Synthesis DBA->protac Structural Component metabolism Substrate for Metabolism Studies DBA->metabolism Ester Hydrolysis Model

Caption: Key applications of this compound.

Safety and Handling

According to aggregated GHS information from multiple notifications, this compound does not meet the criteria for hazard classification.[3] However, as with all chemical substances, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] Safety data for the related compound, dibutyl adipate, indicates low acute toxicity and minimal skin or eye irritation in animal and clinical tests.[11]

Storage: Store in a tightly sealed container in a dry, room-temperature environment.[7]

Conclusion

This compound is a well-characterized diester with established applications in material science and growing relevance in pharmaceutical research. Its defined chemical and physical properties, straightforward synthesis, and utility as a model compound for studying polymer interactions and ester metabolism make it a valuable tool for scientists and researchers. Further exploration of its potential in drug delivery systems and as a linker in novel therapeutic modalities like PROTACs is warranted.

References

An In-depth Technical Guide to the Synthesis of Dibenzyl Adipate from Adipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dibenzyl adipate, a versatile diester, from adipic acid. The document details various synthetic methodologies, including traditional acid-catalyzed esterification and modern, greener alternatives such as enzymatic and microwave-assisted synthesis. Emphasis is placed on providing detailed experimental protocols, comparative data, and thorough characterization of the final product.

Introduction

This compound is a chemical compound with applications in various fields, including its use as a plasticizer and in the formulation of certain drug delivery systems. Its synthesis from the readily available precursors, adipic acid and benzyl alcohol, is a topic of significant interest. This guide explores multiple synthetic routes, offering researchers the flexibility to choose a method that best suits their laboratory capabilities and environmental considerations.

Synthetic Methodologies

The primary method for synthesizing this compound is the Fischer esterification of adipic acid with benzyl alcohol. This section details the traditional approach using a strong acid catalyst, as well as more contemporary methods that offer advantages in terms of sustainability and reaction efficiency.

Traditional Synthesis: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters. In this process, adipic acid is reacted with an excess of benzyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed as a byproduct, often through azeotropic distillation.

Materials:

  • Adipic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add adipic acid, benzyl alcohol (in a molar ratio of 1:2.2 to 1:2.5 to adipic acid), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2 mol% with respect to adipic acid).

  • Add toluene as a solvent to facilitate azeotropic removal of water.

  • Assemble a Dean-Stark apparatus and a reflux condenser on the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reflux until the theoretical amount of water is collected, indicating the completion of the reaction (typically 4-8 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the toluene using a rotary evaporator.

  • The crude this compound is then purified by vacuum distillation.

Green Alternative 1: Enzymatic Esterification

Enzymatic synthesis offers a milder and more environmentally friendly alternative to traditional acid catalysis. Lipases, particularly Candida antarctica Lipase B (CALB), are effective biocatalysts for the esterification of adipic acid with benzyl alcohol. This method avoids the use of harsh acids and often leads to high purity products under milder reaction conditions.

Materials:

  • Adipic acid

  • Benzyl alcohol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Anhydrous solvent (e.g., toluene or 2-methyl-2-butanol)

  • Molecular sieves (optional, for water removal)

Equipment:

  • Shaker incubator or stirred reaction vessel

  • Temperature-controlled bath

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve adipic acid and benzyl alcohol (typically in a 1:2 molar ratio) in an anhydrous organic solvent.

  • Add the immobilized lipase (e.g., 5-10% by weight of the reactants).

  • If desired, add activated molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product.

  • Incubate the mixture at a controlled temperature (typically 40-60 °C) with constant shaking or stirring.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may take 24-48 hours to reach high conversion.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Green Alternative 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of this compound. Lewis acids, such as iron(III) chloride, can be used as effective catalysts under microwave conditions.

Materials:

  • Adipic acid

  • Benzyl alcohol

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Organic solvent (if not solvent-free)

Equipment:

  • Microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors

  • Reaction vessel suitable for microwave synthesis

Procedure:

  • In a microwave-safe reaction vessel, combine adipic acid, benzyl alcohol (in a 1:2 molar ratio), and a catalytic amount of FeCl₃·6H₂O (e.g., 1-5 mol%).

  • The reaction can be performed under solvent-free conditions or in a minimal amount of a high-boiling, microwave-transparent solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters, including temperature (e.g., 120-150 °C), microwave power (e.g., 100-300 W), and reaction time (typically 15-60 minutes).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The work-up procedure is similar to the traditional method: dilute the reaction mixture with an organic solvent, wash with water and brine, dry the organic layer, and remove the solvent.

  • Purify the crude product by vacuum distillation.

Data Presentation

The following table summarizes the typical quantitative data for the different synthetic methods described.

ParameterTraditional Acid-CatalyzedEnzymatic (Lipase)Microwave-Assisted (FeCl₃)
Catalyst H₂SO₄ or p-TSACandida antarctica Lipase BFeCl₃·6H₂O
Molar Ratio (Adipic Acid:Benzyl Alcohol) 1:2.2 - 1:2.51:21:2
Temperature 110-140 °C (Reflux)40-60 °C120-150 °C
Reaction Time 4-8 hours24-48 hours15-60 minutes
Typical Yield 70-85%70-95%80-95%
Key Advantages Well-established, low-cost catalystMild conditions, high selectivity, reusable catalystRapid synthesis, high yields
Key Disadvantages Harsh conditions, catalyst removalLonger reaction times, cost of enzymeRequires specialized equipment

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physical Properties
  • Appearance: Colorless to pale yellow oily liquid.

  • Molecular Formula: C₂₀H₂₂O₄

  • Molecular Weight: 326.39 g/mol

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound in CDCl₃ typically shows the following signals:

    • δ ~7.35 ppm (m, 10H): Aromatic protons of the two benzyl groups.

    • δ ~5.10 ppm (s, 4H): Methylene protons (-CH₂-) of the two benzyl groups.

    • δ ~2.35 ppm (t, 4H): Methylene protons (-CH₂-) adjacent to the carbonyl groups of the adipate chain.

    • δ ~1.65 ppm (m, 4H): Methylene protons (-CH₂-) in the middle of the adipate chain.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands:

    • ~3030 cm⁻¹: Aromatic C-H stretching.

    • ~2950 cm⁻¹ and ~2860 cm⁻¹: Aliphatic C-H stretching.

    • ~1730 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

    • ~1160 cm⁻¹: C-O stretching of the ester linkage.

    • ~750 cm⁻¹ and ~700 cm⁻¹: C-H bending of the monosubstituted benzene rings.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway Adipic_Acid Adipic Acid HOOC(CH₂)₄COOH Dibenzyl_Adipate This compound C₆H₅CH₂OOC(CH₂)₄COOCH₂C₆H₅ Adipic_Acid->Dibenzyl_Adipate + 2 Benzyl_Alcohol Benzyl Alcohol C₆H₅CH₂OH Benzyl_Alcohol->Dibenzyl_Adipate Catalyst H⁺ or Lipase or Microwave Water Water H₂O Dibenzyl_Adipate->Water + 2

Caption: Fischer esterification of adipic acid with benzyl alcohol.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization Reactants 1. Mix Adipic Acid, Benzyl Alcohol, & Catalyst Reaction 2. Heat under Reflux / Incubate with Enzyme / Microwave Irradiation Reactants->Reaction Cooling 3. Cool Reaction Mixture Reaction->Cooling Washing 4. Aqueous Wash (Water, NaHCO₃, Brine) Cooling->Washing Drying 5. Dry Organic Layer (e.g., MgSO₄) Washing->Drying Solvent_Removal 6. Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification 7. Vacuum Distillation Solvent_Removal->Purification Characterization 8. Characterization (NMR, IR) Purification->Characterization Product Pure this compound Characterization->Product

Caption: General workflow for synthesis and purification.

Conclusion

This guide has presented a detailed overview of the synthesis of this compound from adipic acid, covering traditional, enzymatic, and microwave-assisted methods. The choice of synthetic route will depend on factors such as required scale, available equipment, and environmental considerations. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling the efficient and informed synthesis of this important diester. Proper characterization using spectroscopic methods is crucial to ensure the purity and identity of the final product.

An In-depth Technical Guide to Dibenzyl Adipate (CAS 2451-84-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl adipate (CAS 2451-84-5), the diester of adipic acid and benzyl alcohol, is a versatile organic compound with established applications in polymer science and emerging significance in pharmaceutical research.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, analytical characterization, and toxicological profile. A key focus is placed on its burgeoning role as a linker in Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug development.[3] Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of key processes to facilitate a deeper understanding for researchers and drug development professionals.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or solid with a mild, pleasant odor.[2][3] It exhibits low volatility and good thermal stability.[3] Its solubility in organic solvents is moderate, while it is relatively insoluble in water.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2451-84-5[2][4][5][6][7]
Molecular Formula C₂₀H₂₂O₄[2][3][4][5][6][7]
Molecular Weight 326.39 g/mol [3][4][5][6][7]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[2][3]
Melting Point 34.0 to 37.0 °C[2]
Boiling Point 202-208 °C at 0.3 Torr[2]
Density 1.0903 g/cm³[2]
Flash Point 36 °C[2]
Solubility Soluble in most organic solvents; insoluble in water.[2][3]
Vapor Pressure 7.38E-08 mmHg at 25°C[2]
XLogP3-AA 3.6[5]
Hydrogen Bond Donor Count 0[5][6]
Hydrogen Bond Acceptor Count 4[5][6]
Rotatable Bond Count 11[5]
Topological Polar Surface Area (TPSA) 52.6 Ų[5][6]

Synthesis of this compound

The primary method for synthesizing this compound is the esterification of adipic acid with benzyl alcohol.[1][2][3] Several protocols exist, with variations in catalysts and reaction conditions to optimize yield and reaction time.

Conventional Synthesis: Fischer Esterification

This method involves heating adipic acid and benzyl alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid, with azeotropic removal of water to drive the reaction to completion.[1]

Experimental Protocol: Conventional Synthesis

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid (1.0 equivalent) and benzyl alcohol (2.0 equivalents).

  • Solvent Addition: Add toluene as a solvent to facilitate azeotropic removal of water.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.3 equivalents) to the mixture.

  • Reflux: Heat the mixture to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. Water will collect in the Dean-Stark trap.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Remove the toluene under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times in the synthesis of this compound. This method often employs a solid acid catalyst.

Experimental Protocol: Microwave-Assisted Synthesis

  • Reactant and Catalyst Loading: In a microwave-safe reaction vessel, combine adipic acid (1.0 equivalent), benzyl alcohol (2.0 equivalents), and a suitable catalyst such as FeCl₃·6H₂O.

  • Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 300-500 W) for a short duration (e.g., 20-40 minutes) in a sealed vessel.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the conventional synthesis protocol.

Enzymatic Synthesis

Enzymatic esterification using lipases offers a milder and more environmentally friendly approach to this compound synthesis.

Experimental Protocol: Enzymatic Synthesis

  • Reaction Setup: In a suitable vessel, dissolve adipic acid (1.0 equivalent) and benzyl alcohol (2.0 equivalents) in a non-aqueous solvent such as tert-butanol.

  • Enzyme Addition: Add a lipase, for example, Candida antarctica Lipase B (CALB), to the mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 50°C) with gentle agitation for an extended period (e.g., 24 hours).

  • Enzyme Removal and Product Isolation: Remove the enzyme by filtration. The solvent can be evaporated, and the product purified as described in the conventional synthesis protocol.

Diagram: Synthesis Workflow of this compound

G cluster_reactants Reactants cluster_methods Synthesis Methods cluster_purification Purification adipic_acid Adipic Acid conventional Conventional (H₂SO₄, Toluene, Reflux) adipic_acid->conventional microwave Microwave-Assisted (FeCl₃·6H₂O) adipic_acid->microwave enzymatic Enzymatic (Lipase, t-BuOH) adipic_acid->enzymatic benzyl_alcohol Benzyl Alcohol benzyl_alcohol->conventional benzyl_alcohol->microwave benzyl_alcohol->enzymatic crude_product Crude this compound conventional->crude_product microwave->crude_product enzymatic->crude_product neutralization Neutralization & Washing crude_product->neutralization distillation Vacuum Distillation neutralization->distillation chromatography Column Chromatography neutralization->chromatography pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The purity and structure of this compound can be confirmed using various analytical techniques.

Table 2: Analytical Methods for this compound Characterization

TechniquePurposeKey Observations
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and molecular weight confirmation.Provides retention time and mass spectrum for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.¹H NMR shows characteristic peaks for aromatic and aliphatic protons. ¹³C NMR confirms the presence of ester carbonyl and other carbon environments.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identification.A strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the ester group.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.A single major peak indicates high purity.

Experimental Protocol: Analytical Characterization

  • GC-MS:

    • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane).

    • Injection: Inject an aliquot of the solution into the GC-MS system.

    • GC Conditions: Use a suitable capillary column (e.g., HP-5MS) with a temperature program to separate the components.

    • MS Detection: Acquire mass spectra in the electron ionization (EI) mode.

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • FTIR Spectroscopy:

    • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal of an FTIR spectrometer.

    • Data Acquisition: Collect the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

    • Background Correction: A background spectrum of the clean, empty ATR crystal should be collected and subtracted from the sample spectrum.

Applications in Drug Development

While traditionally used as a plasticizer, this compound is gaining attention in the pharmaceutical industry, primarily as a linker for PROTACs.[1][3]

PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.[8][9][10][11] A PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[10][] this compound can be chemically modified to serve as a flexible and lipophilic linker in PROTAC design.

Diagram: General Mechanism of Action for a PROTAC

G cluster_protac PROTAC cluster_cellular Cellular Environment poi_ligand POI Ligand linker Linker (e.g., Adipate-based) poi Protein of Interest (POI) poi_ligand->poi Binds e3_ligand E3 Ligase Ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase Binds ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) poi->ternary_complex e3_ligase->ternary_complex ub Ubiquitin ub->ternary_complex proteasome Proteasome degradation Degradation proteasome->degradation ub_poi Polyubiquitinated POI ternary_complex->ub_poi Ubiquitination ub_poi->proteasome Recognition

Caption: The PROTAC recruits the POI to an E3 ligase, leading to ubiquitination and degradation.

Toxicological Profile

Specific toxicological data for this compound is limited. However, information from related adipate esters, such as dibutyl adipate, suggests a low toxicity profile. Dibutyl adipate has been shown to have no acute toxicity in cytotoxicity assays, which is attributed to its low water solubility.[13] It is also not considered to be a skin irritant or a sensitizer in animal and clinical tests.[14] According to the Globally Harmonized System (GHS), this compound does not meet the criteria for hazard classification.[5] However, as with any chemical substance, appropriate safety precautions should be taken during handling.

Conclusion

This compound is a compound with well-defined physicochemical properties and established synthesis routes. While its traditional application lies in the polymer industry, its potential as a versatile linker in PROTAC-based drug development opens up new avenues for its use in biomedical research. This guide provides the foundational technical information required for scientists and researchers to explore the applications of this compound in their respective fields. Further investigation into its specific applications in PROTACs and a more detailed toxicological assessment will be crucial for its advancement in pharmaceutical development.

References

An In-depth Technical Guide to the Physical Properties of Dibenzyl Adipate Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl adipate (CAS No. 2451-84-5), the diester of adipic acid and benzyl alcohol, is a compound of significant interest in various industrial and research applications.[1] Primarily utilized as a plasticizer, it enhances the flexibility and durability of polymers such as cellulose derivatives and vinyl resins. Its properties also make it a valuable solvent in certain chemical processes.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound in its liquid state, presenting quantitative data, detailed experimental methodologies for their determination, and a logical workflow for its synthesis and purification.

Core Physical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid, often described as a powder or lump that can exist in a clear liquid form.[1] It possesses a mild, pleasant odor.[1] The compound is characterized by low volatility and good thermal stability.[1]

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueConditions
Molecular Formula C₂₀H₂₂O₄
Molecular Weight 326.39 g/mol
Melting Point 34.0 to 37.0 °C
Boiling Point 202-208 °Cat 0.3 Torr
210–215 °Cat 10 mmHg
437.6 °Cat 760 mmHg (Predicted)
Density 1.0903 g/cm³
1.129 g/cm³
Refractive Index 1.510–1.513Industrial Grade (≥95% purity)
1.547
Vapor Pressure 7.38E-08 mmHgat 25°C
Flash Point 36 °C
214.4 °C
Solubility Insoluble in water; moderately soluble in organic solvents.

Note: Discrepancies in reported values may arise from variations in experimental conditions and sample purity.

Experimental Protocols

The determination of the physical properties of this compound requires precise and standardized experimental methodologies. Below are detailed protocols for key measurements.

Determination of Melting Point (Capillary Method)

This method is used to determine the temperature range over which the solid this compound transitions to a liquid state.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Heating bath fluid (silicone oil for Thiele tube)

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.

  • Apparatus Setup:

    • Mel-Temp: The capillary tube is inserted into the designated slot in the heating block. The thermometer is placed in its well.

    • Thiele Tube: The capillary tube is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the Thiele tube containing heating oil.

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

Determination of Boiling Point (Distillation Method)

This protocol is based on standard distillation methods such as those outlined in ISO 4626 and ASTM D1078 for organic liquids. Since this compound has a high boiling point at atmospheric pressure, vacuum distillation is typically employed.

Apparatus:

  • Round-bottom flask

  • Distillation head with a condenser (e.g., Vigreux or Liebig)

  • Receiving flask

  • Calibrated thermometer or thermocouple

  • Vacuum pump and manometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Setup: A known volume of this compound is placed in the round-bottom flask with boiling chips. The distillation apparatus is assembled, ensuring all joints are properly sealed.

  • Vacuum Application: The system is slowly evacuated to the desired pressure, which is monitored by the manometer.

  • Heating: The flask is heated gently with the heating mantle to initiate boiling. The heating rate is controlled to maintain a steady distillation rate.

  • Temperature Reading: The temperature is recorded when the vapor condensate is in equilibrium with the vapor at the top of the distillation column. This is the boiling point at the recorded pressure.

  • Data Collection: The temperature and pressure are carefully noted. If necessary, a nomograph can be used to correct the boiling point to standard pressure, although for high-boiling liquids, reporting the boiling point at a specific reduced pressure is standard practice.

Determination of Density (Digital Density Meter Method)

This method, compliant with ASTM D4052, uses an oscillating U-tube to determine the density of the liquid.

Apparatus:

  • Digital Density Meter

  • Syringes for sample injection

  • Thermostatic control for the measuring cell

Procedure:

  • Calibration: The instrument is calibrated according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature.

  • Sample Introduction: The this compound sample, which must be liquid and free of air bubbles, is introduced into the oscillating U-tube of the density meter using a syringe.

  • Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency is then converted into a density value by the instrument's software.

  • Temperature Control: The temperature of the measuring cell is precisely controlled, as density is temperature-dependent. The density is reported at the specified temperature.

Determination of Refractive Index (Abbe Refractometer Method)

The refractive index, a measure of how light propagates through the substance, is a characteristic property useful for identification and purity assessment.

Apparatus:

  • Abbe Refractometer

  • Monochromatic light source (typically a sodium lamp, 589 nm)

  • Constant temperature water bath

  • Dropper or pipette

Procedure:

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of liquid this compound are placed on the surface of the measuring prism. The prisms are then closed and locked.

  • Temperature Equilibration: Water from the constant temperature bath is circulated through the refractometer to bring the sample to the desired temperature.

  • Measurement: While looking through the eyepiece, the control knob is adjusted to bring the boundary line between the light and dark fields into sharp focus and exactly on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature of the measurement is also recorded.

Synthesis and Purification Workflow

This compound is synthesized via the Fischer esterification of adipic acid with benzyl alcohol, typically using an acid catalyst. The following diagram illustrates the general workflow for its laboratory-scale synthesis and subsequent purification.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Adipic Acid + Benzyl Alcohol + Acid Catalyst (e.g., p-TSA) Reaction Azeotropic Reflux (Dean-Stark Apparatus) Reactants->Reaction Solvent Toluene Solvent->Reaction Cooling Cool to Room Temp. Reaction->Cooling Washing Wash with NaHCO₃(aq) & Brine Cooling->Washing Drying Dry over Anhydrous MgSO₄ Washing->Drying Filtration Filter Drying Agent Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Crude Crude this compound Concentration->Crude Distillation Vacuum Distillation Pure Pure this compound Distillation->Pure Crude->Distillation

Caption: Workflow for the synthesis and purification of this compound.

This process involves reacting adipic acid and benzyl alcohol in a solvent like toluene with an acid catalyst. Water produced during the reaction is removed azeotropically to drive the equilibrium towards the product. The subsequent work-up involves neutralizing the acid catalyst, washing away impurities, drying the organic phase, and removing the solvent. Finally, the crude product is purified by vacuum distillation to yield pure this compound.

References

Dibenzyl Adipate Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibenzyl adipate in organic solvents. This compound, a diester of adipic acid and benzyl alcohol, is a compound of interest in various fields, including its use as a plasticizer and in formulation development.[1] Understanding its solubility is critical for its effective use in research and development.

Physicochemical Properties of this compound

PropertyValue
CAS Number 2451-84-5
Molecular Formula C₂₀H₂₂O₄
Molecular Weight 326.39 g/mol
Appearance Colorless to pale yellow liquid or solid[1]
General Solubility Exhibits moderate solubility in organic solvents and is relatively insoluble in water.[1]

Solubility of this compound in Organic Solvents

The following table provides an estimated qualitative solubility of this compound in various common organic solvents. It is important to note that these are predictions and should be confirmed experimentally for specific applications.

Solvent ClassSolventPredicted SolubilityRationale
Alcohols Methanol, EthanolLow to ModerateThe polarity of the hydroxyl group in short-chain alcohols may limit the dissolution of the largely non-polar this compound. Solubility is expected to increase with the alkyl chain length of the alcohol.
Ketones AcetoneModerate to HighAcetone's intermediate polarity makes it a good candidate for dissolving compounds with both polar and non-polar functionalities.
Esters Ethyl AcetateHighAs an ester itself, this compound is expected to be highly soluble in other esters like ethyl acetate due to similar intermolecular forces.
Aromatic Hydrocarbons Toluene, BenzeneHighThe presence of two benzyl groups in this compound suggests strong van der Waals interactions with aromatic solvents, leading to high solubility.
Chlorinated Hydrocarbons Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds, and this compound is expected to be readily soluble.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighEthers are good solvents for many organic compounds, and THF is generally a stronger solvent than diethyl ether.
Alkanes Hexane, HeptaneLowThe highly non-polar nature of alkanes makes them poor solvents for the more polar ester functional groups in this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A widely accepted and reliable method for determining the equilibrium solubility of a compound in a solvent is the shake-flask method. This protocol outlines the steps for determining the solubility of this compound in an organic solvent, followed by gravimetric analysis for quantification.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Glass vials with screw caps

  • Micropipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker.

    • To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes). This will create a clear supernatant.

  • Sample Collection and Analysis (Gravimetric Method):

    • Carefully withdraw a precise volume of the clear supernatant using a micropipette, ensuring that no solid particles are transferred.

    • Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., a glass beaker or aluminum pan).

    • Evaporate the solvent from the container in a drying oven at a temperature below the boiling point of this compound and the solvent's boiling point, or in a vacuum desiccator until a constant weight is achieved.

    • Accurately weigh the container with the dried this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

    • The solubility can then be expressed in various units, such as:

      • g/100 mL: (mass of residue (g) / volume of aliquot (mL)) * 100

      • mol/L: (mass of residue (g) / molecular weight of this compound ( g/mol )) / volume of aliquot (L)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess This compound prep2 Add known volume of solvent prep1->prep2 to vial equilibration Agitate at constant temperature (24-72h) prep2->equilibration separation Centrifuge to separate undissolved solid equilibration->separation analysis1 Collect supernatant separation->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh residue analysis2->analysis3 calculation Calculate solubility (g/100mL or mol/L) analysis3->calculation

Caption: Workflow for determining this compound solubility.

References

Dibenzyl Adipate as a Plasticizer: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of dibenzyl adipate as a plasticizer, intended for researchers, scientists, and professionals in drug development. This compound, a synthetic diester formed from adipic acid and benzyl alcohol, serves as an effective plasticizer, enhancing the flexibility and durability of various polymers.[1] Its primary function is to increase the plasticity and workability of materials, most notably polyvinyl chloride (PVC) and biodegradable polymers such as polylactic acid (PLA).

Core Mechanism of Action: Enhancing Polymer Flexibility

The plasticizing effect of this compound is primarily a physical phenomenon. Like other adipate esters, its molecules intercalate between the long polymer chains. This insertion disrupts the strong intermolecular forces, such as van der Waals forces and dipole-dipole interactions, that hold the polymer chains together in a rigid structure. By spacing the polymer chains further apart, this compound increases the "free volume" within the polymer matrix. This increased free volume allows the polymer chains to move more freely past one another, resulting in a more flexible and less brittle material.

This mechanism is best explained by the "Free Volume Theory," which is a comprehensive model that incorporates aspects of both the "Lubricity Theory" (where the plasticizer acts as a molecular lubricant) and the "Gel Theory" (where a weak network is formed between the plasticizer and polymer). The increased mobility of the polymer chains leads to a significant reduction in the glass transition temperature (Tg), which is a key indicator of a plasticizer's efficiency. A lower Tg signifies that the polymer transitions from a rigid, glassy state to a more flexible, rubbery state at a lower temperature.

Visualization of the Plasticization Mechanism

The following diagram illustrates the fundamental mechanism by which this compound plasticizes a polymer matrix.

Figure 1: Mechanism of this compound Plasticization

Quantitative Effects on Polymer Properties

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the effects of adipate plasticizers on polymer properties are well-documented. The following tables summarize the expected changes in mechanical and thermal properties when a polymer like PVC is plasticized with an adipate ester. The data presented is a representative compilation based on studies of analogous adipate plasticizers.

Table 1: Effect of Adipate Plasticizer on Mechanical Properties of PVC

PropertyUnplasticized PVCPVC with Adipate Plasticizer (typical range)
Tensile Strength (MPa) ~5015 - 30
Elongation at Break (%) <10200 - 400
Hardness (Shore A) >10060 - 90

Table 2: Effect of Adipate Plasticizer on Thermal Properties of PVC

PropertyUnplasticized PVCPVC with Adipate Plasticizer (typical range)
Glass Transition Temperature (Tg) (°C) ~80-20 to 20
Decomposition Temperature (°C) ~200200 - 250

Experimental Protocols for Evaluation

The evaluation of a plasticizer's effectiveness involves a series of standardized tests to measure the changes in the polymer's physical properties.

Sample Preparation

A typical protocol for preparing plasticized polymer samples for testing is as follows:

  • Mixing: The polymer resin (e.g., PVC powder) is dry-blended with the desired concentration of this compound (typically expressed in parts per hundred of resin, phr). Other additives like thermal stabilizers and lubricants are also incorporated at this stage.

  • Melt Compounding: The dry blend is then melt-compounded using a two-roll mill or a twin-screw extruder at a temperature sufficient to ensure a homogenous melt (e.g., 160-180°C for PVC).

  • Molding/Casting: The compounded material is then compression molded, injection molded, or solvent cast into sheets or specific shapes required for the various testing methods.

  • Conditioning: The prepared samples are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period (e.g., 24 hours) before testing to ensure consistency and comparability of results.

The following diagram outlines a general workflow for the preparation and evaluation of plasticized polymer samples.

ExperimentalWorkflow cluster_prep cluster_eval DryBlending Dry Blending (Polymer + this compound + Additives) MeltCompounding Melt Compounding (e.g., Two-Roll Mill) DryBlending->MeltCompounding Molding Molding / Casting (e.g., Compression Molding) MeltCompounding->Molding Conditioning Conditioning (23°C, 50% RH, 24h) Molding->Conditioning MechanicalTesting Mechanical Testing (Tensile, Hardness) Conditioning->MechanicalTesting ThermalAnalysis Thermal Analysis (DSC, TGA) Conditioning->ThermalAnalysis MigrationTesting Migration Testing Conditioning->MigrationTesting

Figure 2: General Experimental Workflow
Mechanical Property Testing

  • Tensile Testing:

    • Apparatus: Universal Testing Machine (UTM).

    • Procedure: Dumbbell-shaped specimens are pulled at a constant rate of extension until they fracture.

    • Data Acquired: Tensile strength (the maximum stress the material can withstand), elongation at break (the percentage increase in length at fracture), and Young's modulus (a measure of stiffness).

  • Hardness Testing:

    • Apparatus: Durometer (Shore A or D scale).

    • Procedure: An indenter is pressed into the surface of the material under a specific load, and the depth of indentation is measured.

    • Data Acquired: A dimensionless hardness value.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC):

    • Apparatus: Differential Scanning Calorimeter.

    • Procedure: A small sample of the material is heated at a controlled rate, and the heat flow to the sample is measured relative to a reference.

    • Data Acquired: Glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). A significant decrease in Tg is indicative of effective plasticization.

  • Thermogravimetric Analysis (TGA):

    • Apparatus: Thermogravimetric Analyzer.

    • Procedure: The mass of a sample is monitored as it is heated in a controlled atmosphere.

    • Data Acquired: The decomposition temperature and thermal stability of the plasticized material.

Concluding Remarks

This compound functions as an effective plasticizer by physically separating polymer chains, thereby increasing their mobility and the overall flexibility of the material. Its performance is primarily evaluated by the significant reduction in the glass transition temperature and the enhancement of mechanical properties such as elongation at break. While specific performance data for this compound is not as prevalent as for more common adipates, the established principles of plasticization and the testing methodologies outlined in this guide provide a robust framework for its evaluation and application in polymer science and drug development. Further research to generate and publish specific quantitative data for this compound across various polymer systems would be highly beneficial to the scientific community.

References

Primary research applications of Dibenzyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Primary Research Applications of Dibenzyl Adipate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound (DBA), a diester of adipic acid and benzyl alcohol, is a compound of significant interest in multiple research domains. Its primary application lies in materials science, where it serves as a model plasticizer for enhancing the flexibility and processability of polymeric systems.[1] Researchers utilize DBA to investigate polymer structure-property relationships due to its ability to lower the glass transition temperature and reduce intermolecular forces between polymer chains.[1] Beyond polymer chemistry, its biocompatibility and solvent properties have led to investigations into its use in controlled-release drug delivery systems.[1] Furthermore, its ester linkages make it a suitable model substrate for studying enzyme-catalyzed hydrolysis reactions, offering insights into metabolic processes.[1] This guide provides a comprehensive overview of the core research applications of this compound, detailing its synthesis, characterization, and the experimental contexts in which it is employed.

Core Research Applications

This compound's utility in research is primarily centered on its properties as a plasticizer, a potential drug delivery vehicle, and a biochemical tool.

Polymer Science and Materials Research

The most well-documented application of this compound is as a plasticizer in polymer chemistry.[1] It is valued for its ability to improve the flexibility, durability, and workability of polymers such as polyvinyl chloride (PVC), cellulose derivatives, and various resins.[1]

Mechanism of Action as a Plasticizer: The function of DBA as a plasticizer is primarily physical. Its molecules intercalate between the long chains of a polymer, effectively pushing them apart. This action reduces the intermolecular forces (van der Waals forces) that hold the polymer chains in a rigid structure, thereby increasing the free volume.[1] The result is a lower glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.[1][2] Studies have noted its effectiveness in enhancing the mechanical properties of PVC, showing improved flexibility and tensile strength when compared to some traditional phthalate plasticizers.[1]

Figure 1: Conceptual Mechanism of Polymer Plasticization cluster_0 Rigid Polymer State cluster_1 Plasticized Polymer State a1 Polymer Chain a2 Polymer Chain b1 Polymer Chain a3 Polymer Chain p2 DBA a2->p2  Addition of This compound b3 Polymer Chain b2 Polymer Chain p1 DBA p3 DBA p4 DBA

Caption: Figure 1 illustrates how this compound molecules physically separate polymer chains.

Pharmaceutical Formulations and Drug Delivery

This compound is being explored for its potential in pharmaceutical applications, particularly in the development of drug delivery systems.[1] Its favorable characteristics include low volatility, biocompatibility, and its capacity to act as a non-aqueous solvent, which are desirable for creating stable, controlled-release formulations.[1] The ester structure allows it to be a component in systems designed to release therapeutic agents over time.[1] A study noted that formulations incorporating this compound exhibited sustained release profiles with minimal cytotoxicity, indicating its potential for pharmaceutical use.[1]

Biochemical and Metabolic Research

In the field of biology, this compound serves as a model substrate for studying ester hydrolysis.[1] Its ester bonds can be cleaved by esterase enzymes to release adipic acid and benzyl alcohol.[1] This reaction provides a clear model for investigating enzyme kinetics and metabolic pathways related to ester metabolism in biological systems.[1]

Synthesis and Characterization

The synthesis of this compound is a critical process for its application in research, with several established methods. Its subsequent characterization is essential to confirm purity and structural integrity.

Synthesis Protocols

This compound is typically synthesized through the esterification of adipic acid with benzyl alcohol.[1] The primary methods vary in their use of catalysts, reaction conditions, and efficiency.

G Figure 2: Synthesis and Hydrolysis Pathway of this compound AdipicAcid Adipic Acid Esterification Esterification (Synthesis) AdipicAcid->Esterification BenzylAlcohol Benzyl Alcohol BenzylAlcohol->Esterification DBA This compound Hydrolysis Hydrolysis (Metabolism) DBA->Hydrolysis Water Water Metabolites Adipic Acid + Benzyl Alcohol Esterification->DBA Esterification->Water Hydrolysis->Metabolites

Caption: Figure 2 shows the chemical relationship between synthesis and metabolic breakdown of DBA.

Protocol 1: Sulfuric Acid-Mediated Synthesis (Traditional Method) This is a standard method that uses a strong acid catalyst.[1]

  • Reactants: Combine adipic acid and benzyl alcohol in a 1:2 molar ratio in a round-bottom flask.[1][3] Add a solvent such as toluene to facilitate the removal of water.[1]

  • Catalyst: Slowly add concentrated sulfuric acid (1–3% by weight) to the mixture.[1]

  • Reaction: Fit the flask with a Dean-Stark apparatus or similar condenser to enable azeotropic distillation.[1][3]

  • Heating: Heat the mixture to reflux at 120–140°C for 4–6 hours, continuously removing the water that forms as a byproduct to drive the reaction to completion.[1]

  • Neutralization & Purification: After cooling, neutralize the reaction mixture with a base like sodium carbonate. Wash the organic layer with water.[3] Remove the toluene under vacuum. The crude product can be further purified by washing with petroleum ether, vacuum distillation, or column chromatography.[1][3]

Protocol 2: Microwave-Assisted Synthesis This method significantly reduces reaction times.[1]

  • Reactants: Combine adipic acid and benzyl alcohol.

  • Catalyst: Use a catalyst such as FeCl₃·6H₂O.[1]

  • Reaction: Place the mixture in a pressurized vessel suitable for microwave synthesis.

  • Microwave Irradiation: Apply microwave irradiation (e.g., 300–500 W) and heat to approximately 130°C for 20–40 minutes.[1]

  • Purification: Isolate the product using standard purification techniques like chromatography.

Protocol 3: Enzymatic Esterification This "green chemistry" approach uses a biological catalyst.[1]

  • Reactants: Dissolve adipic acid and benzyl alcohol in a non-aqueous solvent like tert-butanol.[1]

  • Enzyme: Add an immobilized lipase, such as Candida antarctica Lipase B (CALB).[1]

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 50°C) with agitation for an extended period (e.g., 24 hours).[1]

  • Purification: Separate the enzyme (which can often be recycled) from the mixture by filtration. Purify the product by removing the solvent and using chromatography.[1]

Table 1: Comparison of Synthesis Methods for this compound

Parameter Sulfuric Acid-Mediated Microwave-Assisted Enzymatic Esterification
Catalyst Concentrated H₂SO₄[1] FeCl₃·6H₂O[1] Lipase (e.g., CALB)[1]
Temperature 120–140°C[1] ~130°C[1] ~50°C[1]
Reaction Time 4–6 hours[1] 20–40 minutes[1] ~24 hours[1]
Reported Yield ~72%[3] Up to 91% (for related esters)[1] ~72%[1]
Key Advantages Low-cost, well-established Extremely rapid reaction Mild conditions, high selectivity

| Key Disadvantages | Harsh conditions, waste acid | Requires specialized equipment | High enzyme cost, long reaction time |

Analytical Characterization Protocols

Confirming the identity and purity of synthesized this compound is crucial for its use in research. A multi-technique approach is standard.

G Figure 3: Workflow for the Characterization of this compound cluster_analysis Analytical Techniques start Synthesized Crude Product purification Purification (Distillation or Chromatography) start->purification end Confirmed Pure This compound ftir FTIR (Functional Groups) purification->ftir Verify Ester Bonds nmr NMR (Molecular Structure) purification->nmr Confirm Structure gcms GC-MS (Molecular Weight & Volatile Impurities) purification->gcms Confirm MW hplc HPLC (Purity Quantification) purification->hplc Quantify Purity ftir->end nmr->end gcms->end hplc->end

Caption: Figure 3 outlines the standard workflow for purifying and validating synthesized DBA.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups present. For this compound, the key signature is a strong ester carbonyl (C=O) stretching peak around 1740 cm⁻¹. The presence of aromatic C-H bonds from the benzyl groups can also be confirmed.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for elucidating the molecular structure. ¹H NMR will show characteristic peaks for the protons on the benzyl rings and the aliphatic adipate backbone.[3] ¹³C NMR confirms the carbon environments, including the ester carbonyl carbon.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique first separates the compound from volatile impurities using gas chromatography. The mass spectrometer then fragments the molecule, providing a mass spectrum that confirms the molecular weight (326.4 g/mol ) and offers structural information.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is primarily used to quantify the purity of the final product. Using a reverse-phase column, a single sharp peak corresponding to this compound indicates high purity, and the peak area can be used for precise quantification.[1]

Toxicological and Biocompatibility Profile

There is limited specific toxicological data available for this compound in the reviewed literature. However, data from structurally related adipate esters, such as Dibutyl adipate (DBA), can provide context for potential areas of investigation. It is critical to note that data from these analogs cannot be directly extrapolated to this compound.

Table 2: Summary of Toxicological Data for Adipate Analogs (for context only)

Test Compound Species Dosage/Concentration Key Findings
Acute Oral Toxicity (LD₅₀) Dibutyl Adipate Rat 12.9 g/kg (20% dispersion) Low acute toxicity.[4]
Subchronic Dermal Toxicity Dibutyl Adipate Rabbit 1.0 ml/kg/day Reduction in body weight gain.[4][5]
Cytotoxicity Dibutyl Adipate HeLa cells Dilution series No acute toxicity observed, attributed to insolubility in water.[4]
Skin Irritation Dibutyl Adipate Rabbit Undiluted Mild to moderate irritation.[4]

| Eye Irritation | Dibutyl Adipate | Rabbit | Undiluted | Minimally irritating.[5] |

Research on other plasticizers, such as certain phthalates, has raised concerns about endocrine-disrupting properties.[6][7] While adipates are often considered safer alternatives, comprehensive in vivo and in vitro studies would be necessary to fully characterize the safety profile of this compound for pharmaceutical and other applications.[2]

References

Dibenzyl Adipate: A Technical Guide to its Application as a Non-Aqueous Solvent in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl adipate, a diester of adipic acid and benzyl alcohol, is a compound of growing interest in materials science and pharmaceutical research.[1][2] While it is predominantly recognized for its efficacy as a plasticizer, enhancing the flexibility and processability of polymers, its inherent properties suggest significant potential as a non-aqueous solvent.[1][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed, adaptable experimental protocols for its potential application in drug delivery systems and electrochemical studies.

This compound's chemical structure, characterized by a central adipate chain flanked by two benzyl groups, confers upon it excellent solvent characteristics.[1] It is a colorless to pale yellow liquid with low volatility and good thermal stability, making it a suitable candidate for a variety of research applications.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization as a non-aqueous solvent. The following table summarizes the available quantitative data for this compound.

PropertyValueReference(s)
Chemical Formula C₂₀H₂₂O₄[2]
Molecular Weight 326.39 g/mol [2]
Appearance Colorless to pale yellow liquid/powder[2]
Melting Point 34.0 to 37.0 °C[4]
Boiling Point 202-208 °C (at 0.3 Torr)[4]
Density 1.0903 g/cm³[4]
Flash Point 36 °C[4]
Water Solubility Relatively insoluble[2]
Solubility in Organic Solvents Moderately soluble[2]
Topological Polar Surface Area (TPSA) 52.6 Ų[5]
LogP (octanol-water partition coefficient) 4.0336[5]
Hydrogen Bond Acceptors 4[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 9[5]

Mechanism of Action: From Plasticizer to Solvent

This compound's primary industrial application is as a plasticizer, where it integrates between polymer chains, thereby reducing intermolecular forces and increasing the free volume.[1] This intercalation disrupts polymer-polymer interactions, leading to increased flexibility and a lower glass transition temperature.[5] This same mechanism, at a molecular level, is responsible for its solvent properties. By overcoming the cohesive energy of a solute, this compound can effectively dissolve various compounds.

Plasticization_Mechanism cluster_1 Addition of this compound p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain da1 This compound label_rigid Strong Polymer-Polymer Interactions da2 This compound p4 Polymer Chain p5 Polymer Chain da3 This compound label_plasticized Reduced Intermolecular Forces Increased Free Volume & Flexibility p6 Polymer Chain

Mechanism of polymer plasticization by this compound.

Experimental Protocols: A Guideline for Application

While specific experimental data on the use of this compound as a non-aqueous solvent is limited in publicly available literature, its properties suggest its utility in several research areas. The following sections provide detailed, adaptable protocols for key applications. These are intended as a starting point for researchers, and optimization will be necessary for specific active pharmaceutical ingredients (APIs) or experimental systems.

Preparation of a Non-Aqueous Parenteral Formulation

The low volatility and good thermal stability of this compound make it a candidate for developing parenteral drug delivery systems for poorly water-soluble drugs.[3]

Objective: To prepare a stable, non-aqueous solution of a hydrophobic API for parenteral administration.

Materials:

  • This compound

  • Hydrophobic Active Pharmaceutical Ingredient (API)

  • Co-solvent (e.g., ethanol, propylene glycol, if necessary)

  • Sterile vials and stoppers

  • Syringe filters (0.22 µm)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Inert gas (e.g., nitrogen or argon)

Protocol:

  • Solubility Determination:

    • Prepare saturated solutions of the API in this compound at various temperatures (e.g., 25°C, 37°C) to determine the solubility.

    • Equilibrate the solutions for 24-48 hours with continuous stirring.

    • Filter the saturated solutions and analyze the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) to quantify the dissolved API.

  • Formulation Preparation:

    • In a sterile vial, accurately weigh the desired amount of API.

    • Add the calculated volume of this compound to the vial.

    • If required, add a co-solvent to enhance solubility.

    • Blanket the vial with an inert gas to prevent oxidation.

    • Seal the vial and stir the mixture on a magnetic stirrer until the API is completely dissolved. Gentle heating may be applied if the API is heat-stable.

  • Sterilization:

    • Aseptically filter the formulation through a 0.22 µm syringe filter into a sterile receiving vial.

  • Characterization:

    • Visually inspect the formulation for clarity and particulate matter.

    • Determine the drug content and purity using an appropriate analytical method.

    • Measure the viscosity of the formulation.

    • Conduct stability studies at various temperature and humidity conditions.

Parenteral_Workflow start Start solubility API Solubility Determination in this compound start->solubility formulation Formulation Preparation: API + this compound (+ Co-solvent) solubility->formulation sterilization Aseptic Filtration (0.22 µm) formulation->sterilization characterization Characterization: - Clarity & Purity - Viscosity - Stability sterilization->characterization end End characterization->end Matrix_Tablet_Workflow start Start blending Dry Blending: API + Polymer + Filler start->blending granulation Wet Granulation with This compound Solution blending->granulation drying Drying and Milling of Granules granulation->drying lubrication Blending with Glidant & Lubricant drying->lubrication compression Tablet Compression lubrication->compression evaluation Tablet Evaluation & Dissolution Testing compression->evaluation end End evaluation->end Nanoparticle_Synthesis_Workflow start Start organic_phase Prepare Organic Phase: Polymer + API in this compound start->organic_phase emulsification Emulsification in Aqueous Surfactant Solution (o/w) organic_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation recovery Nanoparticle Recovery: Centrifugation & Washing evaporation->recovery characterization Characterization: Size, Zeta Potential, Morphology, Drug Loading recovery->characterization end End characterization->end Electrochemistry_Workflow start Start preparation Electrolyte Preparation (in glove box): Salt in Anhydrous this compound start->preparation assembly Electrochemical Cell Assembly preparation->assembly measurements Electrochemical Measurements: CV, EIS, Galvanostatic Cycling assembly->measurements analysis Data Analysis: Electrochemical Window, Conductivity, Performance measurements->analysis end End analysis->end

References

The Potential of Dibenzyl Adipate and its Analogs in Controlled-Release Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a lack of publicly available research focused specifically on the use of Dibenzyl adipate in controlled-release drug delivery systems, this technical guide leverages data and protocols from closely related adipate-based polymers, primarily Poly(glycerol adipate) (PGA), to illustrate the potential of this class of materials. The principles, experimental methodologies, and controlled-release mechanisms described herein are considered broadly applicable to adipate esters and serve as a foundational guide for researchers and drug development professionals.

Introduction

This compound, a dibenzyl ester of adipic acid, is a compound with recognized applications as a plasticizer. Its inherent properties, such as low volatility, good thermal stability, and biocompatibility, suggest its potential as a valuable excipient in the pharmaceutical industry, particularly in the burgeoning field of controlled-release drug delivery. Adipate esters, as a class, are gaining attention for their biodegradability and their ability to form stable matrices for the encapsulation and sustained release of therapeutic agents.[1][2]

This guide provides an in-depth technical overview of the potential of adipate-based systems, with a focus on their application in the controlled delivery of hydrophobic drugs. It summarizes key quantitative data from studies on related adipate polymers, details relevant experimental protocols, and visualizes critical workflows and concepts to provide a comprehensive resource for researchers.

Physicochemical Properties and Rationale for Use

This compound's utility in controlled-release formulations stems from its physicochemical characteristics. As a plasticizer, it can increase the flexibility and durability of polymeric matrices, which is crucial for the integrity of drug delivery systems.[1] Its hydrophobic nature makes it a suitable candidate for encapsulating poorly water-soluble drugs, a significant challenge in pharmaceutical formulation.[1] The ester linkages in its structure are susceptible to hydrolysis, which can be a mechanism for the gradual release of an encapsulated drug.[1]

Quantitative Data on Adipate-Based Drug Delivery Systems

The following tables summarize key performance indicators from studies on adipate-based polymeric nanoparticles, which serve as a proxy for the potential performance of this compound-based systems.

Table 1: Particle Size and Drug Loading of Adipate-Based Nanoparticles

Polymer SystemDrugParticle Size (nm)Drug Loading (%)Encapsulation Efficiency (%)Reference
Poly(glycerol adipate) (PGA)SN-38150-200Not ReportedNot Reported[1]
PGA-50% CholesterolSN-38< 200~2~20[1]
PGA-50% TocopherolSN-38< 200~2~20[1]
Poly(butylene adipate)-co-N-succinyl chitosanLoteprednol etabonateNot ReportedNot ReportedNot Reported[3]
Poly(glycerol adipate)Ibuprofen~200-300~5-10~50-70[4]
Poly(glycerol adipate)Ketoprofen~200-300~2-5~30-50[4]

Table 2: In Vitro Drug Release from Adipate-Based Nanoparticles

Polymer SystemDrugRelease ConditionsCumulative Release (Time)Release KineticsReference
PGA-50% CholesterolSN-38pH 7.4~50% (168 h)Sustained Release[1]
PGA-50% TocopherolSN-38pH 7.4~32% (168 h)Sustained Release[1]
PGA-g-PCL (low PCL length)Usnic AcidpH 7.4< 40% (7 days)Diffusion-controlled[5]
PGA-g-PCL (high PCL length)Usnic AcidpH 7.4> 80% (7 days)Burst release followed by sustained release[5]
Poly(glycerol adipate)IbuprofenNot SpecifiedBiphasic (initial burst then sustained)Not Specified[4]
Poly(glycerol adipate)KetoprofenNot SpecifiedBiphasic (initial burst then sustained)Not Specified[4]

Experimental Protocols

The following are detailed methodologies for the preparation and characterization of adipate-based drug delivery systems, adapted from the literature on related adipate polymers.

Preparation of Adipate-Based Nanoparticles via Nanoprecipitation

This method is suitable for the self-assembly of amphiphilic polymers into nanoparticles.[1]

Materials:

  • Adipate-based polymer (e.g., Poly(glycerol adipate))

  • Drug to be encapsulated

  • Organic solvent (e.g., Acetone, Tetrahydrofuran)

  • Aqueous phase (e.g., deionized water, buffer solution)

Procedure:

  • Dissolve the adipate-based polymer and the drug in the organic solvent to form a clear solution.

  • Add the organic phase dropwise into the aqueous phase under constant stirring.

  • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Continue stirring for a specified period to allow for the complete evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any free drug and residual solvent.

Preparation of Adipate-Based Microparticles via Solvent Evaporation

This technique is widely used for the microencapsulation of both hydrophobic and hydrophilic drugs.[6]

Materials:

  • Adipate-based polymer

  • Drug to be encapsulated

  • Volatile organic solvent (e.g., Dichloromethane)

  • Aqueous phase containing a surfactant (e.g., Polyvinyl alcohol solution)

Procedure:

  • Dissolve the adipate-based polymer and the drug in the volatile organic solvent.

  • Disperse this organic phase in the aqueous surfactant solution to form an oil-in-water emulsion. This is typically done using high-speed homogenization or sonication.

  • Continuously stir the emulsion to allow the organic solvent to evaporate.

  • As the solvent evaporates, the polymer precipitates, forming solid microparticles with the drug encapsulated within.

  • The microparticles are then collected by filtration or centrifugation, washed, and dried.

Characterization of Drug-Loaded Particles

Particle Size and Morphology:

  • Dynamic Light Scattering (DLS): To determine the average particle size and polydispersity index (PDI).[5]

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the shape, surface morphology, and internal structure of the particles.[3]

Drug Loading and Encapsulation Efficiency:

  • A known amount of the drug-loaded particle formulation is dissolved in a suitable solvent to release the encapsulated drug.

  • The amount of drug is quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[4]

  • The Drug Loading (DL) and Encapsulation Efficiency (EE) are calculated using the following formulas:

    • DL (%) = (Mass of drug in particles / Mass of particles) x 100

    • EE (%) = (Mass of drug in particles / Initial mass of drug used) x 100

In Vitro Drug Release Studies

Dialysis Method:

  • A known amount of the drug-loaded particle suspension is placed in a dialysis bag with a specific molecular weight cut-off.[5]

  • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.[5]

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The concentration of the released drug in the aliquots is determined by a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).

Visualizations of Key Processes

The following diagrams, generated using Graphviz, illustrate common experimental workflows and theoretical concepts in controlled-release drug delivery.

Nanoprecipitation_Workflow cluster_prep Preparation of Phases cluster_process Nanoparticle Formation cluster_final Final Product A Adipate Polymer + Drug D Dissolution A->D B Organic Solvent B->D C Aqueous Phase E Dropwise Addition (under stirring) C->E D->E F Self-Assembly & Solvent Diffusion E->F G Solvent Evaporation F->G H Nanoparticle Suspension G->H I Purification (Centrifugation/Dialysis) H->I J Final Drug-Loaded Nanoparticles I->J

Nanoprecipitation workflow for nanoparticle synthesis.

Solvent_Evaporation_Workflow cluster_prep Phase Preparation cluster_process Microparticle Formation cluster_final Final Product A Adipate Polymer + Drug D Dissolution of Polymer & Drug A->D B Volatile Organic Solvent B->D C Aqueous Phase + Surfactant E Emulsification (High-Speed Homogenization) C->E D->E F Solvent Evaporation E->F G Polymer Precipitation F->G H Microparticle Suspension G->H I Collection & Washing H->I J Drying I->J K Final Drug-Loaded Microparticles J->K

Solvent evaporation workflow for microparticle synthesis.

Controlled_Release_Mechanism cluster_matrix Polymeric Matrix cluster_release Release Mechanisms cluster_environment External Environment Matrix Adipate Polymer Matrix Diffusion Drug Diffusion Matrix->Diffusion Erosion Matrix Erosion Matrix->Erosion Drug Encapsulated Drug Drug->Diffusion ReleasedDrug Released Drug Diffusion->ReleasedDrug Erosion->ReleasedDrug

General mechanisms of controlled drug release.

Conclusion

While direct experimental data on this compound for controlled-release drug delivery is limited, the broader family of adipate-based polymers demonstrates significant promise. Their biocompatibility, biodegradability, and versatility in forming nanoparticles and microparticles make them attractive candidates for the encapsulation and sustained release of a wide range of therapeutic agents, particularly hydrophobic drugs. The experimental protocols and characterization techniques detailed in this guide provide a solid foundation for researchers to explore the potential of this compound and other adipate esters in developing novel and effective drug delivery systems. Further research is warranted to specifically quantify the performance of this compound in this application and to fully realize its potential in pharmaceutical formulations.

References

The Thermal Stability and Degradation of Dibenzyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl adipate (CAS No. 2451-84-5), the diester of adipic acid and benzyl alcohol, is a compound of interest in various industrial applications, including its use as a plasticizer.[1] A thorough understanding of its thermal stability and degradation profile is critical for its application in processes involving elevated temperatures, such as in polymer processing or as a solvent in chemical synthesis. While broadly recognized for its good thermal stability and low volatility, specific quantitative data on its thermal decomposition is not extensively available in peer-reviewed literature.[1] This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, drawing upon comparative data from other adipate esters and established principles of thermal analysis. It details the standard experimental protocols for assessing thermal stability and proposes a likely degradation pathway.

Thermal Stability Analysis: Comparative Data

Below is a summary of thermal stability data for various adipate esters, which can serve as a proxy for estimating the performance of this compound.

Adipate EsterOnset of Decomposition (Tonset) (°C)Temperature of Maximum Decomposition Rate (Tmax) (°C)Notes
Decyl Butoxyethyl Adipate> Industrial DOP by 21°C-Higher thermal stability compared to dioctyl phthalate (DOP).[2][3]
Decyl Phenoxyethyl Adipate-316The introduction of a phenoxyethyl fragment improves thermal stability.[3][4] The maximum decomposition rate temperature is 321°C.[4]
Poly(ethylene adipate) (PEAd)--Lower thermal stability compared to poly(butylene adipate).[5]
Poly(propylene adipate) (PPAd)--Lower thermal stability compared to poly(butylene adipate).[5]
Poly(butylene adipate) (PBAd)324400Exhibits good thermal stability.[6]

Experimental Protocols

To rigorously assess the thermal stability and degradation of this compound, a combination of thermoanalytical and chromatographic techniques is employed. The following sections detail the standard experimental methodologies.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments TGA 550, Mettler Toledo TGA/DSC 3+).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample from the starting temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[3][6]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of mass loss (Tmax).

    • Determine the onset temperature of decomposition (Tonset) from the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and to detect exothermic or endothermic decomposition events.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments DSC Q2000).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Heating and Cooling Program:

    • Equilibrate the sample at a low temperature (e.g., -50°C).

    • Heat the sample to a temperature above its expected melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Reheat the sample at the same controlled rate to obtain the final DSC thermogram.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the DSC thermogram to identify endothermic peaks (melting) and exothermic peaks (crystallization, decomposition).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products generated from the thermal degradation of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (Py-GC-MS).

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis sample cup.

  • Pyrolysis:

    • Introduce the sample into the pyrolysis furnace.

    • Rapidly heat the sample to a specific pyrolysis temperature (e.g., determined from TGA data to be in the decomposition range) in an inert atmosphere (e.g., helium).

  • GC Separation:

    • The volatile degradation products (pyrolyzates) are swept from the pyrolyzer into the GC column.

    • Separate the pyrolyzates based on their boiling points and interactions with the column stationary phase using a programmed temperature ramp.

  • MS Detection and Identification:

    • As the separated components elute from the GC column, they enter the mass spectrometer.

    • The molecules are ionized (typically by electron ionization), and the resulting mass fragments are detected.

    • Identify the degradation products by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Interpretation Sample This compound Sample TGA TGA Sample->TGA DSC DSC Sample->DSC PyGCMS Py-GC-MS Sample->PyGCMS TGA_Data Mass Loss vs. Temp (TGA Curve) DTG Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temp (DSC Thermogram) DSC->DSC_Data GCMS_Data Chromatogram & Mass Spectra PyGCMS->GCMS_Data Stability Thermal Stability Profile (Tonset, Tmax) TGA_Data->Stability Transitions Thermal Transitions (Melting, Decomposition) DSC_Data->Transitions Products Degradation Products Identification GCMS_Data->Products Mechanism Proposed Degradation Pathway Stability->Mechanism Transitions->Mechanism Products->Mechanism

Caption: Experimental workflow for thermal stability and degradation analysis.

Proposed Thermal Degradation Pathway

Based on the fundamental chemistry of esters, the thermal degradation of this compound is likely initiated by the cleavage of the ester bonds. This can proceed through several potential pathways, including beta-hydride elimination or homolytic cleavage, leading to the formation of primary degradation products. These primary products can then undergo further decomposition at higher temperatures.

G cluster_primary Primary Degradation cluster_secondary Secondary Degradation DBA This compound AdipicAcid Adipic Acid DBA->AdipicAcid Ester Hydrolysis (trace H2O) BenzylAlcohol Benzyl Alcohol DBA->BenzylAlcohol Ester Hydrolysis (trace H2O) Toluene Toluene DBA->Toluene Decarboxylation Carbene Adipic Acid Carbene Intermediate DBA->Carbene β-Hydride Elimination Cyclopentanone Cyclopentanone AdipicAcid->Cyclopentanone Cyclization & Decarboxylation Water H2O AdipicAcid->Water Dehydration Benzaldehyde Benzaldehyde BenzylAlcohol->Benzaldehyde Oxidation Carbene->Cyclopentanone Rearrangement BenzoicAcid Benzoic Acid Benzaldehyde->BenzoicAcid Oxidation CO2 CO2 Cyclopentanone->CO2 Further Decomposition

Caption: Proposed thermal degradation pathways for this compound.

Discussion of Degradation Pathways

The thermal degradation of this compound is anticipated to be a complex process involving multiple reaction pathways. The primary initiation step is the scission of the ester linkage.

  • Ester Pyrolysis (β-Hydride Elimination): For esters with a β-hydrogen on the alcohol moiety, a concerted cyclic elimination reaction can occur. However, benzyl alcohol lacks a β-hydrogen, making this pathway less likely for the benzyl portion. The adipate chain, however, can undergo reactions.

  • Homolytic Cleavage: At sufficiently high temperatures, the C-O bond of the ester can cleave homolytically to form radicals, which can then undergo a variety of subsequent reactions.

  • Hydrolysis: In the presence of trace amounts of water, hydrolysis of the ester bonds can occur, yielding adipic acid and benzyl alcohol.

  • Decarboxylation: Direct decarboxylation of the ester can lead to the formation of hydrocarbons.

The primary degradation products, such as adipic acid and benzyl alcohol, are themselves thermally unstable and will decompose further at higher temperatures.

  • Adipic Acid Decomposition: Adipic acid is known to undergo cyclization and decarboxylation upon heating to form cyclopentanone, water, and carbon dioxide.

  • Benzyl Alcohol Decomposition: Benzyl alcohol can be oxidized to benzaldehyde and subsequently to benzoic acid, especially if oxygen is present. Toluene can also be a decomposition product.

The exact distribution of these products will depend on the specific conditions of the thermal degradation, including temperature, heating rate, and the composition of the surrounding atmosphere.

Conclusion

While specific quantitative data for the thermal stability of this compound remains to be fully characterized in publicly accessible literature, a comprehensive understanding of its likely behavior can be inferred from the analysis of related adipate esters and fundamental principles of organic chemistry. The provided experimental protocols offer a robust framework for researchers to conduct detailed thermal analysis. The proposed degradation pathways serve as a logical starting point for the identification of thermal decomposition products. Further research employing the methodologies outlined in this guide is essential to fully elucidate the thermal properties of this compound and ensure its safe and effective use in high-temperature applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dibenzyl Adipate via Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibenzyl adipate is the diester of adipic acid and benzyl alcohol. It finds applications as a plasticizer in polymers, a solvent in various chemical processes, and as an intermediate in organic synthesis. Its synthesis is typically achieved through the Fischer-Speier esterification of adipic acid with benzyl alcohol in the presence of an acid catalyst. This document provides detailed protocols for the synthesis of this compound using various catalytic methods, including conventional acid catalysis, enzymatic catalysis, and microwave-assisted synthesis.

Catalytic Methods for this compound Synthesis

The esterification of adipic acid with benzyl alcohol is a reversible reaction. To drive the equilibrium towards the formation of the this compound product, it is essential to remove the water formed during the reaction or use an excess of one of the reactants, typically benzyl alcohol. The choice of catalyst can significantly impact the reaction rate, yield, and environmental footprint of the synthesis.

  • Homogeneous Acid Catalysis: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA) are commonly used as catalysts in laboratory-scale synthesis. These catalysts are effective but can be corrosive and require a neutralization step during work-up, which can generate significant waste.

  • Heterogeneous Acid Catalysis: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) and zeolites, offer the advantage of easy separation from the reaction mixture, enabling catalyst recycling and simplifying product purification.

  • Enzymatic Catalysis: Lipases, such as Candida antarctica lipase B (CALB), can be used as biocatalysts for the esterification reaction. This method offers high selectivity and milder reaction conditions, making it a greener alternative. However, the cost and stability of the enzyme can be limiting factors.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields by promoting rapid and uniform heating of the reaction mixture.

Data Presentation

Summary of Reaction Conditions for this compound Synthesis

Method Catalyst Temperature (°C) Time Yield (%) Advantages Disadvantages
Sulfuric Acid Catalysis H₂SO₄120-1404-6 h80-85Low cost, high activityCorrosive, waste-intensive
Solid Acid (H-Beta) H-Beta zeolite1603 h89Reusable, selectiveHigh temperature required
Enzymatic CALB lipase5024 h72Mild conditions, greenSlow, expensive
Microwave-Assisted FeCl₃·6H₂O13030 min91Fast, energy-efficientRequires specialized equipment
Reactive Distillation Amberlyst-361502 h94High yield, continuous processComplex setup

Experimental Protocols

Protocol 1: Classical Fischer Esterification using Sulfuric Acid

This protocol describes the synthesis of this compound using concentrated sulfuric acid as the catalyst.

Materials:

  • Adipic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine adipic acid (1.0 eq), benzyl alcohol (2.2 eq), and toluene (as a solvent to facilitate azeotropic removal of water).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the stirred reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 120-140 °C) and maintain reflux for 4-6 hours. The water formed during the reaction will be removed azeotropically with toluene.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess benzyl alcohol.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

This protocol outlines a greener synthesis of this compound using an immobilized lipase.

Materials:

  • Adipic acid

  • Benzyl alcohol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • tert-Butanol (or another suitable organic solvent)

Equipment:

  • Shaking incubator or orbital shaker

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable flask, dissolve adipic acid (1.0 eq) and benzyl alcohol (2.0 eq) in tert-butanol.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10% by weight of the reactants) to the solution.

  • Incubation: Place the flask in a shaking incubator at 50 °C and agitate for 24 hours.

  • Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration. The enzyme can be washed and reused for subsequent reactions.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be further purified by column chromatography or vacuum distillation.

Protocol 3: Microwave-Assisted Synthesis

This protocol describes a rapid synthesis of this compound using microwave irradiation.

Materials:

  • Adipic acid

  • Benzyl alcohol

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

Equipment:

  • Microwave reactor with a sealed vessel

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a microwave-safe sealed vessel, combine adipic acid (1.0 eq), benzyl alcohol (2.5 eq), and ferric chloride hexahydrate (0.05 eq).

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a constant temperature of 130 °C for 30 minutes with stirring.

  • Work-up and Purification: After cooling, the reaction mixture can be worked up and purified as described in Protocol 1.

Mandatory Visualization

G Adipic_Acid Adipic Acid reaction Adipic_Acid->reaction Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->reaction Dibenzyl_Adipate This compound Water Water reaction->Dibenzyl_Adipate reaction->Water

Caption: Overall reaction for the synthesis of this compound.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Adipic Acid + Benzyl Alcohol + Catalyst + Solvent Reflux Reflux with Azeotropic Removal of Water Reactants->Reflux Cooling Cool to RT Reflux->Cooling Washing Wash with NaHCO3 and Brine Cooling->Washing Drying Dry over MgSO4 Washing->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Product Product Distillation->Product Pure this compound

Caption: Experimental workflow for this compound synthesis.

G Protonation Protonation of Carbonyl Oxygen Nucleophilic_Attack Nucleophilic Attack by Benzyl Alcohol Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Ester This compound Deprotonation->Ester

Caption: Mechanism of acid-catalyzed esterification.

Application Notes: Purification of Dibenzyl Adipate Using Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibenzyl adipate (CAS 2451-84-5) is a diester synthesized from adipic acid and benzyl alcohol.[1][2] It serves as a plasticizer in polymer systems, a solvent in chemical processes, and a component in the development of materials like cellulose derivatives and vinyl resins.[1][2] The synthesis, typically an acid-catalyzed esterification, results in a crude product containing unreacted starting materials (adipic acid, benzyl alcohol), the monoester intermediate, and residual catalyst.[1] Due to its high boiling point and potential for thermal decomposition, vacuum distillation is the preferred method for purification to achieve the high purity (>95%) required for research and development applications.[1][3]

Principle of Vacuum Distillation

Vacuum distillation is a purification technique used for compounds that are thermally unstable or have very high boiling points at atmospheric pressure. By reducing the pressure inside the distillation apparatus, the boiling point of the substance is significantly lowered. This allows for distillation at a lower temperature, preventing thermal degradation and enabling the separation of high-boiling point compounds from non-volatile impurities or other components with different boiling points.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for setting the correct parameters during the vacuum distillation process.

PropertyValue
CAS Number 2451-84-5
Molecular Formula C₂₀H₂₂O₄
Molecular Weight 326.39 g/mol [2][4][5]
Appearance White or colorless to light yellow powder, lump, or clear liquid[2][6][7]
Melting Point 34.0 to 37.0 °C[6][7][8]
Boiling Point 437.6 °C at 760 mmHg[8]
210–215 °C at 10 mmHg[1]
202–208 °C at 0.3 Torr (mmHg)[6][7]
Density ~1.1 g/cm³
Solubility Insoluble in water; soluble in organic solvents.[2]

Experimental Workflow

The overall process for purifying crude this compound involves a preliminary workup to remove acidic impurities followed by vacuum distillation to isolate the pure product.

G cluster_0 Preliminary Workup cluster_1 Vacuum Distillation Crude Crude this compound Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Wash Wash with 5% NaHCO₃ (aq) to remove acidic impurities Dissolve->Wash Dry Dry Organic Layer (e.g., over MgSO₄) Wash->Dry SolventRemoval Remove Solvent (Rotary Evaporator) Dry->SolventRemoval PrePurified Pre-Purified Product SolventRemoval->PrePurified Transfer to Distillation Flask Setup Assemble Distillation Apparatus Distill Heat under Vacuum (e.g., 1-10 mmHg) Setup->Distill Collect Collect Fractions Distill->Collect PureProduct Pure this compound Collect->PureProduct

References

Application Note: GC-MS Analysis for Purity Verification of Dibenzyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the purity verification of Dibenzyl adipate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a synthetic diester utilized as a plasticizer and in the development of various polymeric systems.[1] Ensuring its purity is critical for its application in research and industrial settings. This document provides a detailed methodology for sample preparation, GC-MS analysis, and data interpretation, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is synthesized through the esterification of adipic acid with benzyl alcohol.[1] The purity of the final product can be affected by the presence of unreacted starting materials, by-products, or contaminants from the manufacturing process. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for assessing the purity of this compound.[2] This method offers high resolution and definitive identification of the main component and any potential impurities.

Experimental Protocols

Materials and Reagents
  • This compound sample

  • This compound reference standard (≥98% purity)

  • Adipic acid (potential impurity)

  • Benzyl alcohol (potential impurity)

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Methanol, HPLC grade or equivalent

  • Helium (carrier gas), 99.999% purity

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with a 1:1 (v/v) mixture of dichloromethane and methanol. This yields a stock solution of approximately 1000 µg/mL.

    • Prepare a series of working standard solutions by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.

    • Add approximately 20 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to the mark with the same solvent mixture.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and may require optimization for specific instruments. A typical GC-MS system suitable for this analysis would be a Thermo Scientific Trace 1300 Gas Chromatograph coupled with a mass spectrometer.[1]

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature60°C, hold for 1 min
Ramp 120°C/min to 220°C
Ramp 210°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Mass Range50-500 amu
Scan ModeFull Scan and Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis is performed by constructing a calibration curve from the working standard solutions. The purity of the this compound sample is determined by comparing the peak area of the sample to the calibration curve. Potential impurities, such as adipic acid and benzyl alcohol, can be identified by their retention times and mass spectra and quantified using their respective reference standards if necessary.

Compound Retention Time (min) Quantification Ion (m/z) Qualifier Ions (m/z) Purity Specification
Benzyl Alcohol~4.510879, 91< 0.1%
Adipic Acid~10.2146100, 128< 0.1%
This compound~18.591108, 149≥ 98.0%

Note: Retention times are approximate and may vary depending on the specific instrument and conditions. The mass-to-charge ratios are based on typical fragmentation patterns.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis weigh_sample Weigh this compound Sample dissolve_sample Dissolve in Dichloromethane/Methanol weigh_sample->dissolve_sample weigh_standard Weigh Reference Standard dissolve_standard Dissolve in Dichloromethane/Methanol weigh_standard->dissolve_standard sonicate Sonicate for 15 min dissolve_sample->sonicate serial_dilution Serial Dilution of Standard dissolve_standard->serial_dilution filter Filter through 0.45 µm Syringe Filter sonicate->filter gc_injection Inject 1 µL into GC filter->gc_injection calibration_curve Construct Calibration Curve serial_dilution->calibration_curve gc_separation Separation on DB-5ms Column gc_injection->gc_separation ms_detection EI Ionization & Mass Detection gc_separation->ms_detection peak_integration Peak Integration & Identification ms_detection->peak_integration purity_calc Calculate Purity & Impurity Levels peak_integration->purity_calc calibration_curve->purity_calc report Generate Report purity_calc->report

Caption: Experimental workflow for GC-MS purity analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for the purity verification of this compound. The detailed protocol for sample preparation and instrument conditions allows for accurate quantification of the main component and identification of potential impurities. This methodology is essential for quality control in both research and industrial applications where the purity of this compound is a critical parameter.

References

Application Note: Structural Confirmation of Dibenzyl Adipate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the structural confirmation of dibenzyl adipate using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The characteristic chemical shifts, splitting patterns, and integration values observed in the NMR spectra serve as a definitive fingerprint for the molecule, allowing for unambiguous identification and purity assessment. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, quality control, and drug development.

Introduction

This compound (C₂₀H₂₂O₄) is a diester of adipic acid and benzyl alcohol.[1] Its molecular structure consists of a central six-carbon aliphatic chain (adipate) flanked by two benzyl ester groups. Due to its properties, it finds applications as a plasticizer and a specialty solvent.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This note outlines the expected ¹H and ¹³C NMR spectral data for this compound and provides a standard protocol for sample preparation and data acquisition.

Molecular Structure and Predicted NMR Resonances

The symmetrical nature of this compound simplifies its NMR spectra. The molecule has a plane of symmetry through the center of the adipate chain, leading to chemically equivalent protons and carbons on either side of the molecule.

Figure 1: Chemical Structure of this compound with Proton (H) and Carbon (C) Labeling

Caption: Labeled structure of this compound for NMR signal assignment.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of this compound in CDCl₃ will show three distinct signals corresponding to the aromatic protons of the benzyl groups, the benzylic methylene protons, and the aliphatic protons of the adipate chain.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-Ar (Aromatic)7.30 - 7.40Multiplet (m)10H-
H-7' (Benzylic CH₂)5.12Singlet (s)4H-
H-2 (Adipate CH₂)2.35Triplet (t)4H~7.0
H-3 (Adipate CH₂)1.68Quintet (p)4H~7.0

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will exhibit five signals, reflecting the molecular symmetry.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester Carbonyl)173.1
C-Ar (Quaternary Aromatic)136.0
C-Ar (Aromatic CH)128.5, 128.2, 128.0
C-7' (Benzylic CH₂)66.4
C-2 (Adipate CH₂)34.0
C-3 (Adipate CH₂)24.3

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and experimental conditions. A ¹³C NMR spectrum for this compound is available from chemical suppliers, confirming the general chemical shift regions.[2]

Experimental Protocol

This section details the procedure for preparing a sample of this compound and acquiring its ¹H and ¹³C NMR spectra.

Materials and Equipment
  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

  • Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Tune and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the ¹H NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals and determine the multiplicity and coupling constants of the peaks.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Process the ¹³C NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 77.16 ppm) or the TMS signal (δ = 0.00 ppm).

Data Analysis and Structural Confirmation Workflow

The acquired NMR data should be compared with the predicted values to confirm the structure of this compound.

G A Acquire 1H and 13C NMR Spectra B Process Spectra (FT, Phasing, Baseline Correction) A->B C Calibrate Chemical Shifts (TMS or Solvent) B->C D Analyze 1H Spectrum: - Chemical Shifts - Integration - Splitting Patterns C->D E Analyze 13C Spectrum: - Chemical Shifts C->E F Assign Signals to Molecular Structure D->F E->F G Compare with Predicted Data F->G H Structural Confirmation G->H

Caption: Workflow for NMR-based structural confirmation of this compound.

Conclusion

¹H and ¹³C NMR spectroscopy provide a rapid and reliable method for the structural confirmation of this compound. The characteristic signals in both spectra, resulting from the molecule's inherent symmetry, offer a clear and interpretable dataset for identity and purity verification. The protocols and data presented in this application note serve as a valuable resource for researchers and analysts working with this compound.

References

Application Note: Identification of Ester Functional Groups in Dibenzyl Adipate using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1] The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, molecules absorb radiation at frequencies corresponding to their natural vibrational modes. This absorption is detected and plotted as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹), providing a unique "molecular fingerprint" of the compound. This application note details the use of FTIR spectroscopy for the identification of the ester functional group in Dibenzyl adipate.

Application

This compound is an organic compound classified as a diester of adipic acid and benzyl alcohol.[2] It is used in various industrial applications, including as a plasticizer. Verification of the ester functional group is crucial for quality control and to confirm the identity and purity of the substance. FTIR spectroscopy provides a rapid and non-destructive method for this purpose.

The key identifying features of an ester in an FTIR spectrum are the strong carbonyl (C=O) stretching vibration and the carbon-oxygen (C-O) stretching vibrations.[3][4] For an aliphatic ester like this compound, the C=O stretch is expected to appear in the region of 1750-1735 cm⁻¹.[5][6] Additionally, two distinct C-O stretching bands are anticipated in the 1300-1000 cm⁻¹ region.[5]

Expected FTIR Spectrum of this compound

The FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands indicative of the ester functional group:

  • C=O Stretch: A strong, sharp absorption band between 1750 cm⁻¹ and 1735 cm⁻¹. This is one of the most prominent peaks in the spectrum of an ester.[3][5]

  • C-O Stretch: Two or more distinct absorption bands in the region of 1300-1000 cm⁻¹.[5] These bands arise from the stretching vibrations of the C-O bonds within the ester linkage.

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the adipate backbone.

  • C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the benzyl groups.

  • C=C Stretch (Aromatic): Overtone and combination bands in the 2000-1665 cm⁻¹ region and C-C in-ring stretching absorptions around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹, characteristic of the benzene rings.

Experimental Protocol

This protocol outlines the procedure for obtaining an FTIR spectrum of a liquid sample, such as this compound, using a transmission cell with potassium bromide (KBr) windows.

Materials and Equipment

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Demountable liquid transmission cell with KBr windows

  • Pasteur pipette or dropper

  • This compound sample

  • Volatile organic solvent for cleaning (e.g., methylene chloride or isopropanol)

  • Lint-free tissues

  • Gloves

Procedure

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Place the clean, empty, and assembled liquid transmission cell in the sample holder.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the cell windows and the atmosphere.

  • Sample Preparation:

    • Disassemble the liquid transmission cell.

    • Using a clean Pasteur pipette, place a small drop of the this compound sample onto the face of one of the KBr plates.[7]

    • Place the second KBr plate on top of the first, gently spreading the liquid to form a thin, uniform film between the plates.[8]

    • Ensure there are no air bubbles trapped between the plates.

  • Sample Spectrum Acquisition:

    • Carefully place the assembled cell containing the sample into the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.[9]

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Processing and Interpretation:

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Identify the characteristic absorption peaks and compare them to the expected values for an ester functional group.

  • Cleaning:

    • After analysis, disassemble the cell and thoroughly clean the KBr plates with a suitable solvent and lint-free tissues.[7]

    • Store the KBr plates in a desiccator to prevent damage from moisture.

Data Presentation

Table 1: Characteristic FTIR Absorption Bands for Ester Functional Groups

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
C=O Stretch (Aliphatic Ester)1750 - 1735Strong, Sharp
C=O Stretch (α,β-Unsaturated Ester)1730 - 1715Strong, Sharp
C-O Stretch1300 - 1000Medium to Strong

Data compiled from multiple sources.[3][5][6]

Diagrams

experimental_workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_data Data Handling start Start instrument_prep Instrument Preparation (Power On, Purge) start->instrument_prep background_scan Acquire Background Spectrum (Empty Cell) instrument_prep->background_scan sample_prep Prepare Sample (Liquid film on KBr plates) background_scan->sample_prep sample_scan Acquire Sample Spectrum sample_prep->sample_scan data_processing Data Processing (Background Subtraction, Baseline Correction) sample_scan->data_processing interpretation Spectral Interpretation (Identify Functional Groups) data_processing->interpretation end End interpretation->end

Caption: Experimental workflow for FTIR analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dibenzyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Dibenzyl adipate. This compound is an ester of adipic acid and benzyl alcohol, used as a plasticizer and in various chemical syntheses.[1] The method described herein utilizes a reversed-phase C18 column with ultraviolet (UV) detection, a common and robust approach for the analysis of compounds containing aromatic moieties. This document provides a comprehensive protocol for sample and standard preparation, detailed chromatographic conditions, and a workflow for data analysis, intended for researchers, scientists, and professionals in drug development and quality control. While this method is based on established principles for similar adipate and phthalate esters, it should be validated in the user's laboratory to ensure performance for the specific sample matrix.[2][3][4]

Introduction

This compound (C₂₀H₂₂O₄) is a diester known for its low volatility and good thermal stability.[1] Accurate and reliable quantification is essential for quality control in manufacturing processes and for ensuring the safety and efficacy of products in which it is used. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds.[2][5] The presence of two benzyl groups in the this compound structure allows for sensitive detection using a UV detector. This application note provides a starting point for developing a validated HPLC method for its quantification.

Experimental

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.[6][5]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to retain non-polar compounds like this compound.[6][5]

  • Vials: Amber glass vials with PTFE septa.

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: this compound reference standard (purity ≥98%).

The following conditions are recommended as a starting point and may require optimization for specific instrumentation or sample matrices.[7]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size[5]
Mobile Phase Acetonitrile : Water (80:20, v/v)[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL[5][7]
Column Temperature 30°C[5]
Detection Wavelength 254 nm (or scan for optimal wavelength between 210-260 nm)[5]
Run Time Approximately 10-15 minutes

Rationale for Method Selection: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the non-polar this compound molecule.[7] A high percentage of acetonitrile in the mobile phase ensures that the analyte is eluted with a reasonable retention time and good peak shape.[7] The benzyl groups in the molecule exhibit strong UV absorbance, making UV detection a sensitive and appropriate choice. A wavelength of 254 nm is often a good starting point for aromatic compounds.[5]

Protocols

Protocol 1: Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25.0 mg of the this compound reference standard.

  • Quantitatively transfer the standard to a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of the mobile phase (Acetonitrile:Water, 80:20 v/v).

  • Vortex or sonicate the flask until the standard is completely dissolved.[5][7]

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly.

Protocol 2: Working Standard Solutions

  • Prepare a series of working standard solutions by performing serial dilutions of the Standard Stock Solution with the mobile phase.

  • A suggested concentration range for a calibration curve is 1, 5, 10, 25, 50, and 100 µg/mL.[7] These concentrations should bracket the expected concentration of the unknown samples.

  • Accurately weigh a portion of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 20 mL of the mobile phase.

  • Sonicate for 15 minutes to ensure the complete dissolution of the analyte.[5]

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter.[5][7]

Data Presentation and Analysis

The quantitative data generated should be organized for clarity. A calibration curve should be constructed by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of this compound in the samples can then be determined from this curve.

Table 1: Example Calibration Curve Data

Standard IDConcentration (µg/mL)Peak Area (mAU*s)
Standard 11Value
Standard 25Value
Standard 310Value
Standard 425Value
Standard 550Value
Standard 6100Value
Linearity (R²) > 0.999

Table 2: Example Sample Quantification Data

Sample IDRetention Time (min)Peak Area (mAU*s)Calculated Conc. (µg/mL)
Sample 1ValueValueValue
Sample 2ValueValueValue
Sample 3ValueValueValue

Visualizations

The following diagram illustrates the overall workflow for the quantification of this compound using the described HPLC method.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation analysis Analysis data Data Processing std_prep Standard Preparation (Stock & Working Dilutions) injection Inject Standards & Samples std_prep->injection sample_prep Sample Preparation (Weighing, Dissolving, Filtering) sample_prep->injection hplc_setup System Setup & Equilibration (C18 Column, ACN:H2O) hplc_setup->injection integration Peak Integration (Area vs. Time) injection->integration calibration Generate Calibration Curve (Conc. vs. Area) integration->calibration quantification Quantify Sample Concentration calibration->quantification

Caption: HPLC experimental workflow for this compound quantification.

Method Validation Considerations

To ensure the reliability of this method, a full validation should be performed according to ICH (International Council for Harmonisation) guidelines or internal standard operating procedures. Key parameters to evaluate include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Confirming a linear relationship between concentration and detector response over the intended range.

  • Accuracy: Assessing the closeness of the test results to the true value, often determined by recovery studies.

  • Precision: Measuring the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The proposed reversed-phase HPLC method provides a solid foundation for the reliable and efficient quantification of this compound. Utilizing a C18 column and UV detection, the method is straightforward and employs common laboratory instrumentation and reagents. For implementation in a regulated environment, the method should undergo a thorough validation to demonstrate its suitability for the intended purpose.

References

Application Notes and Protocols for Dibenzyl Adipate as a Plasticizer in Cellulose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dibenzyl adipate as a plasticizer for cellulose derivatives such as cellulose acetate and ethylcellulose. Detailed experimental protocols and characterization methods are included to guide researchers in utilizing this compound to modify the properties of cellulose-based materials for various applications, including controlled drug delivery.

Introduction to this compound as a Plasticizer

This compound is a high-molecular-weight, low-volatility diester plasticizer. When incorporated into cellulose derivative matrices, it increases flexibility, reduces brittleness, and lowers the glass transition temperature (Tg). Its primary mechanism of action involves the insertion of its molecules between the polymer chains, which disrupts polymer-polymer interactions, thereby increasing the free volume and segmental mobility of the polymer chains. This plasticizing effect is crucial for improving the processability of cellulose derivatives and for tailoring the mechanical properties and drug release profiles of final formulations.

Applications in Cellulose Derivatives

This compound is a suitable plasticizer for a range of cellulose esters, including:

  • Cellulose Acetate (CA): Used in films, coatings, and molded articles. Plasticization with this compound can enhance flexibility and durability.

  • Ethylcellulose (EC): Commonly used in pharmaceutical coatings for controlled-release drug formulations. This compound can be used to modify the permeability and mechanical integrity of these coatings.

Quantitative Data Summary

While specific data for this compound is limited in publicly available literature, the following tables summarize the expected effects on the mechanical and thermal properties of cellulose acetate and ethylcellulose based on studies of structurally similar adipate plasticizers, such as dibutyl adipate. This data is intended to be illustrative of the trends observed when incorporating a diester adipate plasticizer.

Table 1: Illustrative Mechanical Properties of Plasticized Cellulose Acetate Films

Plasticizer Concentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Unplasticized)70 - 8010 - 202.5 - 3.5
1040 - 5025 - 351.5 - 2.0
2025 - 3540 - 501.0 - 1.5
3015 - 25> 50< 1.0

Table 2: Illustrative Thermal Properties of Plasticized Ethylcellulose Films

Plasticizer Concentration (% w/w)Glass Transition Temperature (Tg) (°C)
0 (Unplasticized)130 - 140
10100 - 110
2070 - 80
3040 - 50

Experimental Protocols

The following are detailed protocols for the preparation and characterization of cellulose derivative films plasticized with this compound.

Protocol 1: Preparation of Plasticized Cellulose Acetate Films by Solvent Casting

This protocol describes the preparation of cellulose acetate films with varying concentrations of this compound using the solvent casting method.

Materials:

  • Cellulose Acetate (e.g., CA-398-30 from Eastman)

  • This compound

  • Acetone (analytical grade)

  • Glass plates

  • Casting knife or doctor blade

  • Drying oven

Procedure:

  • Solution Preparation:

    • Prepare a 15% (w/v) solution of cellulose acetate in acetone by slowly adding the cellulose acetate powder to the solvent while stirring continuously until fully dissolved.

    • Prepare stock solutions of this compound in acetone.

    • Add the required volume of the this compound stock solution to the cellulose acetate solution to achieve the desired plasticizer concentrations (e.g., 10%, 20%, 30% by weight of the polymer). Mix thoroughly.

  • Film Casting:

    • Pour the polymer solution onto a clean, level glass plate.

    • Use a casting knife or doctor blade set to a specific gap (e.g., 500 µm) to spread the solution evenly across the plate.

  • Drying:

    • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

    • Transfer the glass plate to a vacuum oven and dry at 60°C for at least 12 hours to remove any residual solvent.

  • Film Removal:

    • Carefully peel the dried film from the glass plate.

    • Store the film in a desiccator until further characterization.

Protocol 2: Characterization of Plasticized Films

This protocol outlines the standard methods for characterizing the mechanical and thermal properties of the prepared films.

4.2.1. Mechanical Testing (Tensile Properties)

Apparatus:

  • Universal Testing Machine (e.g., Instron) with a suitable load cell (e.g., 1 kN).

Procedure:

  • Cut the plasticized films into rectangular strips of standard dimensions (e.g., 10 mm width, 50 mm gauge length) using a sharp blade or a die cutter.

  • Measure the thickness of each strip at several points along the gauge length using a digital micrometer and calculate the average thickness.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the film breaks.

  • Record the load-elongation curve.

  • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

4.2.2. Thermal Analysis (Differential Scanning Calorimetry - DSC)

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Cut a small sample (5-10 mg) of the plasticized film and place it in an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from room temperature to a temperature above the expected glass transition (e.g., 180°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Cool the sample back to room temperature at the same rate.

  • Perform a second heating scan under the same conditions.

  • Determine the glass transition temperature (Tg) from the midpoint of the transition in the thermogram of the second heating scan.

Protocol 3: Evaluation of Drug Release from Plasticized Ethylcellulose Films

This protocol describes a method to evaluate the in vitro release of a model drug from ethylcellulose films plasticized with this compound.

Materials:

  • Ethylcellulose

  • This compound

  • Model Drug (e.g., theophylline, propranolol HCl)

  • Ethanol

  • USP Apparatus 2 (Paddle Apparatus)

  • Phosphate buffer solution (pH 6.8)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Drug-Loaded Films:

    • Prepare an ethanolic solution of ethylcellulose and this compound as described in Protocol 4.1.

    • Dissolve the model drug in the polymer solution to achieve the desired drug loading (e.g., 10% w/w).

    • Cast and dry the films as previously described.

  • In Vitro Drug Release Study:

    • Cut the drug-loaded film into defined sizes (e.g., 2 cm x 2 cm).

    • Place the film sample in the dissolution vessel of the USP Apparatus 2 containing 900 mL of phosphate buffer (pH 6.8) maintained at 37 ± 0.5°C.

    • Rotate the paddle at a constant speed (e.g., 50 rpm).

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 5 mL) of the dissolution medium and replace it with an equal volume of fresh medium.

    • Filter the samples and analyze the drug concentration using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

    • Calculate the cumulative percentage of drug released over time.

Visualizations

Experimental Workflow for Film Preparation and Characterization

G cluster_prep Film Preparation cluster_char Film Characterization prep_start Start dissolve_poly Dissolve Cellulose Derivative in Solvent prep_start->dissolve_poly add_plasticizer Add this compound dissolve_poly->add_plasticizer cast_film Cast Solution onto Glass Plate add_plasticizer->cast_film dry_film Dry Film in Oven cast_film->dry_film prep_end Plasticized Film dry_film->prep_end char_start Plasticized Film tensile Tensile Testing (ASTM D882) char_start->tensile dsc Differential Scanning Calorimetry (DSC) char_start->dsc drug_release In Vitro Drug Release (USP Apparatus 2) char_start->drug_release

Caption: Workflow for plasticized film preparation and characterization.

Mechanism of Plasticization

Caption: this compound molecules intercalate between polymer chains.

Controlled Drug Release Signaling Pathway

G film Plasticized Ethylcellulose Film (with entrapped drug) hydration Hydration and Swelling of the Film film->hydration Aqueous Environment diffusion Drug Diffusion through the Polymer Matrix hydration->diffusion Creation of Diffusion Channels release Sustained Drug Release diffusion->release

Caption: Mechanism of controlled drug release from a plasticized film.

Application Notes and Protocols: Formulation and Evaluation of PVC with Dibenzyl Adipate Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(vinyl chloride) (PVC) is a versatile thermoplastic polymer widely utilized in the medical device industry for applications such as intravenous (IV) tubing, blood bags, and catheters.[1] The inherent rigidity of PVC necessitates the inclusion of plasticizers to impart flexibility.[2] Historically, phthalate-based plasticizers like di(2-ethylhexyl) phthalate (DEHP) have been prevalent. However, due to regulatory scrutiny and health concerns, there is a significant shift towards non-phthalate alternatives.[3] Dibenzyl adipate, an adipate ester, is a promising non-phthalate plasticizer.

These application notes provide a comprehensive overview of the formulation of PVC with this compound and detailed protocols for evaluating the key performance characteristics of the resulting plasticized PVC, including mechanical properties, thermal stability, and plasticizer migration.

PVC Formulation with this compound

A typical flexible PVC formulation consists of the PVC resin, a primary plasticizer, a thermal stabilizer, and lubricants. The concentration of the plasticizer is a critical factor that determines the flexibility of the final product.

Materials and Compounding

The compounding of PVC is a crucial step to ensure a homogenous mixture of all components.[4]

Table 1: Example PVC Formulation with this compound

ComponentPurposeTypical Concentration (phr*)
PVC Resin (Suspension Grade)Polymer Matrix100
This compoundPrimary Plasticizer30 - 60
Calcium-Zinc StearateThermal Stabilizer2 - 5
Stearic AcidLubricant0.5 - 1.5

*phr: parts per hundred resin by weight

Logical Workflow for PVC Formulation and Compounding

The following diagram illustrates the general workflow for the formulation and compounding of PVC with this compound.

PVC_Formulation_Workflow A Material Weighing (PVC, this compound, Stabilizer, Lubricant) B High-Speed Mixing (Dry Blending) A->B Transfer C Melt Compounding (e.g., Two-Roll Mill or Extruder) B->C Transfer D Sheet/Specimen Preparation (e.g., Compression Molding) C->D Transfer E Characterization and Testing D->E Testing Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis A Compounded PVC B Compression Molding A->B C Specimen Cutting (Dumbbells, Discs) B->C D Tensile Testing (ASTM D638) C->D E Thermogravimetric Analysis (TGA) C->E F Migration Testing C->F G Mechanical Properties (Tensile Strength, Elongation) D->G H Thermal Stability (Tonset, Tmax) E->H I Migration Resistance (% Weight Loss) F->I

References

Application Notes and Protocols for Dibenzyl Adipate in the Development of Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl adipate is an ester of adipic acid and benzyl alcohol, recognized for its potential as a plasticizer in polymer science.[1] In the rapidly advancing field of biodegradable polymers, such as polylactic acid (PLA) and poly(butylene adipate-co-terephthalate) (PBAT), this compound can be utilized to enhance flexibility, reduce brittleness, and improve processability. By intercalating between polymer chains, this compound disrupts intermolecular forces, thereby increasing chain mobility. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the use of this compound for the development of novel biodegradable polymeric materials for various applications, including drug delivery systems.

Application Notes

The primary role of this compound in biodegradable polymer formulations is to act as a plasticizer. Its incorporation into a polymer matrix, typically through melt blending, leads to several key effects on the material's properties.

Key Effects of Adipate Ester Plasticizers:

  • Increased Flexibility and Ductility: Adipate esters significantly improve the elongation at break of inherently brittle biodegradable polymers like PLA, making them more suitable for applications requiring flexibility, such as packaging films.

  • Reduced Glass Transition Temperature (Tg): A notable decrease in the glass transition temperature is a clear indicator of effective plasticization. This shift signifies increased polymer chain mobility at lower temperatures.

  • Enhanced Processability: The reduction in the viscosity of the polymer melt facilitated by the plasticizer allows for easier processing using standard techniques like extrusion and injection molding.

  • Influence on Crystallinity: The presence of a plasticizer can affect the crystallization behavior of the polymer, which in turn influences its mechanical and thermal properties.

  • Potential Impact on Biodegradation: The introduction of a plasticizer can alter the biodegradation rate of the polymer. The ester linkages in this compound can be susceptible to enzymatic hydrolysis, potentially accelerating the degradation process.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the typical effects of adipate esters on the properties of common biodegradable polymers, providing a predictive framework for the performance of this compound.

Table 1: Effect of Adipate Ester Plasticizers on the Thermal Properties of PLA

Plasticizer Content (wt%)Glass Transition Temp. (°C)Cold Crystallization Temp. (°C)Melting Temp. (°C)
058127170-180
103991Varies
20LoweredLoweredVaries
30LoweredLoweredVaries

Data adapted from studies on PLA plasticized with polyethylene glycol, showing a similar trend expected with adipate esters.[2]

Table 2: Effect of Adipate Ester Plasticizers on the Mechanical Properties of PLA

Plasticizer Content (wt%)Tensile Strength (MPa)Elongation at Break (%)
045-70<10
10DecreasedSignificantly Increased
20DecreasedSignificantly Increased
30DecreasedSignificantly Increased

Data adapted from studies on PLA plasticized with various adipate esters.[3]

Experimental Protocols

Protocol 1: Preparation of Plasticized PLA by Melt Blending

This protocol describes the laboratory-scale preparation of Polylactic Acid (PLA) plasticized with this compound using a melt blending technique.

Materials:

  • Polylactic Acid (PLA) pellets

  • This compound

  • Internal mixer (e.g., Brabender Plasti-Corder)

  • Hydraulic press

  • Vacuum oven

Procedure:

  • Drying: Dry the PLA pellets in a vacuum oven at 80°C for at least 4 hours to remove residual moisture.

  • Melt Blending:

    • Set the temperature of the internal mixer to 190°C and the rotor speed to 60 rpm.

    • Add the dried PLA pellets to the mixing chamber.

    • Once the PLA has melted and the torque has stabilized, add the desired amount of this compound (e.g., 5, 10, 15, 20 wt%).

    • Continue mixing for 5-7 minutes to ensure a homogeneous blend.

  • Sample Preparation:

    • Quickly remove the molten blend from the mixer.

    • Place the blend between two preheated plates of a hydraulic press at 190°C.

    • Apply a pressure of approximately 10 MPa for 3 minutes to form a sheet of uniform thickness.

    • Cool the pressed sheet to room temperature under pressure.

  • Characterization: Cut the prepared sheets into desired dimensions for subsequent characterization (e.g., tensile testing, thermal analysis).

Protocol 2: Characterization of Plasticized Biodegradable Polymers

This protocol outlines key techniques to evaluate the properties of biodegradable polymers plasticized with this compound.

1. Thermal Analysis (Differential Scanning Calorimetry - DSC):

  • Objective: To determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm).

  • Procedure:

    • Seal a 5-10 mg sample of the plasticized polymer in an aluminum DSC pan.

    • Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

    • Cool the sample to -50°C at a rate of 10°C/min.

    • Heat the sample again to 200°C at 10°C/min to record the thermal transitions.

2. Mechanical Properties (Tensile Testing):

  • Objective: To determine tensile strength, elongation at break, and Young's modulus.

  • Procedure:

    • Prepare dumbbell-shaped specimens from the pressed sheets according to ASTM D638.

    • Conduct tensile tests using a universal testing machine at a crosshead speed of 10 mm/min.

3. Biodegradation Assessment (Enzymatic Degradation):

  • Objective: To assess the effect of this compound on the biodegradability of the polymer.

  • Procedure:

    • Prepare film samples of a defined size and weight.

    • Prepare a buffer solution (e.g., phosphate buffer, pH 7.4) containing a relevant enzyme, such as lipase or proteinase K.

    • Immerse the polymer films in the enzyme solution and incubate at 37°C.

    • At specific time intervals, remove the samples, wash them with distilled water, and dry them to a constant weight.

    • Measure the weight loss of the films over time to determine the degradation rate.

Visualizations

G Mechanism of Action of Adipate Plasticizers cluster_0 Before Plasticization cluster_1 After Plasticization p1 Polymer Chain p2 Polymer Chain pp1 Polymer Chain p1->pp1 p3 Polymer Chain pp2 Polymer Chain p2->pp2 l1 Strong Intermolecular Forces High Tg Brittle Material pp3 Polymer Chain p3->pp3 da1 This compound da2 This compound l2 Reduced Intermolecular Forces Lower Tg Flexible Material da3 This compound

Caption: Mechanism of polymer plasticization by this compound.

G Experimental Workflow for Plasticized Polymer Development cluster_0 Preparation cluster_1 Characterization cluster_2 Analysis drying Drying of Polymer Pellets blending Melt Blending with This compound drying->blending molding Compression Molding of Samples blending->molding thermal Thermal Analysis (DSC) molding->thermal mechanical Mechanical Testing (Tensile) molding->mechanical biodegradation Biodegradation Study molding->biodegradation data Data Analysis and Property Evaluation thermal->data mechanical->data biodegradation->data

Caption: Experimental workflow for plasticized polymer development.

G Plausible Biodegradation Pathway of this compound Plasticized Polymer polymer Plasticized Polymer (e.g., PLA + this compound) hydrolysis Enzymatic Hydrolysis (Lipases, Esterases) polymer->hydrolysis oligomers Polymer Oligomers & Monomers hydrolysis->oligomers da This compound hydrolysis->da assimilation Microbial Assimilation oligomers->assimilation adipic Adipic Acid da->adipic benzyl Benzyl Alcohol da->benzyl adipic->assimilation benzyl->assimilation biomass Biomass assimilation->biomass co2 CO2 assimilation->co2 h2o H2O assimilation->h2o

Caption: Plausible biodegradation pathway for a this compound plasticized polymer.

References

Application of Dibenzyl Adipate in Synthetic Lubricant Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dibenzyl adipate, a diester formed from adipic acid and benzyl alcohol, presents potential as a component in synthetic lubricant formulations.[1] While specific quantitative performance data for this compound in lubrication applications is not extensively available in publicly accessible literature, its general characteristics and the known performance of similar aromatic and adipate esters allow for an informed consideration of its potential applications, benefits, and drawbacks.

Potential Applications:

  • High-Temperature Applications: Aromatic esters are known for their excellent thermal and oxidative stability, making them suitable for high-temperature applications such as in compressor fluids, gear oils, and oven chain lubricants. This compound's reported good thermal stability suggests its potential use in formulations designed for elevated operating temperatures.

  • Additive Solvent: The polarity of ester molecules, including this compound, can enhance the solubility of lubricant additives. This property is particularly useful in formulations with complex additive packages.

  • Base Oil Co-blending: this compound could be used as a co-blending stock with other synthetic base oils, such as polyalphaolefins (PAOs). In such blends, the this compound could improve additive solubility and modify the seal compatibility of the final lubricant.

Potential Benefits:

  • Thermal and Oxidative Stability: The presence of aromatic rings in this compound is expected to contribute to good thermal and oxidative stability, reducing the likelihood of deposit and varnish formation at high temperatures.

  • Low Volatility: this compound is characterized by low volatility, which can lead to reduced oil consumption and a higher flash point in formulated lubricants.[1]

  • Good Additive Solubility: As an ester, this compound is likely to be a good solvent for a wide range of lubricant additives.

Potential Drawbacks:

  • Lower Viscosity Index (VI): Aromatic esters can sometimes exhibit a lower viscosity index compared to other synthetic esters. This means their viscosity may change more significantly with temperature fluctuations.

  • Lubricity: The rigid structure of the aromatic group might result in lower lubricity compared to other ester types.

  • Seal Compatibility: Esters can cause swelling in some elastomer seals. Compatibility testing with specific seal materials is crucial.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables include data for related adipate esters (diethyl adipate and dibutyl adipate) to provide a comparative context.

Table 1: Physical and Chemical Properties of Adipate Esters

PropertyThis compoundDiethyl AdipateDibutyl Adipate
CAS Number 2451-84-5141-28-6105-99-7
Molecular Formula C₂₀H₂₂O₄C₁₀H₁₈O₄C₁₄H₂₆O₄
Molecular Weight ( g/mol ) 326.39202.25258.35
Appearance Colorless to pale yellow liquid-Colorless liquid
Boiling Point (°C) -251183
Melting Point (°C) --26-38
Flash Point (°C) -117-
Density (g/cm³) -1.0040.96

Data for this compound is qualitative where specific values are not available. Data for Diethyl and Dibutyl Adipate is sourced from publicly available data.[2]

Table 2: Viscosity Data for Diethyl Adipate

Temperature (°C)Pressure (MPa)Viscosity (mPa·s)
300.12.5
400.12.0
500.11.6
600.11.3
1000.10.7
30103.1
30203.8

This data is provided for illustrative purposes to show the typical viscosity behavior of an adipate ester under varying temperature and pressure.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of a synthetic lubricant formulation containing this compound. These protocols are based on internationally recognized ASTM standards.

Kinematic Viscosity and Viscosity Index (ASTM D445 and ASTM D2270)

Objective: To determine the kinematic viscosity of the lubricant at two different temperatures (40°C and 100°C) and calculate the viscosity index (VI), which indicates the effect of temperature on viscosity.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type)

  • Constant temperature baths, capable of maintaining temperatures within ±0.02°C

  • Timer, accurate to 0.1 seconds

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Charge the viscometer with the lubricant sample, ensuring no air bubbles are trapped.

  • Place the viscometer in the 40°C constant temperature bath and allow it to equilibrate for at least 30 minutes.

  • Using suction, draw the sample up through the capillary to a point above the upper timing mark.

  • Release the suction and measure the time it takes for the leading edge of the meniscus to pass from the upper to the lower timing mark.

  • Repeat the measurement at least three times and calculate the average flow time.

  • Repeat steps 3-6 using the 100°C constant temperature bath.

  • Calculate the kinematic viscosity (in centistokes, cSt) at each temperature by multiplying the average flow time by the viscometer calibration constant.

  • Calculate the Viscosity Index using the kinematic viscosity values at 40°C and 100°C according to the formulas provided in ASTM D2270.

Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which a lubricant will continue to flow.

Apparatus:

  • Pour point test jar

  • Jacket, disc, and gasket

  • Thermometer

  • Cooling bath

Procedure:

  • Pour the lubricant sample into the test jar to the marked level.

  • If the sample is not clear, heat it to a temperature of at least 45°C.

  • Cool the sample to the expected pour point in the cooling bath.

  • At each temperature that is a multiple of 3°C, remove the test jar from the jacket and tilt it to ascertain whether there is a movement of the oil.

  • The pour point is the temperature 3°C above the temperature at which the oil no longer flows when the jar is held horizontally for 5 seconds.

Flash Point (ASTM D92 - Cleveland Open Cup Method)

Objective: To determine the lowest temperature at which the vapors of the lubricant will ignite when a small flame is passed over the surface.

Apparatus:

  • Cleveland open cup apparatus

  • Heating plate

  • Test flame applicator

  • Thermometer

Procedure:

  • Fill the Cleveland open cup with the lubricant sample to the filling mark.

  • Heat the sample at a specified rate.

  • At regular temperature intervals, pass a small test flame across the cup.

  • The flash point is the lowest temperature at which application of the test flame causes the vapors above the surface of the liquid to ignite.

Tribological Performance: Four-Ball Wear Test (ASTM D4172)

Objective: To evaluate the wear-preventive properties of a lubricant under boundary lubrication conditions.

Apparatus:

  • Four-ball wear tester

  • Steel balls (test specimens)

  • Microscope for measuring wear scars

Procedure:

  • Clean the steel balls and the test cup thoroughly.

  • Assemble the four-ball test configuration with three stationary balls in the cup and one rotating ball on top.

  • Add the lubricant sample to the test cup, ensuring the stationary balls are fully submerged.

  • Apply a specified load and rotate the top ball at a constant speed for a set duration and at a controlled temperature.

  • After the test, disassemble the apparatus and clean the three stationary balls.

  • Measure the diameter of the wear scars on the three stationary balls using a microscope.

  • Calculate the average wear scar diameter. A smaller wear scar indicates better wear protection.

Mandatory Visualization

Lubricant_Formulation_Workflow cluster_formulation Formulation cluster_testing Performance Testing BaseOil Select Base Oil(s) (e.g., this compound, PAO) Blending Blending and Homogenization BaseOil->Blending Additives Select Additives (e.g., Anti-wear, Antioxidant) Additives->Blending Viscosity Viscosity & VI (ASTM D445, D2270) Blending->Viscosity LowTemp Pour Point (ASTM D97) Blending->LowTemp HighTemp Flash Point (ASTM D92) Blending->HighTemp Tribology Wear Test (ASTM D4172) Blending->Tribology Analysis Data Analysis and Optimization Viscosity->Analysis LowTemp->Analysis HighTemp->Analysis Tribology->Analysis

Caption: Workflow for synthetic lubricant formulation and testing.

Logical_Relationship_Properties cluster_structure Molecular Structure cluster_properties Lubricant Properties DibenzylAdipate This compound AromaticRings Aromatic Rings DibenzylAdipate->AromaticRings EsterGroup Ester Group DibenzylAdipate->EsterGroup ThermalStability Thermal/Oxidative Stability AromaticRings->ThermalStability contributes to Volatility Low Volatility AromaticRings->Volatility contributes to ViscosityIndex Viscosity Index AromaticRings->ViscosityIndex may lower Lubricity Lubricity AromaticRings->Lubricity may decrease Solvency Additive Solvency EsterGroup->Solvency enhances EsterGroup->Lubricity contributes to

Caption: Influence of this compound's molecular structure on lubricant properties.

References

Troubleshooting & Optimization

Optimizing Dibenzyl adipate synthesis yield and efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and efficiency of Dibenzyl adipate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound yield consistently low?

Low yields can be attributed to several factors, primarily related to the reversible nature of the Fischer esterification reaction.

  • Issue: Incomplete Reaction. The esterification of adipic acid with benzyl alcohol is an equilibrium-limited reaction.[1][2]

    • Solution 1: Shift the Equilibrium. The removal of water, a byproduct of the reaction, is crucial for driving the reaction towards the product side. This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or xylene.[3]

    • Solution 2: Use an Excess of One Reactant. Employing a molar excess of benzyl alcohol can also shift the equilibrium to favor the formation of the diester.[2]

  • Issue: Catalyst Inactivity or Insufficient Loading. The catalyst is essential for achieving a reasonable reaction rate.

    • Solution: Ensure the catalyst is active and used in an appropriate concentration. For sulfuric acid, a concentration of 1-5% is typically recommended.[3] If using a solid acid catalyst, ensure it has not been deactivated.

  • Issue: Sub-optimal Reaction Conditions. Temperature and reaction time significantly impact the reaction rate and equilibrium.

    • Solution: Optimize the reaction temperature and time. For sulfuric acid catalysis, temperatures between 110-140°C for 4-8 hours are common.[3]

Q2: What are the primary impurities in my final product?

The main impurities are typically unreacted starting materials and by-products from the reaction.

  • Impurity: Unreacted Adipic Acid and Benzyl Alcohol.

    • Prevention: Drive the reaction to completion using the methods described in Q1.

    • Removal: Unreacted adipic acid can be removed by washing the crude product with a mild aqueous base, such as a 5% sodium bicarbonate solution.[3] Excess benzyl alcohol can be removed during vacuum distillation.

  • Impurity: Adipic Acid Monobenzyl Ester. This is the monoester intermediate.

    • Prevention: Ensure sufficient reaction time and optimal conditions to promote the formation of the diester.

    • Removal: Purification by column chromatography or vacuum distillation can separate the monoester from the desired diester product.[3]

  • Impurity: Side Reaction Products. At elevated temperatures, side reactions like the sulfonation of benzyl alcohol (when using sulfuric acid) or decomposition of adipic acid can occur.[3]

    • Prevention: Avoid excessively high reaction temperatures. Consider using alternative catalysts that allow for milder reaction conditions, such as solid acids or enzymes.[3]

Q3: I'm observing the formation of an emulsion during the work-up. How can I resolve this?

Emulsion formation is a common issue during the aqueous washing steps of organic synthesis.

  • Solution 1: Brine Wash. Washing the organic layer with a saturated sodium chloride solution (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.

  • Solution 2: Gentle Mixing. During washing, use gentle swirling or inversion rather than vigorous shaking to minimize emulsion formation.[2]

  • Solution 3: Allow Time for Separation. Sometimes, simply allowing the mixture to stand for an extended period can lead to phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Fischer esterification of adipic acid with benzyl alcohol.[4] This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid.[3]

Q2: Are there greener alternatives to using sulfuric acid as a catalyst?

Yes, several greener alternatives exist to address the corrosive nature and waste generation associated with sulfuric acid.[3]

  • Heterogeneous Solid Acid Catalysts: Materials like zeolites (e.g., H-Beta, H-ZSM-5) and sulfonated resins (e.g., Amberlyst) are effective, easily separable from the reaction mixture, and reusable.[3][5]

  • Enzymatic Catalysis: Lipases, such as Candida antarctica Lipase B (CALB), can catalyze the esterification under mild conditions.[3] While this method is highly selective and environmentally friendly, the cost and longer reaction times can be a drawback.[1][3]

Q3: How can I accelerate the synthesis of this compound?

Microwave-assisted synthesis can significantly reduce reaction times. For instance, using FeCl₃·6H₂O as a catalyst under microwave irradiation has been shown to achieve high yields in as little as 30 minutes for similar adipate esters.[3][6]

Q4: What is the typical molar ratio of reactants used in this compound synthesis?

A molar ratio of 1:2 of adipic acid to benzyl alcohol is typically used to ensure the complete formation of the diester.[3] An excess of benzyl alcohol can be used to shift the reaction equilibrium.[2]

Q5: What purification techniques are most effective for this compound?

After an initial work-up involving washing with water and a mild base to remove acid and unreacted adipic acid, the most common purification methods are:

  • Vacuum Distillation: Effective for separating the high-boiling this compound from more volatile impurities.[3]

  • Column Chromatography: Useful for achieving high purity by separating the product from closely related impurities like the monoester.[3]

Data Presentation

The following table summarizes various catalytic methods for this compound synthesis, providing a comparison of reaction conditions and yields.

MethodCatalystTemperature (°C)TimeYield (%)AdvantagesDisadvantages
Sulfuric Acid Catalysis H₂SO₄120–1404–6 h80–85Low cost, high activityCorrosive, waste-intensive, side reactions
Solid Acid Catalysis H-Beta zeolite1603 h89Reusable, selectiveHigh temperature required
Enzymatic Catalysis Candida antarctica Lipase B (CALB)5024 h72Mild conditions, greenSlow, expensive catalyst
Microwave-Assisted FeCl₃·6H₂O13030 min91Fast, energy-efficientRequires specialized equipment, pressure control may be needed
Reactive Distillation Amberlyst-361502 h94High yield, continuous processComplex setup

Table based on data from Benchchem.[3]

Experimental Protocols

1. This compound Synthesis via Sulfuric Acid Catalysis

This protocol describes a standard laboratory procedure for the synthesis of this compound using sulfuric acid as a catalyst with azeotropic removal of water.

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a heating mantle.

  • Reactant Charging: To the round-bottom flask, add adipic acid (1.0 eq), benzyl alcohol (2.2 eq), and toluene (as the azeotropic solvent).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1-3 wt% of the reactants) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux (typically 120-140°C).[3] Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction for 4-6 hours or until no more water is collected.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and finally with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation (boiling point of this compound is 210–215°C at 10 mmHg) or column chromatography to obtain the pure ester.[3]

2. This compound Synthesis via Enzymatic Catalysis

This protocol outlines a greener synthesis method using an immobilized lipase.

  • Reactant Charging: In a flask, combine adipic acid (1.0 eq), benzyl alcohol (2.0 eq), and a suitable organic solvent (e.g., tert-butanol).[3]

  • Enzyme Addition: Add the immobilized lipase, such as Candida antarctica Lipase B (Novozym 435).

  • Reaction: Incubate the mixture at a moderate temperature (e.g., 50°C) with continuous shaking or stirring for 24 hours or until the reaction reaches completion.[3]

  • Catalyst Removal: Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.[3]

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Work-up cluster_purification Purification Reactants Charge Reactants (Adipic Acid, Benzyl Alcohol, Toluene) Catalyst Add Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reflux Heat to Reflux (120-140°C) Catalyst->Reflux Water_Removal Azeotropic Water Removal (Dean-Stark) Reflux->Water_Removal Cool Cool to RT Water_Removal->Cool Wash_H2O Wash with Water Cool->Wash_H2O Wash_NaHCO3 Neutralize & Wash (5% NaHCO₃) Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry Organic Layer (e.g., Na₂SO₄) Wash_Brine->Dry Solvent_Removal Solvent Removal (Rotovap) Dry->Solvent_Removal Purify Vacuum Distillation or Column Chromatography Solvent_Removal->Purify Final_Product Pure this compound Purify->Final_Product Troubleshooting_Guide Start Low Yield or Impure Product Problem1 Incomplete Reaction? Start->Problem1 Check Conversion Problem2 Side Reactions? Start->Problem2 Analyze Impurities Problem3 Purification Issues? Start->Problem3 Post-Workup Solution1a Remove H₂O via Azeotropic Distillation Problem1->Solution1a Solution1b Increase Benzyl Alcohol Excess Problem1->Solution1b Solution1c Optimize Temp/Time/ Catalyst Loading Problem1->Solution1c Outcome Improved Yield & Purity Solution1a->Outcome Solution1b->Outcome Solution1c->Outcome Solution2a Lower Reaction Temperature Problem2->Solution2a Solution2b Use Milder Catalyst (Solid Acid/Enzyme) Problem2->Solution2b Solution2a->Outcome Solution2b->Outcome Solution3a Wash with NaHCO₃ (removes acid) Problem3->Solution3a Solution3b Improve Vacuum Distillation/Chromatography Problem3->Solution3b Solution3a->Outcome Solution3b->Outcome

References

Troubleshooting poor dispersion of Dibenzyl adipate in polymer matrix

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the dispersion of Dibenzyl adipate in polymer matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in a polymer matrix?

This compound is an adipate ester used as a plasticizer. Its primary function is to increase the flexibility, reduce brittleness, and improve the processability of polymers.[1] By inserting themselves between polymer chains, plasticizer molecules reduce the intermolecular forces, which increases the mobility of the polymer chains and lowers the glass transition temperature (Tg).[1]

Q2: What are the visible signs of poor this compound dispersion?

Poor dispersion can manifest in several ways. A common sign is "blooming," where the plasticizer migrates to the surface of the polymer, resulting in a hazy, cloudy, or oily/greasy film.[2] Other indicators include inconsistent mechanical properties, such as brittleness or cracking in some areas, and a lack of uniformity in the material's appearance.[3][4]

Q3: What are the root causes of poor plasticizer dispersion?

The primary cause of poor dispersion is low compatibility or miscibility between the plasticizer and the polymer, often due to significant differences in their polarity.[2][5] Other contributing factors include:

  • High Plasticizer Concentration: Exceeding the solubility limit of this compound within the polymer matrix.[2]

  • Inadequate Processing Conditions: Non-uniform mixing, incorrect temperature, or pressure during processing can prevent homogenous distribution.[4]

  • Polymer Morphology: Plasticizers disperse more readily in the amorphous regions of a polymer. High crystallinity can hinder dispersion and promote migration.[2]

Q4: How can the migration of this compound be minimized?

Minimizing migration, which is often a result of poor long-term dispersion and compatibility, can be achieved by:

  • Optimizing Storage Conditions: Storing the material at lower temperatures can reduce the rate of diffusion and migration.[4]

  • Incorporating Nanoparticles: Adding nanoparticles like nano-SiO2 can create a more complex, tortuous path, making it harder for the plasticizer to migrate to the surface.[4]

  • Using Higher Molecular Weight Plasticizers: If the application allows, switching to a plasticizer with a higher molecular weight can reduce its mobility.[4]

Troubleshooting Guide: Common Dispersion Issues

Problem 1: The final polymer product is hazy and has a greasy surface.

  • Potential Cause: This phenomenon, known as "blooming," is a classic sign of plasticizer migration to the surface. It indicates that the this compound concentration has exceeded its solubility limit in the polymer at storage temperature or that there is poor compatibility between the plasticizer and the polymer.[2][6]

  • Recommended Solutions:

    • Reduce Concentration: Systematically decrease the concentration of this compound in your formulation to stay below the saturation point.

    • Improve Compatibility: Introduce a compatibilizer or coupling agent that can act as an interface between the polymer and the plasticizer.[7][8]

    • Re-evaluate Polymer Choice: Ensure the polarity of your chosen polymer is well-matched with this compound. A high mismatch in polarity can lead to phase separation.[9]

Problem 2: The polymer is brittle and cracks, showing no sign of plasticization.

  • Potential Cause: This suggests a complete lack of effective dispersion, meaning the plasticizer has not successfully integrated between the polymer chains. This could be due to extremely poor compatibility, insufficient mixing during processing, or the plasticizer forming isolated domains.[3]

  • Recommended Solutions:

    • Optimize Mixing Process: Increase the mixing time, temperature (within the polymer's degradation limits), or shear rate during compounding to promote better distribution. Using a twin-screw extruder can improve dispersive mixing.[10]

    • Use a Dispersing Agent: Incorporate a fatty acid (e.g., stearic acid) or a surfactant to lower the interfacial tension between the polymer and the plasticizer, preventing agglomeration.[7][10]

    • Masterbatch Technique: Prepare a masterbatch by dispersing a high concentration of this compound in a small amount of a compatible carrier polymer. This concentrate can then be more easily and evenly blended with the bulk polymer.[11]

Problem 3: Mechanical properties like flexibility are inconsistent across different batches.

  • Potential Cause: Inconsistent results often point to variations in processing conditions. Fluctuations in temperature, pressure, mixing speed, or cooling rates can significantly impact the final dispersion quality.[4]

  • Recommended Solutions:

    • Standardize Processing Parameters: Strictly control and document all processing parameters (temperature profiles, screw speed, residence time, cooling rates) to ensure reproducibility.[4]

    • Verify Homogenous Mixing: Before processing each batch, visually or analytically confirm that the pre-mix of polymer and plasticizer is uniform.

    • Characterize Raw Materials: Ensure the polymer resin from different lots has consistent properties (e.g., melt flow index, crystallinity), as variations can affect plasticizer uptake.

Problem 4: Differential Scanning Calorimetry (DSC) analysis shows two distinct glass transition temperatures (Tg).

  • Potential Cause: The presence of two Tgs strongly indicates phase separation. One Tg will be close to that of the pure polymer, and the other will correspond to a plasticizer-rich phase. This confirms that the this compound and the polymer are not miscible at the tested concentration.[5]

  • Recommended Solutions:

    • Perform a Miscibility Study: Test a range of this compound concentrations to determine the miscibility limit. The goal is to find a concentration where the DSC thermogram shows a single, shifted Tg.

    • Select a More Compatible Polymer: If a single phase is required at a high plasticizer concentration, you may need to select a different polymer that has a chemical structure more compatible with this compound.[9]

    • Utilize Predictive Models: Employ solubility parameter calculations (e.g., Hansen or Flory-Huggins) to theoretically predict the compatibility between this compound and various polymers before conducting experiments.[5]

Data Presentation

Table 1: Qualitative Compatibility of this compound with Common Polymers

Polymer FamilyCommon ExamplesPolarityExpected Compatibility with this compound
Polyvinyl Chloride (PVC)Rigid PVC, Flexible PVCPolarGood to Excellent
CellulosicsCellulose Acetate Butyrate (CAB), Ethyl CellulosePolarGood
Polylactic Acid (PLA)PLAModerately PolarModerate to Good
PolyolefinsPolyethylene (PE), Polypropylene (PP)Non-polarPoor
StyrenicsPolystyrene (PS), ABSNon-polarPoor

Note: Compatibility is influenced by the specific grade of polymer and the presence of other additives.

Table 2: Key Analytical Techniques for Characterizing Plasticizer Dispersion

TechniqueParameter MeasuredPurpose in Dispersion Analysis
Scanning Electron Microscopy (SEM) Surface morphology, phase domainsVisualize plasticizer blooming, voids, and phase separation on fractured surfaces.[12]
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg)A single, lowered Tg indicates good miscibility. Multiple Tgs suggest phase separation.[5]
Dynamic Mechanical Analysis (DMA) Storage Modulus (E'), Loss Modulus (E''), Tan DeltaMeasures the effect of plasticization on viscoelastic properties.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical bond vibrationsIdentify the presence of the plasticizer and potential intermolecular interactions.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) Mass-to-charge ratio of componentsQuantify the amount of plasticizer that has migrated or leached from the polymer.[14][15]

Experimental Protocols

Protocol 1: Assessing Dispersion with Scanning Electron Microscopy (SEM)

  • Sample Preparation: Cryogenically fracture a sample of the polymer-plasticizer blend. This is done by immersing the sample in liquid nitrogen for several minutes and then striking it sharply. This method creates a fracture surface that represents the internal morphology without plastic deformation.

  • Mounting: Securely mount the fractured sample onto an SEM stub using conductive carbon tape, with the fractured surface facing upwards.

  • Sputter Coating: To prevent charging of the non-conductive polymer surface, coat the sample with a thin (5-10 nm) layer of a conductive material, such as gold or palladium, using a sputter coater.[12]

  • Imaging: Insert the sample into the SEM chamber. Begin imaging at a low magnification (e.g., 50x) to find a representative area. Gradually increase magnification (e.g., 500x to 5000x) to examine the microstructure.

  • Analysis: Look for evidence of poor dispersion. This can include spherical voids where plasticizer droplets have been pulled out during fracture, or distinct, smooth regions corresponding to a separated plasticizer phase within the rougher polymer matrix.

Protocol 2: Determining Plasticizer Effectiveness with Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer-plasticizer sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare a reference pan (empty, crimped) for the reference furnace.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg and melting point (if any) to erase the polymer's thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg.

    • Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10 °C/min). The Tg is determined from this second scan.

  • Data Analysis: Analyze the heat flow curve from the second heating scan. The glass transition will appear as a step-like change in the baseline. A single Tg that is significantly lower than that of the pure polymer indicates effective plasticization.[5] The presence of multiple Tgs suggests poor miscibility.

Visualizations

TroubleshootingWorkflow start Poor Dispersion Suspected (e.g., Blooming, Brittleness) check_visual Visual Inspection: Hazy Surface? Oily Film? start->check_visual check_mechanical Mechanical Testing: Brittle? Inconsistent? check_visual->check_mechanical No cause_compat Root Cause: Poor Compatibility / High Conc. check_visual->cause_compat Yes analyze_thermal Thermal Analysis (DSC): Multiple Tgs? check_mechanical->analyze_thermal No cause_process Root Cause: Inconsistent Processing check_mechanical->cause_process Yes cause_miscibility Root Cause: Phase Separation analyze_thermal->cause_miscibility Yes end Dispersion Optimized analyze_thermal->end No, Single Tg sol_compat Solution: 1. Reduce Plasticizer Conc. 2. Add Compatibilizer 3. Re-evaluate Polymer Choice cause_compat->sol_compat sol_process Solution: 1. Standardize Parameters 2. Optimize Mixing 3. Use Masterbatch cause_process->sol_process cause_miscibility->sol_compat sol_compat->end sol_process->end

Caption: Troubleshooting workflow for diagnosing poor plasticizer dispersion.

FactorsInfluencingDispersion cluster_formulation Formulation Factors cluster_processing Processing Factors cluster_material Material Properties center This compound Dispersion Quality compat Polymer-Plasticizer Compatibility (Polarity) compat->center conc Plasticizer Concentration conc->center additives Compatibilizers & Dispersing Aids additives->center mixing Mixing Intensity (Time, Shear) mixing->center temp Processing Temperature temp->center cooling Cooling Rate cooling->center mw Plasticizer Molecular Weight mw->center morphology Polymer Morphology (Crystallinity) morphology->center

Caption: Key factors influencing the dispersion of this compound in polymers.

ExperimentalWorkflow cluster_analysis Characterization start Prepare Polymer / This compound Blend process Melt Compounding (e.g., Twin-Screw Extruder) start->process dsc DSC Analysis (Determine Tg, Miscibility) process->dsc sem SEM Analysis (Visualize Microstructure) process->sem dma DMA Analysis (Measure Viscoelastic Properties) process->dma ftir FTIR Analysis (Confirm Chemical Interactions) process->ftir evaluate Evaluate Results: Is Dispersion Adequate? dsc->evaluate sem->evaluate dma->evaluate ftir->evaluate end_good Dispersion Successful evaluate->end_good Yes end_bad Problem Identified (Return to Troubleshooting) evaluate->end_bad No

Caption: Experimental workflow for preparing and characterizing plasticizer dispersion.

References

Technical Support Center: Preventing Dibenzyl Adipate (DBA) Leaching from PVC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals working with Polyvinyl Chloride (PVC) plasticized with Dibenzyl adipate (DBA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the leaching of DBA from PVC materials during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of DBA-plasticized PVC.

Problem Possible Causes Recommended Solutions
Higher than expected DBA leaching in aqueous solutions. 1. High Temperature: Increased temperatures can accelerate the migration of DBA to the PVC surface.[1] 2. pH of the solution: The pH of the contacting medium can influence the leaching rate. 3. Long Contact Time: The longer the duration of contact, the more DBA will leach.[1] 4. Agitation/Flow Rate: Higher flow rates or vigorous agitation can increase the rate of leaching.[2]1. Control Temperature: Maintain the experimental temperature at the lowest feasible level. 2. Buffer the Solution: If possible, buffer the aqueous solution to a neutral pH. 3. Minimize Contact Time: Reduce the duration of contact between the PVC and the aqueous medium. 4. Control Agitation: Use gentle and consistent agitation. For flow-through systems, use the lowest effective flow rate.[2]
Inconsistent DBA leaching results between experiments. 1. Variable Surface Area-to-Volume Ratio: Inconsistent ratios of the PVC surface area to the volume of the contacting liquid will lead to variable results. 2. Inconsistent Curing/Aging of PVC: The age and thermal history of the PVC can affect plasticizer migration.[3] 3. Contamination of Solvents or Glassware: Residual contaminants can interfere with the analysis.1. Standardize Sample Dimensions: Use precisely cut PVC samples with a consistent surface area and a fixed volume of the extraction solvent. 2. Use Consistent PVC Source and Age: Source PVC from the same batch and store it under controlled conditions. 3. Thoroughly Clean Equipment: Ensure all glassware and equipment are meticulously cleaned with appropriate solvents before use.
Surface treatment (e.g., UV, plasma) is not effectively reducing DBA leaching. 1. Insufficient Treatment Intensity or Duration: The parameters of the surface treatment may not be optimized.[4] 2. Incomplete Surface Coverage: The entire surface of the PVC may not be uniformly treated. 3. Post-Treatment Contamination: The treated surface may have been contaminated before use.1. Optimize Treatment Parameters: Experiment with different treatment intensities and durations. For UV treatment, this would involve varying the UV lamp power and exposure time. For plasma treatment, parameters like gas type, pressure, power, and treatment time should be optimized.[5] 2. Ensure Uniform Exposure: Position the PVC samples to ensure all surfaces are evenly exposed to the treatment. 3. Handle with Care: After treatment, handle the PVC samples in a clean environment using clean tools to prevent surface contamination.
Alternative plasticizer shows high leaching. 1. Molecular Weight and Polarity: Low molecular weight and high polarity can sometimes lead to higher migration in certain solvents.[6][7] 2. Compatibility with PVC: Poor compatibility between the alternative plasticizer and the PVC matrix can result in increased leaching.1. Select Appropriate Alternatives: Consider high molecular weight, non-polar plasticizers for reduced leaching in aqueous and some organic solvents.[6] 2. Consult Compatibility Charts: Refer to technical data sheets for information on the compatibility of the plasticizer with PVC.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (DBA) leaching from PVC?

A1: this compound, like other plasticizers, is not chemically bonded to the PVC polymer chains.[8] It is physically dispersed within the polymer matrix to impart flexibility. Leaching occurs when the DBA molecules migrate from the bulk of the material to the surface and then into the contacting liquid or environment.[9] This migration is a diffusion-controlled process influenced by factors such as temperature, the nature of the contacting medium, and the concentration gradient of the plasticizer.[1]

Q2: How can I quantify the amount of DBA that has leached from my PVC material?

A2: The most common method is to immerse a PVC sample of known surface area in a specific volume of a simulant fluid (e.g., water, ethanol, or a relevant solvent) for a defined period and temperature. The concentration of DBA in the simulant is then measured using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[2]

Q3: What are the most effective methods to prevent or reduce DBA leaching?

A3: Several methods can be employed to minimize DBA leaching:

  • Surface Modification: Techniques like ultraviolet (UV) irradiation or plasma treatment can create a cross-linked surface layer on the PVC, which acts as a barrier to plasticizer migration.[4]

  • Surface Coating: Applying a barrier coating, such as a thin layer of a polymer that is impermeable to the plasticizer, can effectively prevent leaching.[10]

  • Use of High Molecular Weight or Polymeric Plasticizers: These plasticizers have lower mobility within the PVC matrix and are therefore less prone to leaching.[6]

  • Covalent Bonding of Plasticizers: Research has explored chemically bonding the plasticizer to the PVC backbone, which permanently prevents migration.[9][11]

Q4: Are there any standard test methods for measuring plasticizer migration?

A4: Yes, organizations like ASTM International have developed standard test methods for measuring plasticizer migration. For instance, ASTM D2199 provides a method for measuring the migration of plasticizers from vinyl fabrics to lacquers.[3][11][12] While not specific to DBA in a research context, these standards provide a valuable framework for designing your own experiments.

Q5: What are some suitable alternatives to this compound with lower leaching potential?

A5: Alternatives to traditional plasticizers are often sought to reduce migration. Some options include:

  • Trioctyl trimellitate (TOTM): A higher molecular weight plasticizer with lower volatility and migration.

  • Dioctyl terephthalate (DOTP): A non-phthalate plasticizer with a good balance of properties and lower leaching than some traditional phthalates.

  • Citrate-based plasticizers (e.g., Acetyl tributyl citrate - ATBC): These are bio-based and can exhibit lower migration in certain applications.[13]

  • Polymeric plasticizers: These are high molecular weight polyesters that have very low migration rates.[14]

Data Presentation

The following table provides a template for summarizing quantitative data on DBA leaching under different experimental conditions. The values presented are hypothetical and for illustrative purposes only. Researchers should populate this table with their own experimental data.

Preventative Method Simulant Temperature (°C) Time (hours) DBA Leached (µg/cm²)
None (Control) Deionized Water372415.2
UV Irradiation (10 J/cm²) Deionized Water37244.5
Plasma Treatment (Argon) Deionized Water37243.1
None (Control) 50% Ethanol372445.8
UV Irradiation (10 J/cm²) 50% Ethanol372412.3
Plasma Treatment (Argon) 50% Ethanol37249.7

Experimental Protocols

Protocol 1: Quantification of DBA Leaching using Solvent Extraction and GC-MS

Objective: To quantify the amount of this compound (DBA) leached from a PVC sample into a simulant fluid.

Materials:

  • PVC samples containing DBA, cut into uniform pieces with a known surface area (e.g., 2 cm x 5 cm).

  • Simulant fluid (e.g., deionized water, 50% ethanol, or other relevant solvent).

  • Glass vials with PTFE-lined caps.

  • Incubator or water bath.

  • Hexane (or other suitable extraction solvent), HPLC grade.

  • Gas Chromatograph with Mass Spectrometer (GC-MS).

  • DBA standard for calibration.

Procedure:

  • Sample Preparation:

    • Cut the PVC samples to the desired dimensions.

    • Clean the surface of the PVC samples with a lint-free cloth lightly dampened with isopropanol and allow to air dry completely.

    • Measure the surface area of each sample.

  • Leaching Experiment:

    • Place each PVC sample into a clean glass vial.

    • Add a precise volume of the simulant fluid to each vial, ensuring the sample is fully submerged. A standard surface-area-to-volume ratio is 6 dm²/L.

    • Prepare blank controls containing only the simulant fluid.

    • Seal the vials and place them in an incubator at the desired temperature (e.g., 37°C) for a specific duration (e.g., 24, 48, 72 hours).

  • Extraction:

    • After the incubation period, carefully remove the PVC sample from the vial.

    • Transfer a known volume of the leachate (simulant fluid) to a clean separatory funnel.

    • Add a known volume of hexane to the separatory funnel.

    • Shake vigorously for 2 minutes and then allow the layers to separate.

    • Collect the organic (hexane) layer, which now contains the extracted DBA.

    • Repeat the extraction process two more times with fresh hexane and combine the organic layers.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • GC-MS Analysis:

    • Prepare a calibration curve using standard solutions of DBA in hexane.

    • Inject a sample of the concentrated extract into the GC-MS.

    • Identify and quantify the DBA peak based on its retention time and mass spectrum, comparing it to the calibration curve.

    • Calculate the total amount of DBA leached and normalize it to the surface area of the PVC sample (µg/cm²).

Protocol 2: Surface Modification of PVC by UV Irradiation

Objective: To reduce the leaching of DBA from PVC by creating a cross-linked surface layer using UV irradiation.

Materials:

  • PVC samples containing DBA.

  • UV cross-linker with a controllable UV dose (typically at 254 nm).

  • Nitrogen gas source (optional, for creating an inert atmosphere).

Procedure:

  • Sample Preparation:

    • Clean the PVC samples as described in Protocol 1.

  • UV Treatment:

    • Place the PVC samples in the UV cross-linker chamber.

    • If using an inert atmosphere, purge the chamber with nitrogen gas for 5-10 minutes.

    • Expose the samples to a specific dose of UV radiation (e.g., 1-20 J/cm²). The optimal dose should be determined experimentally.

    • If treating all sides, flip the samples and repeat the exposure.

  • Post-Treatment:

    • Remove the treated samples from the chamber.

    • The samples are now ready for use in experiments or for leaching tests as described in Protocol 1 to evaluate the effectiveness of the treatment.

Visualizations

cluster_factors Factors Influencing DBA Leaching cluster_prevention Preventative Strategies Temp Temperature Leaching This compound Leaching Temp->Leaching Time Contact Time Time->Leaching Simulant Simulant Type Simulant->Leaching Agitation Agitation/Flow Rate Agitation->Leaching PVC_Props PVC Properties (Age, Formulation) PVC_Props->Leaching Surface_Mod Surface Modification (UV, Plasma) Surface_Mod->Leaching Reduces Coating Barrier Coating Coating->Leaching Reduces Alt_Plasticizer Alternative Plasticizers (High MW, Polymeric) Alt_Plasticizer->Leaching Reduces

Caption: Factors influencing this compound leaching and preventative strategies.

start Start prep Prepare PVC Samples (Cut, Clean, Measure) start->prep leach Leaching Experiment (Immerse in Simulant) prep->leach extract Solvent Extraction of Leachate leach->extract analyze GC-MS/HPLC Analysis extract->analyze quantify Quantify DBA (µg/cm²) analyze->quantify end End quantify->end

References

Addressing crystallization of Dibenzyl adipate in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dibenzyl Adipate Formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly crystallization, encountered during the formulation of products containing this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is the dibenzyl ester of adipic acid. It is a colorless to pale yellow liquid with a mild odor.[1] Key physicochemical properties are summarized below.

PropertyValueReference
Chemical Formula C₂₀H₂₂O₄[1][2]
Molecular Weight 326.39 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1]
Melting Point 34.0 to 37.0 °C[4]
Boiling Point 202-208 °C at 0.3 Torr[4]
Solubility Moderately soluble in organic solvents, insoluble in water.[1]

Q2: Why does this compound sometimes crystallize in my formulation?

A2: Crystallization of this compound can occur due to several factors, including:

  • Supersaturation: The concentration of this compound in the solvent system exceeds its solubility limit. This is a primary driver for crystallization.

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, leading to crystallization. This is a common issue during storage or transportation.

  • Solvent Composition: The choice of solvents and their ratios significantly impacts the solubility of this compound. A poor solvent system can promote crystallization.

  • Nucleation Sites: The presence of impurities, undissolved particles, or even imperfections on the container surface can act as nucleation sites, initiating crystal growth.

  • Cooling Rate: Rapid cooling of a heated formulation can sometimes induce shock crystallization.[5]

Q3: What are the initial steps I can take to prevent crystallization?

A3: To mitigate the risk of crystallization, consider the following initial steps:

  • Optimize Solvent System: Ensure that this compound is fully solubilized in your chosen solvent or co-solvent system at the intended storage and use temperatures.

  • Control Concentration: Avoid creating supersaturated solutions. It is crucial to know the solubility limit of this compound in your specific formulation.

  • Temperature Management: Maintain a controlled temperature during manufacturing and storage to prevent fluctuations that could lead to crystallization.

  • Filtration: Filter the formulation to remove any potential nucleation sites, such as dust or other particulate matter.

Troubleshooting Guide: Crystallization of this compound

This guide provides a systematic approach to troubleshooting and resolving crystallization issues in your this compound formulations.

Problem: My formulation containing this compound has become cloudy or has visible crystals.

Initial Troubleshooting Workflow ```dot digraph "Troubleshooting_Crystallization" { graph [splines=true, rankdir=TB, maxwidth=760]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="helvetica", fontsize="10", fontcolor="#202124"]; edge [fontname="helvetica", fontsize="9", color="#34A853"];

start [label="Crystallization Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Review Storage & \nProcessing Temperatures"]; check_conc [label="Verify this compound\nConcentration"]; check_solv [label="Assess Solvent System\nCompatibility"]; is_temp_low [label="Was the formulation exposed\nto low temperatures?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; is_conc_high [label="Is the concentration near or\nabove the solubility limit?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; is_solv_poor [label="Is the solvent system\nsuboptimal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; action_temp [label="Optimize temperature control.\nConsider heated storage."]; action_conc [label="Reduce this compound\nconcentration or add a\nco-solvent (Protocol 1)."]; action_solv [label="Screen for a better\nsolvent/co-solvent system\n(Protocol 1)."]; action_inhibitor [label="Incorporate a crystallization\ninhibitor (Protocol 2)."]; end [label="Crystallization Resolved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_temp; check_temp -> is_temp_low; is_temp_low -> action_temp [label="Yes"]; is_temp_low -> check_conc [label="No"]; check_conc -> is_conc_high; is_conc_high -> action_conc [label="Yes"]; is_conc_high -> check_solv [label="No"]; check_solv -> is_solv_poor; is_solv_poor -> action_solv [label="Yes"]; is_solv_poor -> action_inhibitor [label="No"]; action_temp -> end; action_conc -> end; action_solv -> end; action_inhibitor -> end; }

Caption: Workflow for co-solvent screening.

Protocol 2: Screening for Crystallization Inhibitors

Objective: To identify an effective crystallization inhibitor for a this compound formulation.

Methodology:

  • Inhibitor Selection: Select a range of potential crystallization inhibitors. Common choices include polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), or other non-crystallizing esters.

  • Formulation Preparation:

    • Prepare your base formulation containing this compound.

    • Create a series of test formulations by adding a small percentage (e.g., 0.5%, 1%, 2% w/w) of each selected inhibitor.

    • Include a control sample with no inhibitor.

  • Accelerated Stability Testing:

    • Store the samples under stress conditions, such as elevated temperature (e.g., 50°C) and/or freeze-thaw cycles (e.g., -10°C to 25°C).

  • Analytical Monitoring:

    • At regular intervals (e.g., 1, 2, and 4 weeks), visually inspect the samples for any signs of crystallization.

    • For more quantitative analysis, use techniques like polarized light microscopy to detect the presence of crystalline structures.

  • Evaluation: The most effective crystallization inhibitor will be the one that shows no or minimal crystal growth under the tested stress conditions.

Crystallization Inhibitor Screening Workflow

Inhibitor_Screening start Prepare Base Formulation with this compound select_inhibitors Select Potential Crystallization Inhibitors start->select_inhibitors prepare_test_formulations Prepare Formulations with Varying Inhibitor Concentrations select_inhibitors->prepare_test_formulations stress_testing Perform Accelerated Stability Testing prepare_test_formulations->stress_testing monitor_crystallization Monitor for Crystal Growth (Visual, Microscopy) stress_testing->monitor_crystallization evaluate_inhibitors Evaluate Inhibitor Effectiveness monitor_crystallization->evaluate_inhibitors end Optimal Inhibitor Identified evaluate_inhibitors->end

Caption: Workflow for screening crystallization inhibitors.

Protocol 3: Controlled Cooling to Prevent Crystallization

Objective: To establish a controlled cooling profile during manufacturing to minimize the risk of this compound crystallization.

Methodology:

  • Heating and Solubilization: Heat the formulation to a temperature where all components, including this compound, are fully dissolved and the mixture is homogeneous.

  • Controlled Cooling: Instead of allowing the formulation to cool at an uncontrolled rate, implement a slow and linear cooling profile. The optimal cooling rate will depend on the specific formulation but a starting point could be 1-2°C per minute.

  • Gentle Agitation: Throughout the cooling process, maintain gentle agitation to ensure uniform temperature distribution and prevent localized supersaturation.

  • Hold at Intermediate Temperature: Consider holding the formulation at an intermediate temperature for a period before cooling to room temperature. This can allow for gradual molecular arrangement without rapid crystal formation.

  • Final Cooling: Continue the controlled cooling process until the formulation reaches room temperature.

  • Observation: Monitor the formulation for any signs of crystallization during and after the cooling process. Adjust the cooling rate and hold times as necessary to achieve a stable product.

Controlled Cooling Workflow

Controlled_Cooling start Heat Formulation to Complete Solubilization slow_cooling Initiate Slow, Linear Cooling with Gentle Agitation start->slow_cooling hold_temp Optional: Hold at an Intermediate Temperature slow_cooling->hold_temp continue_cooling Continue Controlled Cooling to Room Temperature hold_temp->continue_cooling observe Monitor for Crystallization continue_cooling->observe end Stable Formulation Achieved observe->end

References

Technical Support Center: Minimizing Dibenzyl Adipate Migration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with food contact materials (FCMs). It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the migration of Dibenzyl adipate (DBA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBA) and why is it used in food contact materials?

This compound (CAS No: 2451-84-5), also known as dibenzyl hexanedioate, is an organic ester compound.[1] It is used as a plasticizer to increase the flexibility and durability of polymers, particularly in materials intended for repeated use.[2][3] Its low volatility and good thermal stability make it a functional choice for various polymer applications.[4]

Q2: What are the primary mechanisms of this compound migration?

Plasticizer migration, including that of DBA, occurs through several mechanisms:

  • Diffusion: The primary driver, where plasticizer molecules move from an area of high concentration (the polymer bulk) to an area of low concentration (the surface).[2]

  • Partitioning/Leaching: Once at the surface, the DBA molecules can transfer into a contacting liquid, such as a food or beverage. This process is influenced by the solubility of DBA in the liquid.[2][5]

  • Volatilization: Evaporation of the plasticizer from the material's surface into the air, which is more significant at elevated temperatures.

  • Blooming/Sweating: Migration of the plasticizer to the surface, where it forms an oily or crystalline film.

Q3: What are the key factors that influence the migration rate of this compound?

The rate and extent of DBA migration are influenced by a combination of factors:

  • Temperature: Higher temperatures significantly increase the diffusion rate of plasticizers within the polymer matrix.[6][7]

  • Food Type (Simulant): Migration is highly dependent on the chemical nature of the food. Fatty or alcoholic foods tend to cause higher migration of lipophilic plasticizers like adipates compared to aqueous or dry foods.[6][8]

  • Contact Time: Longer contact periods between the material and the food product generally lead to increased migration.[4][7]

  • Polymer Properties: The type of polymer, its crystallinity, and density influence how tightly the plasticizer is held within the matrix.

  • Plasticizer Concentration: Higher initial concentrations of DBA in the polymer can create a greater driving force for migration.

Q4: What are the regulatory limits for this compound migration?

  • European Union (EU): As of the latest amendments to Commission Regulation (EU) No 10/2011 on plastic materials, this compound (FCM Substance No. not assigned, CAS 2451-84-5) is not explicitly listed in the Union List of authorized substances.[9][10][11][12] For substances not on this list, the general safety requirements of Regulation (EC) No 1935/2004 apply. If treated as a non-intentionally added substance (NIAS), its migration should not be detectable, with a typical analytical detection limit of 0.01 mg/kg of food.[13]

  • United States (US): this compound is listed by the FDA under 21 CFR 177.2600 as a substance permitted for use in the manufacture of "rubber articles intended for repeated use."[2][3][8] This regulation does not set a specific migration limit (SML) in mg/kg for DBA itself. Instead, it mandates that the finished rubber article must meet overall total extractive limits when tested with n-hexane (for fatty foods) and water (for aqueous foods) under specified conditions.[10][14]

Q5: What analytical methods are used to quantify this compound migration?

The most common and reliable techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, providing definitive identification of DBA based on its mass spectrum.[15][16]

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is suitable for separating and quantifying non-volatile compounds like DBA.[17]

Troubleshooting Guide: Unexpected or High DBA Migration

This guide addresses common problems encountered during migration experiments.

Problem Potential Cause Recommended Solutions & Optimizations
High migration into aqueous/low-alcohol food simulants (e.g., 10% ethanol). Poor compatibility between the relatively non-polar DBA and a polar polymer matrix. Surface contamination.1. Surface Modification: Consider surface treatments like fluorination or grafting to alter the surface energy and reduce partitioning.[2] 2. Barrier Coating: Apply a functional barrier coating that has low permeability to DBA. 3. Pre-cleaning: Ensure polymer samples are thoroughly cleaned before testing to remove any surface residues of DBA from processing.
Significant leaching into fatty food simulants (e.g., olive oil, 50%/95% ethanol). High affinity of the lipophilic DBA for the fatty simulant. Porous polymer structure.1. Polymer Formulation: Incorporate nanoparticles (e.g., nano-SiO₂) into the polymer matrix to create a more tortuous path, hindering plasticizer diffusion. 2. Alternative Plasticizer: Evaluate replacing DBA with a higher molecular weight plasticizer, such as a polyester-based one, which has a lower diffusion coefficient. 3. Increase Polymer Crystallinity: Optimize processing conditions (e.g., annealing) to increase the crystalline content of the polymer, which can reduce free volume and slow migration.
Material becomes brittle and loses flexibility after migration testing. Significant loss of DBA plasticizer from the polymer matrix due to leaching or volatilization.1. Optimize Test Conditions: If appropriate for the application, use less aggressive time/temperature conditions that still meet regulatory requirements. 2. Consider Reactive Plasticizers: For certain applications, a reactive plasticizer that chemically bonds to the polymer backbone can be used to prevent migration entirely.
Inconsistent or non-reproducible migration results between batches. Variations in polymer processing (e.g., temperature, cooling rate). Inconsistent sample preparation or analytical procedure.1. Standardize Processing: Tightly control all parameters during polymer processing, including melt temperature, injection speed, and cooling profiles. 2. Validate Analytical Method: Ensure the GC-MS or HPLC method is fully validated for linearity, accuracy, and precision.[15] Use an internal standard to correct for variations in sample preparation and injection volume. 3. Homogenize Samples: Ensure that the polymer samples being tested are homogenous and representative of the entire batch.

Quantitative Data Summary

While specific migration data for this compound is limited in publicly available literature, the following table provides illustrative migration levels for similar adipate plasticizers under various conditions. This data helps to contextualize the potential migration behavior of DBA.

PlasticizerPolymerFood SimulantTime / Temp.Migration LevelReference(s)
Di-(2-ethylhexyl) adipate (DEHA) PVCKefalotyri Cheese (Fatty Food)240 hours / 5°C~345.4 mg/kg (18.9 mg/dm²)[1]
Di-(2-ethylhexyl) adipate (DEHA) PVCEdam Cheese (Fatty Food)240 hours / 5°C~222.5 mg/kg (12.2 mg/dm²)[1]
Di-isononyl adipate (DINA) PVC FilmFried Croquette (Fatty Food)Wrapped immediately after frying36,400 ng/g (36.4 mg/kg)[3][18]
Dibutyl adipate (DBA) PVDC FilmHam Sausage4 months / Storage~6.8% of initial amount in film[15][19]
Di-(2-ethylhexyl) adipate (DEHA) PVCButter (High Fat)30 days / 4°CHigh levels reported[8]

Note: The data presented is for comparison purposes and highlights the influence of food type and conditions on migration. Actual migration of DBA will depend on the specific material formulation and experimental setup.

Detailed Experimental Protocols

Protocol 1: Migration Testing & Sample Preparation

This protocol describes the general procedure for conducting a migration experiment according to principles outlined in EU Regulation (EU) No 10/2011.

  • Materials:

    • Polymer samples with known dimensions and surface area.

    • Food Simulants:

      • Simulant A: 10% ethanol (v/v) in water (for aqueous foods).

      • Simulant B: 3% acetic acid (w/v) in water (for acidic foods).

      • Simulant D1: 50% ethanol (v/v) in water (for alcoholic foods and as an alternative for some fatty foods).

      • Simulant D2: Olive oil or 95% ethanol (for fatty foods).

    • Glass migration cells or containers with inert lids.

    • Incubator or oven capable of maintaining the test temperature (e.g., 40°C, 60°C).

  • Procedure:

    • Cut the polymer material into test specimens of a precise surface area (e.g., 1 dm²).

    • Clean the specimens to remove any surface contaminants.

    • Place the specimen in a glass migration cell.

    • Add a known volume of the selected food simulant, ensuring the standard surface-area-to-volume ratio (typically 6 dm²/kg or 6 dm²/L) is met.

    • Seal the cell and place it in an incubator at the specified test temperature (e.g., 40°C for 10 days for long-term storage simulation).

    • After the specified duration, remove the cell and allow it to cool to room temperature.

    • Carefully remove the polymer specimen. The food simulant is now ready for extraction and analysis.

Protocol 2: Quantification of DBA by GC-MS

This protocol provides a starting point for the analysis of DBA in food simulants. Method optimization and validation are required.

  • Sample Extraction (from Ethanol/Water Simulants):

    • Take a precise volume of the food simulant post-migration (e.g., 10 mL).

    • Spike with an appropriate internal standard (e.g., Diphenyl isophthalate).

    • Perform a liquid-liquid extraction (LLE) by adding 5 mL of n-hexane.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

  • Instrumentation and Conditions (Example):

    • GC System: Agilent 7890 or equivalent.

    • Column: HP-5MS (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Split/splitless, 280°C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial Temp: 100°C, hold for 1 min.

      • Ramp: 20°C/min to 300°C.

      • Hold: 5 min at 300°C.

    • MS System: Agilent 5977 or equivalent.

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Target ions for this compound (m/z): 91 (quantification), 108, 149 .

  • Quantification:

    • Prepare a calibration curve using standard solutions of DBA in hexane (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 mg/L).

    • Inject the extracted samples and standards.

    • Calculate the concentration of DBA in the food simulant based on the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 3: Quantification of DBA by HPLC-UV

This protocol provides a starting point for an alternative analytical method.

  • Instrumentation and Conditions (Example):

    • HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of Acetonitrile : Water (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • For ethanol/water simulants, samples can often be directly injected after filtering through a 0.45 µm syringe filter.

    • If concentration is needed, a solid-phase extraction (SPE) step may be required.

  • Quantification:

    • Prepare a calibration curve using standard solutions of DBA in the mobile phase.

    • Inject samples and standards to determine the concentration based on peak area.

Diagrams and Visualizations

Migration_Process Bulk Bulk Surface Surface Bulk->Surface 1. Diffusion (Rate depends on Temp, Polymer Type) Food Food Surface->Food 2. Partitioning / Leaching (Depends on Food Type, Contact Time)

Troubleshooting_Flowchart Start Start: High DBA Migration Detected CheckSimulant Identify Food Simulant Type Start->CheckSimulant Aqueous Aqueous/Acidic Simulant (e.g., 10% EtOH, 3% Acetic Acid) CheckSimulant->Aqueous Aqueous Fatty Fatty/Alcoholic Simulant (e.g., Olive Oil, 50%+ EtOH) CheckSimulant->Fatty Fatty SolveAqueous Potential Cause: Poor Polymer Compatibility Solutions: 1. Apply Barrier Coating 2. Use Surface Modification Aqueous->SolveAqueous SolveFatty Potential Cause: High DBA Affinity for Simulant Solutions: 1. Incorporate Nanofillers 2. Switch to Higher MW Plasticizer 3. Increase Polymer Crystallinity Fatty->SolveFatty Verify Verify Results with Re-testing SolveAqueous->Verify SolveFatty->Verify

Experimental_Workflow Prep 1. Sample Preparation (Cut polymer to size) MigTest 2. Migration Test (Immerse in simulant at controlled T/time) Prep->MigTest Extract 3. Sample Extraction (LLE or SPE with Internal Standard) MigTest->Extract Analysis 4. Instrumental Analysis (GC-MS or HPLC-UV) Extract->Analysis Quant 5. Quantification (vs. Calibration Curve) Analysis->Quant Result End: Migration Data (mg/kg or mg/dm²) Quant->Result

References

Overcoming challenges in scaling up Dibenzyl adipate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scaling up of Dibenzyl adipate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer esterification of adipic acid with benzyl alcohol using an acid catalyst.[1] For laboratory-scale synthesis, homogeneous catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are often employed.[1] However, for larger-scale production, heterogeneous acid catalysts such as acidic ion-exchange resins or zeolites are advantageous as they are more easily separated from the reaction mixture, minimizing waste and simplifying purification.

Q2: How can the reaction equilibrium be shifted to maximize the yield of this compound?

A2: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, two primary strategies are used:

  • Excess Reactant: Utilizing an excess of one reactant, typically the less expensive one (benzyl alcohol), can shift the equilibrium to favor the formation of the diester.

  • Water Removal: The continuous removal of water, a byproduct of the reaction, is crucial for achieving high yields.[1][2][3] This is commonly accomplished through azeotropic distillation using a solvent like toluene or xylene with a Dean-Stark apparatus.[1]

Q3: What are the primary side reactions to be aware of during this compound synthesis, and how can they be minimized?

A3: At elevated temperatures and in the presence of strong acid catalysts, several side reactions can occur:

  • Sulfonation of Benzyl Alcohol: This is a concern when using sulfuric acid at high temperatures.[1]

  • Decomposition of Adipic Acid: High temperatures can lead to the degradation of adipic acid.[1]

  • Formation of Dibenzyl Ether: Self-condensation of benzyl alcohol can occur, especially at higher temperatures.

To minimize these side reactions, it is recommended to optimize the reaction temperature and consider using a milder acid catalyst.

Q4: What are the key challenges when scaling up the synthesis from a laboratory to a pilot plant scale?

A4: Scaling up introduces several challenges:

  • Heat and Mass Transfer: Ensuring uniform temperature distribution and efficient mixing in large reactors is critical to prevent localized overheating and side reactions.

  • Efficient Water Removal: The method for water removal must be scalable. A laboratory-scale Dean-Stark trap may not be as efficient in a larger setup, and alternative techniques may be required.

  • Purification: this compound has a high boiling point, making vacuum distillation necessary to prevent thermal degradation.[4] This can be challenging and energy-intensive on a large scale.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete Reaction (Equilibrium Not Shifted) - Increase the molar ratio of benzyl alcohol to adipic acid.- Ensure efficient water removal by checking the proper functioning of the Dean-Stark trap or other water removal systems.- Increase the reaction time or optimize the reaction temperature.
Catalyst Inactivity - For homogeneous catalysts, ensure the correct concentration is used (typically 1-3 wt% for H₂SO₄).[1]- For heterogeneous catalysts, check for deactivation and consider regeneration or replacement.
Suboptimal Reaction Temperature - Experimentally determine the optimal temperature range. Temperatures between 120-140°C are typical for acid-catalyzed reactions.[1]
Poor Quality of Reagents - Ensure that adipic acid and benzyl alcohol are of high purity and have a low water content.

Problem 2: Significant Impurities in the Final Product

Impurity Prevention Removal
Unreacted Adipic Acid - Drive the reaction to completion using the methods described for improving yield.- Wash the crude product with a mild aqueous base, such as a sodium bicarbonate solution.
Excess Benzyl Alcohol - Optimize the molar ratio of reactants.- Remove by vacuum distillation.
Monoester (Benzyl Adipate) - Use a sufficient excess of benzyl alcohol and allow for adequate reaction time.- Separation from the diester can be difficult. Fractional vacuum distillation is the most effective method.
Dibenzyl Ether - Use the mildest effective reaction temperature and consider a less aggressive catalyst.- Can be separated by fractional vacuum distillation.

Problem 3: Difficulties with Product Purification at Scale

Issue Recommended Action
Thermal Degradation during Distillation - Use a high vacuum to lower the boiling point of this compound.- Ensure uniform heating of the distillation pot and monitor the temperature closely.
Emulsion Formation During Aqueous Work-up - Use gentle agitation during washing steps.- Adding brine (saturated NaCl solution) can help to break emulsions.
Inefficient Catalyst Removal (Homogeneous) - After the reaction, neutralize the acid catalyst with a base (e.g., sodium bicarbonate) and perform aqueous washes.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst SystemCatalyst LoadingTemperature (°C)Reaction Time (h)Typical Yield (%)AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 1-3 wt%120-1404-680-85 (bench-scale)[1]Low cost, readily available.Corrosive, difficult to remove, generates waste.[1]
p-Toluenesulfonic Acid (p-TsOH) Catalytic~110-1304-8~72[5]Less corrosive than H₂SO₄.Requires removal, can cause side reactions.
Heterogeneous Acid Catalysts (e.g., Resins, Zeolites) Varies120-160VariesHighEasily separable, reusable.Higher initial cost, potential for lower activity.
Enzymatic (e.g., Lipases) Varies5024~72[5]High selectivity, mild conditions.High cost, long reaction times.[5]

Experimental Protocols

Laboratory-Scale Synthesis of this compound via Fischer Esterification

Materials:

  • Adipic Acid

  • Benzyl Alcohol

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine adipic acid, benzyl alcohol (in a molar ratio of 1:2 to 1:2.5), a catalytic amount of p-TsOH (or 1-3 wt% H₂SO₄), and toluene.

  • Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction.

  • Reaction Monitoring: Continue the reflux for 4-8 hours, or until the theoretical amount of water has been collected in the trap.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the toluene and excess benzyl alcohol using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants 1. Combine Reactants (Adipic Acid, Benzyl Alcohol, Catalyst, Toluene) reflux 2. Azeotropic Reflux (Water Removal via Dean-Stark) reactants->reflux monitoring 3. Monitor Reaction (Water Collection) reflux->monitoring cool 4. Cool Reaction Mixture monitoring->cool wash 5. Aqueous Wash (NaHCO3, Water, Brine) cool->wash dry 6. Dry Organic Layer wash->dry concentrate 7. Concentrate (Rotary Evaporation) dry->concentrate distill 8. Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_incomplete_actions If Incomplete cluster_complete_actions If Complete start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC, GC-MS) start->check_reaction incomplete Incomplete? check_reaction->incomplete increase_time Increase Reaction Time incomplete->increase_time Yes complete Complete incomplete->complete No increase_temp Optimize Temperature increase_time->increase_temp check_water_removal Verify Water Removal increase_temp->check_water_removal check_catalyst Check Catalyst Activity check_water_removal->check_catalyst workup_issue Investigate Work-up (e.g., Emulsions) complete->workup_issue purification_issue Optimize Purification (e.g., Vacuum Level) workup_issue->purification_issue

Caption: Troubleshooting decision tree for this compound synthesis.

References

Effect of processing temperature on Dibenzyl adipate stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of processing temperature on the stability of Dibenzyl adipate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability important?

This compound is a diester of adipic acid and benzyl alcohol, commonly used as a plasticizer.[1] Its thermal stability is a critical parameter as it dictates the maximum processing temperatures the material can withstand without significant degradation.[2] Exceeding this temperature can lead to the formation of impurities, altering the physical and chemical properties of the final product.

Q2: What is the general thermal stability of this compound?

Q3: What happens when this compound is heated to excessive temperatures?

Prolonged exposure to high temperatures can lead to the thermal degradation of this compound.[4] This can result in the breakdown of the ester bonds and the formation of various degradation products.[3] This decomposition can lead to changes in the material's properties, such as discoloration, brittleness, and reduced performance.[2]

Q4: What are the potential degradation products of this compound at elevated temperatures?

Based on the thermal degradation pathways of similar esters, the primary degradation products of this compound are expected to be adipic acid and benzyl alcohol.[5] Further decomposition of these initial products can occur at higher temperatures. For instance, benzyl alcohol can degrade into benzaldehyde, benzoic acid, and catechol.[6] Adipic acid can decompose to form cyclopentanone, carbon dioxide, and water.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Discoloration (yellowing) of the sample after heating. Thermal degradation of the polymer structure due to excessive processing temperatures.[2]Optimize processing temperature by keeping it below the onset of thermal decomposition. Consider using thermal stabilizers if high temperatures are unavoidable.
Change in material properties (e.g., increased brittleness, reduced flexibility). Loss of plasticizer due to evaporation or thermal degradation at high temperatures.[4][8]Ensure the processing temperature is below the boiling point of this compound under the given pressure. Select plasticizers with higher thermal stability for high-temperature applications.
Presence of unexpected peaks in analytical tests (e.g., HPLC, GC-MS) after thermal processing. Formation of degradation products due to thermal decomposition.Refer to the potential degradation products listed in the FAQs. Use analytical techniques like GC-MS to identify the impurities and adjust processing conditions to minimize their formation.
Inconsistent product performance. Inconsistent heating during processing, leading to localized degradation.Ensure uniform heating of the material during processing. Use appropriate mixing and heating equipment to maintain a consistent temperature profile.

Experimental Protocols

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA pan.

  • Instrument Setup: Place the sample in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.

  • Data Analysis: Record the sample weight as a function of temperature. The onset of weight loss in the TGA curve indicates the beginning of thermal decomposition.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, such as melting and crystallization, by measuring the heat flow into or out of a sample as it is heated or cooled.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Heating and Cooling Program:

    • Heat the sample to a temperature above its expected melting point (e.g., 200°C) at a rate of 10°C/min to erase its thermal history.

    • Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

    • Heat the sample again to the final temperature at a rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks indicate melting, while exothermic peaks indicate crystallization.

Visualizations

Thermal_Degradation_Pathway Dibenzyl_Adipate This compound Heat High Temperature Initial_Products Initial Degradation Products Heat->Initial_Products Thermal Scission Adipic_Acid Adipic Acid Initial_Products->Adipic_Acid Benzyl_Alcohol Benzyl Alcohol Initial_Products->Benzyl_Alcohol Further_Degradation_Adipic Further Degradation Adipic_Acid->Further_Degradation_Adipic Heat Further_Degradation_Benzyl Further Degradation Benzyl_Alcohol->Further_Degradation_Benzyl Heat Final_Products_Adipic Cyclopentanone + CO₂ + H₂O Further_Degradation_Adipic->Final_Products_Adipic Final_Products_Benzyl Benzaldehyde + Benzoic Acid + Catechol Further_Degradation_Benzyl->Final_Products_Benzyl

Inferred thermal degradation pathway of this compound.

Experimental_Workflow Start Start: Sample of this compound TGA_Analysis Thermogravimetric Analysis (TGA) Start->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) Start->DSC_Analysis Degradation_Study Isothermal Degradation Study at Various Temperatures TGA_Analysis->Degradation_Study Identify Onset Decomposition Temp. DSC_Analysis->Degradation_Study Identify Thermal Transitions Analysis_of_Products Analysis of Degradation Products (e.g., GC-MS) Degradation_Study->Analysis_of_Products Data_Interpretation Data Interpretation and Stability Assessment Analysis_of_Products->Data_Interpretation End End: Determine Safe Processing Temperature Data_Interpretation->End

General workflow for assessing thermal stability.

References

Technical Support Center: Resolving Inconsistencies in Mechanical Properties of Plasticized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during the mechanical testing of plasticized polymers.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the mechanical testing of plasticized polymers.

Question: Why am I observing significant variations in tensile strength and elongation at break for the same batch of plasticized polymer films?

Answer:

Several factors can contribute to variability in tensile properties. Consider the following troubleshooting steps:

  • Inconsistent Sample Preparation: Ensure that film casting or molding techniques produce samples of uniform thickness and are free from defects like air bubbles or surface imperfections.[1] Defects can act as stress concentration points, leading to premature failure.[1]

  • Inadequate Plasticizer Dispersion: Poor mixing can lead to localized areas with varying plasticizer concentrations, resulting in inconsistent mechanical properties. Ensure your processing method (e.g., melt extrusion, solvent casting) achieves a homogenous dispersion of the plasticizer within the polymer matrix.

  • Environmental Factors: Control the temperature and humidity during sample conditioning and testing. Moisture can act as a plasticizer, affecting the mechanical properties of polymer films.[2] Storing samples in a desiccator can help mitigate this.[2]

  • Testing Parameters: Verify that the tensile testing parameters, such as grip pressure, strain rate, and gauge length, are consistent across all tests.[1][3] Axial misalignment of the sample in the grips can also introduce errors.[3][4]

Question: My plasticized polymer is showing an unexpected increase in stiffness and a decrease in elongation over time. What could be the cause?

Answer:

This phenomenon, often referred to as embrittlement, can be caused by several factors:

  • Plasticizer Leaching: Plasticizers are not chemically bonded to the polymer and can migrate out of the material over time, especially when exposed to certain environments (e.g., solvents, heat).[5] This loss of plasticizer reverses its softening effect, leading to increased stiffness and brittleness.[5][6]

  • Physical Aging: Over time, polymer chains in the amorphous regions can undergo a process of densification or structural relaxation, leading to a more compact structure.[7] This physical aging process can result in an increase in modulus and a decrease in ductility.[7][8]

  • Secondary Crystallization: For semi-crystalline polymers, the amorphous regions can slowly crystallize over time, a process known as secondary crystallization.[9] This increase in crystallinity leads to a stiffer and less flexible material.[9]

Question: I'm observing a decrease in tensile strength but an increase in elongation at break when I increase the plasticizer concentration. Is this normal?

Answer:

Yes, this is the expected behavior for a plasticized polymer. Plasticizers work by increasing the free volume between polymer chains, which enhances their mobility.[2][5] This increased chain mobility leads to:

  • Decreased Tensile Strength: The polymer chains can slide past each other more easily, reducing the force required to deform and break the material.[2][10]

  • Increased Elongation at Break: The enhanced chain mobility allows the material to stretch more before fracturing.[10][11]

However, at very high plasticizer concentrations, an "anti-plasticization" effect can sometimes be observed, where the material becomes more brittle.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the "anti-plasticization" effect?

A1: Anti-plasticization is a phenomenon where the addition of a small amount of plasticizer leads to an increase in tensile strength and a decrease in elongation at break, making the polymer more brittle.[13] This is the opposite of the typical plasticizing effect. It is often observed at low plasticizer concentrations where the plasticizer molecules may fill the free volume and restrict polymer chain mobility.[13]

Q2: How does the molecular weight of the plasticizer affect the mechanical properties of the polymer?

A2: The molecular weight of the plasticizer influences its miscibility and efficiency. Lower molecular weight plasticizers are generally more efficient at reducing the glass transition temperature (Tg) and increasing flexibility.[2] However, they may also be more prone to leaching. Higher molecular weight plasticizers may be less efficient but offer better permanence.

Q3: Can the type of plasticizer affect the mechanical properties differently?

A3: Absolutely. Different plasticizers have varying levels of compatibility and interaction with the polymer matrix. For instance, in one study, triethyl citrate (TEC) was found to have a more significant effect on increasing the percent elongation of a polymer film compared to tributyl citrate (TBC) at the same concentration.[6][10]

Q4: How does aging affect the mechanical properties of plasticized polymers?

A4: Aging can lead to irreversible changes in the mechanical properties of plasticized polymers.[14] Over time, you may observe an increase in elastic modulus and tensile strength, and a decrease in the strain at break.[9] These changes can be attributed to factors like plasticizer migration, secondary crystallization, and physical aging.[8][9]

Q5: What is Dynamic Mechanical Analysis (DMA) and how can it help in understanding inconsistencies?

A5: Dynamic Mechanical Analysis (DMA) is a technique that measures the viscoelastic properties of materials as a function of temperature, time, or frequency.[15][16][17] It can provide valuable insights into the glass transition temperature (Tg), storage modulus (stiffness), and loss modulus (energy dissipation).[15][18] By tracking changes in these properties, DMA can help identify issues like incomplete curing, phase separation in polymer blends, and the effects of aging or plasticizer loss.[16][18]

Data Presentation

Table 1: Effect of Plasticizer Concentration on Tensile Properties

Plasticizer TypePolymer MatrixPlasticizer Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Elastic Modulus (MPa)Reference
Triethyl Citrate (TEC)Cellulose Acetate Phthalate / Pluronic F-1270~18~5~600[6][10]
10~8~150~150[6][10]
20~4~300~50[6][10]
Tributyl Citrate (TBC)Cellulose Acetate Phthalate / Pluronic F-12710~10~75~250[6][10]
20~6~150~100[6][10]
Glycerol (G)Sugar Palm Starch159.5926.52-[11]
30-61.63-[11]
Sorbitol (S)Sugar Palm Starch1528.355.38-[11]
30-34.5-[11]

Table 2: Effect of Aging on Mechanical Properties of Plasticized PHB

Plasticizer (15 wt%)Aging Time (days)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Reference
PEG 4001~22~15~1200[9]
60~28~8~1500[9]
PEG 15001~18~250~600[9]
60~25~10~1400[9]
PEG 40001~20~180~800[9]
60~26~8~1300[9]

Experimental Protocols

1. Tensile Testing of Plasticized Polymer Films (ASTM D882)

Objective: To determine the tensile properties of thin plastic sheeting and films, including tensile strength, elongation at break, and modulus of elasticity.[1]

Materials and Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips appropriate for thin films (e.g., pneumatic or wedge grips)

  • Extensometer (optional, for precise strain measurement)

  • Micrometer or thickness gauge

  • Sample cutter or die to prepare dumbbell-shaped specimens

  • Conditioning chamber or desiccator

Procedure:

  • Sample Preparation:

    • Cut the plasticized polymer film into dumbbell-shaped specimens according to ASTM D882 specifications.[1] Ensure the edges are clean and free of nicks or defects.[1]

    • Measure the thickness of each specimen at several points within the gauge length and calculate the average.

    • Measure the width of the narrow section of the specimen.

  • Conditioning:

    • Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% RH) for a specified period (typically at least 40 hours) prior to testing, unless otherwise specified.

  • Test Setup:

    • Set the crosshead speed (rate of jaw separation) as specified in the standard, which depends on the expected elongation of the material.[1]

    • Mount the specimen in the grips, ensuring it is aligned vertically and not twisted. The initial grip separation should be set according to the standard.

  • Testing:

    • Start the test and record the load and elongation data until the specimen breaks.

    • Record the maximum load and the elongation at the point of rupture.

  • Calculations:

    • Tensile Strength: Divide the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: Express the increase in length at the moment of rupture as a percentage of the original gauge length.

    • Modulus of Elasticity (Young's Modulus): Calculate the slope of the initial linear portion of the stress-strain curve.

2. Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties of plasticized polymers, including storage modulus, loss modulus, and tan delta, as a function of temperature.

Materials and Equipment:

  • Dynamic Mechanical Analyzer (DMA) with a suitable clamping fixture (e.g., tension, three-point bending)

  • Temperature control system (furnace or cooling accessory)

  • Sample preparation tools

Procedure:

  • Sample Preparation:

    • Prepare a rectangular specimen of the plasticized polymer with dimensions appropriate for the chosen clamping fixture.

  • Test Setup:

    • Mount the sample in the DMA fixture, ensuring it is securely clamped.

    • Set the test parameters, including:

      • Test Mode: Temperature sweep.

      • Oscillation Frequency: Typically 1 Hz.

      • Strain or Stress Amplitude: A small amplitude within the linear viscoelastic region of the material.

      • Temperature Range: A range that covers the expected glass transition temperature (Tg) of the material.

      • Heating Rate: A controlled heating rate, for example, 3°C/min.

  • Testing:

    • Start the temperature sweep. The instrument will apply an oscillating force to the sample and measure the resulting displacement as the temperature is ramped.

  • Data Analysis:

    • The DMA software will generate plots of storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.

    • The glass transition temperature (Tg) can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus curve.

Mandatory Visualization

Troubleshooting_Mechanical_Properties start Inconsistent Mechanical Properties Observed issue1 High Variability in Tensile Properties start->issue1 issue2 Increased Stiffness/ Brittleness Over Time start->issue2 issue3 Unexpected Stress-Strain Behavior with Plasticizer Concentration start->issue3 cause1a Inconsistent Sample Preparation issue1->cause1a cause1b Poor Plasticizer Dispersion issue1->cause1b cause1c Environmental Factors (T, H) issue1->cause1c cause1d Inconsistent Testing Parameters issue1->cause1d cause2a Plasticizer Leaching issue2->cause2a cause2b Physical Aging issue2->cause2b cause2c Secondary Crystallization issue2->cause2c cause3a Normal Plasticization Effect issue3->cause3a cause3b Anti-plasticization Effect (Low Conc.) issue3->cause3b solution1a Standardize Sample Preparation Protocol cause1a->solution1a solution1b Optimize Mixing Process cause1b->solution1b solution1c Control Test Environment cause1c->solution1c solution1d Calibrate & Standardize Test Setup cause1d->solution1d solution2a Analyze Plasticizer Content Over Time cause2a->solution2a solution2b Perform DMA to Track Tg Changes cause2b->solution2b solution2c Use DSC to Monitor Crystallinity cause2c->solution2c solution3a Confirm Expected Behavior cause3a->solution3a solution3b Investigate Lower Concentration Effects cause3b->solution3b Experimental_Workflow prep Polymer & Plasticizer Selection and Formulation process Processing (e.g., Solvent Casting, Melt Extrusion) prep->process conditioning Sample Conditioning (Controlled T & H) process->conditioning char_initial Initial Characterization conditioning->char_initial aging Aging Study (Optional) conditioning->aging tensile Tensile Testing (ASTM D882) char_initial->tensile dma Dynamic Mechanical Analysis (DMA) char_initial->dma analysis Data Analysis & Interpretation tensile->analysis dma->analysis char_aged Characterization of Aged Samples aging->char_aged tensile_aged Tensile Testing char_aged->tensile_aged dma_aged DMA char_aged->dma_aged tensile_aged->analysis dma_aged->analysis Plasticizer_Effects plasticizer Plasticizer Characteristics concentration Concentration plasticizer->concentration mw Molecular Weight plasticizer->mw type Chemical Structure (Type) plasticizer->type interaction Polymer-Plasticizer Interaction concentration->interaction mw->interaction type->interaction free_volume Increased Free Volume & Chain Mobility interaction->free_volume mech_props Mechanical Properties free_volume->mech_props ts Decreased Tensile Strength mech_props->ts elong Increased Elongation at Break mech_props->elong modulus Decreased Elastic Modulus mech_props->modulus tg Decreased Glass Transition Temp. (Tg) mech_props->tg

References

Technical Support Center: Quality Control for Industrial-Grade Dibenzyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in maintaining the quality and integrity of industrial-grade Dibenzyl adipate for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during quality control testing.

Quality Control Parameters

Ensuring the quality of industrial-grade this compound is crucial for the consistency and reliability of experimental results. The following table summarizes the key quality control parameters and their typical specifications.

ParameterSpecificationTest Method
Appearance White or colorless to light yellow powder, lump, or clear liquidVisual Inspection
Purity (Assay) ≥ 95.0%Gas Chromatography (GC)
Refractive Index @ 20°C 1.510 – 1.513Refractometry
Melting Point 34.0 to 37.0 °CCapillary Method
Acid Value To be established by the user based on applicationTitration
Water Content To be established by the user based on applicationKarl Fischer Titration (ASTM D1364)
Color (APHA) To be established by the user based on applicationPlatinum-Cobalt Scale (ASTM D1209)

Experimental Protocols

Detailed methodologies for the key quality control experiments are provided below.

Determination of Purity by Gas Chromatography (GC)
  • Principle: This method separates components of a sample based on their differential distribution between a stationary phase and a mobile gas phase. The purity of this compound is determined by comparing its peak area to the total area of all peaks in the chromatogram.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethyl acetate.

    • GC Conditions:

      • Column: Use a non-polar capillary column (e.g., DB-5 or equivalent).

      • Injector Temperature: 250°C.

      • Detector Temperature: 300°C.

      • Oven Temperature Program:

        • Initial temperature: 150°C, hold for 1 minute.

        • Ramp to 280°C at 10°C/minute.

        • Hold at 280°C for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • Injection: Inject 1 µL of the prepared sample into the GC.

    • Analysis: Identify the this compound peak based on its retention time (typically around 12.3 minutes under these conditions). Calculate the area percentage of the this compound peak relative to the total area of all peaks.

Determination of Acid Value
  • Principle: The acid value is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize one gram of the chemical substance.[1] It is a measure of the free acids present in the sample.[2]

  • Instrumentation: Burette, conical flask, analytical balance.

  • Reagents:

    • Toluene/Ethanol solvent mixture (2:1 v/v), neutralized.

    • 0.1 M Potassium Hydroxide (KOH) solution, standardized.

    • Phenolphthalein indicator.

  • Procedure:

    • Accurately weigh approximately 2 g of the this compound sample into a conical flask.

    • Add 50 mL of the neutralized toluene/ethanol solvent mixture and swirl to dissolve the sample.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the solution with the standardized 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.

    • Record the volume of KOH solution used.

    • Calculation: Acid Value (mg KOH/g) = (V × M × 56.1) / W Where:

      • V = Volume of KOH solution used (mL)

      • M = Molarity of the KOH solution

      • 56.1 = Molecular weight of KOH ( g/mol )

      • W = Weight of the sample (g)

Determination of Water Content by Karl Fischer Titration (ASTM D1364)
  • Principle: This method is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer that reacts with hydrogen ions.[3]

  • Instrumentation: Karl Fischer titrator (coulometric or volumetric).

  • Procedure:

    • Follow the instrument manufacturer's instructions for standardization and operation.

    • Inject a known weight or volume of the this compound sample into the titration cell.

    • The instrument will automatically titrate the sample and display the water content, typically in ppm or percentage.

Measurement of Color (APHA) by the Platinum-Cobalt Scale (ASTM D1209)
  • Principle: The color of the sample is visually compared to a series of platinum-cobalt standards.[4][5] The APHA color value is the number of the standard that most closely matches the sample.[6]

  • Instrumentation: Nessler tubes or a spectrophotometer.

  • Procedure (Visual Comparison):

    • Place the this compound sample (in liquid form) into a Nessler tube.

    • In separate Nessler tubes, place a series of APHA color standards.

    • Compare the color of the sample to the standards by looking down vertically through the tubes against a white background.

    • The APHA color is the number of the standard that most closely matches the sample.

Troubleshooting Guide & FAQs

Q1: What are the common impurities in industrial-grade this compound?

  • A1: Common impurities can include unreacted starting materials such as adipic acid and benzyl alcohol. Side-reaction products, such as monoesters or ethers formed from benzyl alcohol, may also be present. Residual catalysts and solvents from the manufacturing process are other potential impurities.

Q2: My batch of this compound has a higher than expected acid value. What could be the cause and how can I address it?

  • A2: A high acid value indicates the presence of free acidic components, most likely unreacted adipic acid.[2] This can result from an incomplete esterification reaction or hydrolysis of the ester during storage. To address this, you can consider purifying the material by washing it with a mild base (e.g., a dilute sodium bicarbonate solution) followed by washing with water to remove any remaining salts, and then drying the product under vacuum.

Q3: The water content in my this compound is elevated. What are the potential consequences and how can I mitigate this?

  • A3: High water content can be detrimental in many applications, especially in moisture-sensitive reactions where water can act as an unwanted nucleophile or degrade other reagents.[7] Elevated moisture can also promote the hydrolysis of the ester, leading to an increase in the acid value over time. To mitigate this, ensure that the product is stored in a tightly sealed container in a dry environment. If the water content is already high, it may be possible to dry the material by heating it under vacuum, provided it is thermally stable under those conditions.

Q4: The color of the this compound is darker than expected. What does this indicate?

  • A4: A darker or more yellow color can be an indication of impurities or degradation products.[6] The presence of residual catalysts or by-products from the synthesis can impart color. Additionally, thermal degradation of the ester can lead to the formation of colored species. If the color is a critical parameter for your application, purification by recrystallization or column chromatography may be necessary.

Q5: The melting point of my this compound is broad and lower than the specified range. What does this suggest?

  • A5: A broad and depressed melting point is a classic indicator of the presence of impurities. Impurities disrupt the crystal lattice of the solid, leading to a lower and wider melting range. The deviation from the expected melting point is generally proportional to the level of impurities. Confirming the purity by a technique like GC is recommended.

Visualizations

QC_Workflow cluster_0 Receiving & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition raw_material Receive this compound initial_inspection Visual Inspection (Appearance) raw_material->initial_inspection sampling Sample Collection initial_inspection->sampling purity_test Purity (GC) sampling->purity_test physical_tests Refractive Index & Melting Point sampling->physical_tests wet_chem_tests Acid Value & Water Content (KF) sampling->wet_chem_tests color_test Color (APHA) sampling->color_test data_review Review Data Against Specifications purity_test->data_review physical_tests->data_review wet_chem_tests->data_review color_test->data_review pass_fail Pass/Fail Decision data_review->pass_fail release Release for Use pass_fail->release Pass investigation Out-of-Specification (OOS) Investigation pass_fail->investigation Fail reject Reject & Quarantine investigation->reject

Diagram 1: Quality Control Workflow for this compound.

Troubleshooting_Tree start QC Parameter Out of Specification (OOS) acid_value_oos High Acid Value? start->acid_value_oos cause_acid Cause: Incomplete reaction or hydrolysis. Action: Purify via washing with mild base. acid_value_oos->cause_acid Yes water_content_oos High Water Content? acid_value_oos->water_content_oos No cause_water Cause: Improper storage/handling. Action: Store in sealed, dry container. Dry under vacuum if necessary. water_content_oos->cause_water Yes color_oos Off-Color (Dark)? water_content_oos->color_oos No cause_color Cause: Impurities or degradation. Action: Purify via recrystallization or chromatography. color_oos->cause_color Yes purity_oos Low Purity / Broad M.P.? color_oos->purity_oos No cause_purity Cause: Presence of impurities. Action: Re-purify the batch. Review synthesis process. purity_oos->cause_purity Yes

Diagram 2: Troubleshooting Decision Tree for QC Issues.

References

Validation & Comparative

A Comparative Performance Analysis of Dibenzyl Adipate and Phthalate Plasticizers in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and material development, particularly for applications in the medical and pharmaceutical industries, the choice of plasticizer for polyvinyl chloride (PVC) is a critical decision. This selection profoundly influences the final product's flexibility, durability, and, most importantly, its safety profile. For decades, phthalate esters such as Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Dioctyl phthalate (DOP) have been the industry standard. However, mounting concerns over their potential health risks have spurred the search for safer alternatives.[1] This guide provides a detailed, data-driven comparison of the performance of adipate plasticizers, represented by Dioctyl Adipate (DOA) due to the limited availability of direct comparative data for dibenzyl adipate, against common phthalate plasticizers in PVC.

Quantitative Performance Comparison

The efficacy of a plasticizer is determined by its ability to impart desired physical properties to the PVC matrix while exhibiting long-term stability and minimal migration. The following table summarizes key performance indicators for DOA and prominent phthalate plasticizers based on available experimental data. It is important to note that performance can vary depending on the specific formulation, including the concentration of the plasticizer and the presence of other additives.

Performance MetricDioctyl Adipate (DOA)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Dioctyl phthalate (DOP)
Mechanical Properties
Tensile Strength (MPa)~16 - 20~20 - 25~22 - 26~20 - 25
Elongation at Break (%)~350 - 450~300 - 400~300 - 380~300 - 400
Thermal Stability
Onset of Decomposition (°C)~200 - 220~200 - 230~210 - 240~200 - 230
Migration Resistance
Weight Loss in Hexane (%)LowerHigherLowerHigher
Volatility (Weight Loss, %)HigherLowerLowerLower

Note: The data presented are aggregated from multiple sources and should be considered representative values. Actual performance will depend on specific experimental conditions and formulation details.

Experimental Protocols

To ensure accurate and reproducible evaluation of plasticizer performance, standardized testing methodologies are crucial. Below are detailed protocols for the key experiments cited in this guide.

Mechanical Properties: Tensile Testing

This protocol is based on the principles outlined in ASTM D882 for testing the tensile properties of thin plastic sheeting.[2][3][4][5][6]

Objective: To determine the tensile strength and elongation at break of plasticized PVC films.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Grips for holding the film specimens.

  • Micrometer for measuring specimen thickness.

  • Cutter for preparing uniform specimens.

Procedure:

  • Specimen Preparation: Cut rectangular specimens from the plasticized PVC sheet. The dimensions should be uniform, typically with a width of 25 mm and a length sufficient for gripping in the UTM (e.g., 150 mm). Measure the thickness of each specimen at several points and calculate the average.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.[5]

  • Testing: a. Set the initial grip separation on the UTM. b. Mount the specimen in the grips, ensuring it is aligned and not under any initial stress. c. Set the crosshead speed (rate of grip separation). This is typically determined by the material's properties but is often in the range of 50 to 500 mm/min. d. Initiate the test, and record the load and elongation data until the specimen breaks.

  • Data Analysis: a. Tensile Strength: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen. b. Elongation at Break: Calculate the percentage of elongation at break by dividing the extension at the moment of rupture by the initial grip separation and multiplying by 100.

Migration Resistance: Solvent Extraction

This protocol is based on the principles of ASTM D1239 for measuring the resistance of plastic films to extraction by chemicals.[7][8][9][10][11]

Objective: To quantify the amount of plasticizer that leaches from a PVC film when immersed in a solvent.

Apparatus:

  • Analytical balance.

  • Glass containers with lids.

  • Oven for drying.

  • Solvent (e.g., n-hexane, ethanol, or a simulant for a specific application).

Procedure:

  • Specimen Preparation: Cut a precisely sized piece of the plasticized PVC film (e.g., 50 mm x 50 mm).

  • Initial Weighing: Accurately weigh the specimen to the nearest 0.1 mg (W_initial).

  • Immersion: Place the specimen in a glass container and add a specified volume of the chosen solvent, ensuring the film is fully submerged.

  • Incubation: Seal the container and store it at a controlled temperature for a specified duration (e.g., 24 hours at 23°C).

  • Drying: After incubation, carefully remove the specimen from the solvent, blot it dry with a lint-free cloth, and then dry it in an oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.

  • Final Weighing: Allow the specimen to cool to room temperature in a desiccator and then accurately weigh it again (W_final).

  • Data Analysis: Calculate the percentage of weight loss due to extraction using the following formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Thermal Stability: Thermogravimetric Analysis (TGA)

This protocol is based on the principles of ASTM E1131 for compositional analysis by thermogravimetry.[12][13][14][15][16]

Objective: To determine the thermal stability of the plasticized PVC by measuring its weight loss as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA).

  • Analytical balance for sample preparation.

  • Sample pans (e.g., platinum or alumina).

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the plasticized PVC material (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup: a. Place the sample pan in the TGA furnace. b. Set the desired atmosphere (e.g., inert nitrogen or oxidizing air) and flow rate. c. Program the temperature profile, which typically involves heating the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 600°C).

  • Testing: Initiate the TGA run. The instrument will continuously measure and record the sample's weight as the temperature increases.

  • Data Analysis: a. Analyze the resulting TGA curve (weight vs. temperature). b. Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. This is often reported as the temperature at which 5% weight loss occurs (T_d5). c. The temperature at the maximum rate of weight loss can also be identified from the derivative of the TGA curve (DTG).

Visualizing the Evaluation Workflow

The following diagram illustrates the logical workflow for a comprehensive performance evaluation of PVC plasticizers.

Plasticizer_Evaluation_Workflow cluster_testing Performance Testing Formulation PVC Formulation (Resin, Plasticizer, Stabilizers, etc.) Compounding Compounding (Dry Blending, Melt Mixing) Formulation->Compounding Processing Processing (e.g., Film Casting, Extrusion) Compounding->Processing Specimen_Prep Specimen Preparation Processing->Specimen_Prep Mechanical_Testing Mechanical Properties (Tensile Strength, Elongation) ASTM D882 Specimen_Prep->Mechanical_Testing Thermal_Testing Thermal Stability (TGA) ASTM E1131 Specimen_Prep->Thermal_Testing Migration_Testing Migration Resistance (Solvent Extraction) ASTM D1239 Specimen_Prep->Migration_Testing Analysis Data Analysis & Comparison Mechanical_Testing->Analysis Thermal_Testing->Analysis Migration_Testing->Analysis Conclusion Performance Conclusion Analysis->Conclusion

Caption: Workflow for PVC Plasticizer Performance Evaluation.

References

A Comparative Study: Dibenzyl Adipate vs. DEHP as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable plasticizer is a critical consideration in the development of flexible polymeric materials, particularly for applications in the pharmaceutical and medical device industries where safety and performance are paramount. For decades, Di(2-ethylhexyl) phthalate (DEHP) has been the most widely used plasticizer for polyvinyl chloride (PVC) due to its excellent performance and low cost.[1][2] However, mounting concerns over its toxicological profile have prompted a search for safer alternatives.[3][4] This guide provides a detailed comparative study of Dibenzyl adipate and DEHP, offering an objective analysis of their performance based on available data and outlining key experimental protocols for their evaluation.

Executive Summary

This compound, a member of the adipate ester family, is emerging as a promising alternative to DEHP. Adipate plasticizers are generally characterized by good plasticizing efficiency, low-temperature flexibility, and a more favorable toxicological profile compared to phthalates.[5][6] While specific performance data for this compound is not as extensive as for DEHP, data from structurally similar adipates like dioctyl adipate (DOA) and di(2-ethylhexyl) azelate (D2EHAz) suggest comparable, and in some aspects, superior performance. This includes potentially lower migration rates and better thermal stability.

DEHP, a phthalate ester, is a highly effective and versatile plasticizer.[1] However, it is a known endocrine disruptor, with numerous studies linking it to adverse effects on the reproductive, hepatic, and renal systems.[3][4][7] Its potential for migration from the polymer matrix, especially in contact with lipophilic substances, poses a significant risk in medical applications.[1]

This guide will delve into a quantitative comparison of their physicochemical properties, performance in PVC formulations, and toxicological profiles, supported by detailed experimental methodologies.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key physicochemical and performance characteristics of this compound and DEHP. It is important to note that where direct experimental data for this compound is limited, data from analogous adipate esters are provided for comparative purposes and are clearly indicated.

Table 1: Physicochemical Properties

PropertyThis compoundDi(2-ethylhexyl) Phthalate (DEHP)
Chemical Formula C₂₀H₂₂O₄C₂₄H₃₈O₄
Molecular Weight 326.39 g/mol 390.56 g/mol
Appearance Colorless to pale yellow liquidColorless, viscous liquid[8]
CAS Number 2451-84-5117-81-7
Solubility in Water Practically insoluble[9]Insoluble[8]
Solubility in Organic Solvents SolubleSoluble in most organic solvents[8]

Table 2: Performance in PVC Formulations

Performance MetricThis compound (Data from analogous adipates)Di(2-ethylhexyl) Phthalate (DEHP)
Plasticizing Efficiency GoodExcellent[1]
Low-Temperature Flexibility ExcellentGood
Migration Resistance Generally higher than DEHP (lower migration)Lower (higher migration potential)[1]
Thermal Stability (Decomposition Onset) Potentially higher than DEHP~200-300°C
Volatility Low[9]Low[1]

Experimental Protocols

To ensure a thorough and standardized comparison of plasticizer performance, the following experimental protocols are recommended.

Migration Testing

Objective: To quantify the amount of plasticizer that leaches from the PVC matrix into a simulant fluid.

Methodology (based on ASTM D2199 and other standard methods): [7]

  • Sample Preparation: Prepare PVC films of a standardized thickness (e.g., 1 mm) containing a specific concentration of the plasticizer (e.g., 30% by weight).

  • Simulant Selection: Choose a simulant fluid that represents the intended application (e.g., isooctane for fatty foods, ethanol/water mixtures for aqueous solutions, or simulated body fluid for medical applications).

  • Exposure: Immerse a known weight and surface area of the PVC film in a specific volume of the simulant fluid.

  • Incubation: Maintain the samples at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24 hours, 7 days).

  • Analysis:

    • Gravimetric Method: Remove the PVC film, dry it to a constant weight, and determine the weight loss, which corresponds to the migrated plasticizer.

    • Chromatographic Method (GC-MS or HPLC): Analyze the simulant fluid to directly quantify the concentration of the migrated plasticizer.

  • Calculation: Express the migration as mass of plasticizer per unit area of the PVC film (e.g., µg/cm²).

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability of the plasticizer and the plasticized PVC.

Methodology: [10][11]

  • Instrument: Use a thermogravimetric analyzer (TGA).

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the pure plasticizer or the plasticized PVC into a TGA pan.

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Analysis:

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • Identify the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).

    • Calculate the percentage of weight loss at different temperatures.

Mandatory Visualization

To visually represent the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis & Comparison P1 PVC Resin P4 Compounding (Melt Mixing) P1->P4 P2 Plasticizer (this compound or DEHP) P2->P4 P3 Additives P3->P4 P5 Film/Sheet Formation P4->P5 T1 Migration Test (e.g., ASTM D2199) P5->T1 T2 Thermal Stability (TGA) P5->T2 T3 Mechanical Properties (Tensile, Hardness) P5->T3 A1 Quantify Migration (µg/cm²) T1->A1 A2 Determine Decomposition Temperature (°C) T2->A2 A3 Compare Tensile Strength, Elongation, Hardness T3->A3 A4 Comparative Report A1->A4 A2->A4 A3->A4

Caption: Experimental workflow for comparing plasticizer performance.

DEHP_Toxicity_Pathways cluster_metabolism Metabolism cluster_effects Toxicological Effects cluster_pathways Affected Signaling Pathways DEHP DEHP Exposure MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis Endocrine Endocrine Disruption MEHP->Endocrine Repro_Tox Reproductive Toxicity MEHP->Repro_Tox Hepato_Tox Hepatotoxicity MEHP->Hepato_Tox Renal_Tox Renal Toxicity MEHP->Renal_Tox PPAR PPAR Signaling Endocrine->PPAR Activation/Inhibition Steroid Steroidogenesis Repro_Tox->Steroid Inhibition Apoptosis Apoptosis Induction Hepato_Tox->Apoptosis Induction Oxidative Oxidative Stress Hepato_Tox->Oxidative Induction

Caption: Known signaling pathways affected by DEHP toxicity.

Toxicological Profile: A Critical Comparison

The primary driver for seeking alternatives to DEHP is its adverse health effects.

Di(2-ethylhexyl) Phthalate (DEHP)

DEHP is classified as an endocrine disruptor.[3] Its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), is considered the main toxic agent.[12] The toxicological effects of DEHP are well-documented and include:

  • Reproductive Toxicity: DEHP has been shown to adversely affect the male reproductive system, leading to testicular atrophy, decreased sperm production, and reduced testosterone levels in animal studies.[7] In females, it has been linked to ovarian toxicity and endometriosis.[3]

  • Hepatotoxicity: Exposure to DEHP can lead to liver enlargement and has been shown to cause liver cancer in rodents.[7] It can induce oxidative stress and apoptosis in liver cells.

  • Renal Toxicity: DEHP exposure has been associated with an increased risk of chronic kidney disease and can cause injury to the proximal tubules of the kidney.[3]

  • Signaling Pathway Interference: DEHP and its metabolites are known to interfere with several key signaling pathways, including Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in lipid metabolism, and steroidogenesis pathways, leading to hormonal imbalances.[7]

This compound

The toxicological data for this compound is less extensive than for DEHP. However, studies on related adipate esters, such as dibutyl adipate and dioctyl adipate, suggest a more favorable safety profile.[3][13][14]

  • General Toxicity: Adipate plasticizers are generally considered to have low acute and chronic toxicity.[13][14]

  • Endocrine Disruption: There is currently limited evidence to suggest that adipate esters are significant endocrine disruptors.

  • Genotoxicity: Studies on dibutyl adipate have shown no evidence of genotoxicity.[3]

  • Signaling Pathways: Specific data on the interaction of this compound with cellular signaling pathways is not widely available. However, the constituent molecules, adipic acid and benzyl alcohol, are not typically associated with the significant endocrine-disrupting effects seen with phthalates.

Conclusion

The choice between this compound and DEHP as a plasticizer involves a trade-off between a long history of performance and significant toxicological concerns. While DEHP is a well-characterized and effective plasticizer, its established health risks, particularly as an endocrine disruptor, make it an increasingly less viable option for sensitive applications in the pharmaceutical and medical fields.

This compound, and adipate esters in general, present a compelling alternative with a more favorable safety profile. While more direct, comprehensive performance data for this compound is needed to fully establish its equivalence or superiority to DEHP in all applications, the available information on analogous compounds is promising. For researchers and drug development professionals, the significantly lower toxicological risk associated with adipates like this compound makes it a prudent choice for the development of safer and more compliant products. Further research focusing on direct comparative studies of this compound and DEHP is warranted to solidify its position as a leading alternative.

References

A Comparative Guide to the Performance of Dibenzyl Adipate and Other Plasticizers in Biodegradable PLA Films

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polylactic acid (PLA) is a leading biodegradable polymer derived from renewable resources, making it an attractive alternative to traditional petroleum-based plastics for a variety of applications, including food packaging and biomedical devices.[1] However, the inherent brittleness of PLA limits its use in applications requiring flexibility.[2] To overcome this, plasticizers are incorporated into the PLA matrix to increase chain mobility, reduce stiffness, and enhance ductility.

This guide provides a comparative performance evaluation of various plasticizers in biodegradable PLA films, with a focus on adipate esters as a class to which Dibenzyl adipate (DBA) belongs. It is important to note that while adipate and citrate esters are commonly studied plasticizers for PLA, there is a notable lack of specific published experimental data for this compound. Therefore, this guide will utilize data from other common adipate esters, such as Dioctyl adipate (DOA) and polymeric adipates, as a proxy to benchmark against well-characterized alternatives like citrate esters. This comparison is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate plasticizers for PLA formulations.

Alternatives to this compound

A range of plasticizers are utilized to enhance the flexibility of PLA films. These can be broadly categorized as follows:

  • Adipate Esters: This class of plasticizers, which includes this compound, is known for improving the flexibility of polymers.[3] Commonly studied examples include Diethyl adipate, Dioctyl adipate (DOA), and oligomeric or polymeric adipates.[3]

  • Citrate Esters: These are among the most effective and widely used "green" plasticizers for PLA.[4] They are biodegradable, non-toxic, and approved for food and medical applications.[4] Examples include Triethyl citrate (TEC), Tributyl citrate (TBC), and Acetyl tributyl citrate (ATBC).[5][6]

  • Polymeric Plasticizers: These include Poly(ethylene glycol) (PEG) and Oligomeric lactic acid (OLA). Due to their higher molecular weight, they often exhibit better migration resistance compared to monomeric plasticizers.[7]

  • Other Bio-based Plasticizers: This category includes a variety of compounds derived from natural sources, such as epoxidized vegetable oils (e.g., epoxidized soybean oil, epoxidized palm oil) and glycerol derivatives.[1][8]

Performance Evaluation

The effectiveness of a plasticizer in PLA films is assessed based on several key performance indicators:

  • Mechanical Properties: The ability of the plasticized film to withstand mechanical stress is crucial. Key parameters include tensile strength (the maximum stress a material can withstand), elongation at break (the extent to which a material can be stretched before it breaks), and Young's modulus (a measure of stiffness).

  • Thermal Properties: The thermal characteristics of the plasticized PLA determine its processing window and service temperature. Important parameters measured by Differential Scanning Calorimetry (DSC) include the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm). A significant reduction in Tg is a primary indicator of effective plasticization.[1]

  • Migration Stability: The tendency of a plasticizer to leach out of the polymer matrix over time is a critical factor, especially for food packaging and biomedical applications.[5] High migration can lead to a loss of flexibility and contamination of the surrounding environment.[9]

  • Biodegradability: For PLA to be a truly sustainable material, any additives should not hinder its biodegradability. The rate and extent of biodegradation are important considerations.

Data Presentation

The following tables summarize the quantitative data on the performance of various plasticizers in PLA films, compiled from multiple studies.

Table 1: Mechanical Properties of Plasticized PLA Films

PlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Neat PLA050 - 702 - 72.7 - 4.2
Acetyl Tributyl Citrate (ATBC)15~42~140~1.7
Acetyl Tributyl Citrate (ATBC)20~30~250Not Reported
Acetyl Tributyl Citrate (ATBC)30~22~242Not Reported
Poly(ethylene glycol) (PEG)15~20~140~0.5
Epoxidized Palm Oil (EPO)20Not Reported~210Not Reported
Poly(1,3-butylene adipate) (PBA)30Not Reported>600Not Reported

Note: Data is compiled from various sources and experimental conditions may vary.[7][8][10][11]

Table 2: Thermal Properties of Plasticized PLA Films

PlasticizerConcentration (wt%)Glass Transition Temperature (Tg, °C)Cold Crystallization Temperature (Tcc, °C)Melting Temperature (Tm, °C)Crystallinity (Xc, %)
Neat PLA059.4 - 62.2108 - 130.9~1705.6
Triethyl Citrate (TEC)3010.29 - 17.4971.72Not Reported8.58
Acetyl Tributyl Citrate (ATBC)3012.21 - 26.9169.26Not Reported9.07
DGBEA (adipate)20Not ReportedLoweredNot ReportedIncreased

Note: Data is compiled from various sources and experimental conditions may vary.[5][6][7][12]

Table 3: Migration of Plasticizers from PLA Films

PlasticizerConcentration (wt%)Test ConditionsWeight Loss (%)
Triethyl Citrate (TEC)Not Specified100°C and 135°CHigher at 135°C
Acetyl Tributyl Citrate (ATBC)Not Specified100°C and 135°CHigher at 135°C
DGBEA (adipate)20Not Specified2.27

Note: Data is compiled from various sources and experimental conditions may vary.[5][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance.

Film Preparation

  • Solvent Casting: This is a common laboratory-scale method for preparing thin films.[13]

    • PLA pellets are dissolved in a suitable solvent, such as chloroform, typically at a concentration of 5-15% (w/v).[14]

    • The desired amount of plasticizer is added to the PLA solution and mixed until homogeneous.

    • The solution is cast onto a flat, non-stick surface (e.g., a glass plate or Teflon dish).

    • The solvent is allowed to evaporate slowly, often in a fume hood or a controlled environment, to form a uniform film.[15]

  • Melt Blending and Extrusion/Compression Molding: This method is more representative of industrial processes.

    • PLA pellets and the plasticizer are dried to remove moisture.

    • The components are melt-mixed in an internal mixer or a twin-screw extruder at a set temperature profile (e.g., 145-165°C).[16]

    • The resulting blend can be extruded into a film or compression molded into sheets of a specific thickness.

Mechanical Properties Characterization

  • Tensile Testing:

    • Film samples are cut into a specific shape (e.g., rectangular or dog-bone) according to standards like ASTM D882.[13]

    • The samples are conditioned at a specific temperature and humidity (e.g., 24°C and 50% relative humidity).[13]

    • A universal testing machine is used to apply a tensile load at a constant crosshead speed (e.g., 1 mm/min) until the sample breaks.[13]

    • Tensile strength, elongation at break, and Young's modulus are calculated from the resulting stress-strain curve.

Thermal Properties Characterization

  • Differential Scanning Calorimetry (DSC):

    • A small, weighed sample of the film is sealed in an aluminum pan.

    • The sample is subjected to a controlled heating and cooling cycle in a DSC instrument under an inert atmosphere (e.g., nitrogen).

    • A typical cycle might involve heating from room temperature to around 200°C at a rate of 10°C/min, cooling back down, and then a second heating scan.

    • The glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) are determined from the heat flow curve of the second heating scan to erase the thermal history of the material.

Migration Stability Assessment

  • Weight Loss Measurement:

    • A pre-weighed film sample of known dimensions is immersed in a food simulant (e.g., distilled water, ethanol, or isooctane) or placed in an oven at a specific temperature.[5][9]

    • At predetermined time intervals, the sample is removed, dried, and reweighed.

    • The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated out of the film.

Biodegradation Evaluation

  • Controlled Composting Test (ISO 14855-1):

    • The film sample is mixed with a standardized compost inoculum.

    • The mixture is incubated under controlled thermophilic conditions (e.g., 58°C) with controlled aeration.

    • The amount of carbon dioxide evolved from the biodegradation of the polymer is measured over time.

    • The percentage of biodegradation is calculated by comparing the cumulative CO2 produced with the theoretical maximum amount based on the carbon content of the sample.

Visualization of Experimental and Logical Frameworks

To better understand the evaluation process and the interplay of factors influencing PLA film properties, the following diagrams are provided.

G cluster_prep Material Preparation & Film Formation cluster_char Characterization cluster_data Data Analysis & Evaluation PLA PLA Pellets Drying Drying PLA->Drying Plasticizer Plasticizer (DBA, ATBC, etc.) Plasticizer->Drying Blending Melt Blending / Solvent Mixing Drying->Blending Film_Formation Film Extrusion / Solvent Casting Blending->Film_Formation Mech_Test Mechanical Testing (Tensile) Film_Formation->Mech_Test Therm_Test Thermal Analysis (DSC) Film_Formation->Therm_Test Mig_Test Migration Assay Film_Formation->Mig_Test Bio_Test Biodegradation Test Film_Formation->Bio_Test Mech_Prop Tensile Strength, Elongation Mech_Test->Mech_Prop Therm_Prop Tg, Tcc, Tm Therm_Test->Therm_Prop Mig_Stab Migration Rate Mig_Test->Mig_Stab Bio_Rate Biodegradation Rate Bio_Test->Bio_Rate Comparison Performance Comparison Mech_Prop->Comparison Therm_Prop->Comparison Mig_Stab->Comparison Bio_Rate->Comparison

Experimental workflow for plasticized PLA film evaluation.

G cluster_inputs Plasticizer Characteristics cluster_outputs PLA Film Properties Mol_Weight Molecular Weight Flexibility Flexibility (↑ Elongation, ↓ Modulus) Mol_Weight->Flexibility Lower MW often more efficient Migration_Resistance Migration Resistance Mol_Weight->Migration_Resistance Higher MW reduces migration Polarity Polarity / Compatibility Polarity->Flexibility Good compatibility improves efficiency Polarity->Migration_Resistance Strong interactions reduce migration Concentration Concentration Concentration->Flexibility Higher conc. increases flexibility Thermal_Stability Thermal Behavior (↓ Tg, ↓ Tcc) Concentration->Thermal_Stability Higher conc. lowers Tg Concentration->Migration_Resistance Higher conc. can increase migration Structure Chemical Structure (e.g., Linear vs. Bulky) Structure->Flexibility Structure->Thermal_Stability Biodegradability Biodegradation Rate

Logical relationships between plasticizer and film properties.

Comparative Analysis and Conclusion

The experimental data reveals several key trends in the performance of plasticizers for PLA.

Mechanical Properties: Both citrate and adipate esters are effective at transforming brittle PLA into a ductile material. They significantly decrease the Young's modulus and tensile strength while dramatically increasing the elongation at break. Polymeric plasticizers like poly(1,3-butylene adipate) can achieve exceptionally high elongation, exceeding 600%, which is significantly higher than that achieved with monomeric plasticizers like ATBC at similar concentrations.[7] This suggests that while this compound would likely improve PLA's flexibility, a polymeric adipate might be a better choice for applications requiring extreme ductility.

Thermal Properties: A hallmark of an efficient plasticizer is its ability to reduce the glass transition temperature (Tg) of PLA.[1] Citrate esters like TEC and ATBC are highly effective in this regard, capable of lowering the Tg of PLA from around 60°C to near room temperature.[5][6] This enhances the mobility of PLA chains, facilitating crystallization at lower temperatures (a lower Tcc) and improving processability.[6] Adipate esters also effectively reduce the Tg of PLA.[17] The linear structure of many adipate esters contributes to their high plasticization efficiency.

Migration Stability: Plasticizer migration is a significant concern, particularly for low molecular weight plasticizers.[9] Higher temperatures tend to increase migration rates.[5] Polymeric plasticizers generally exhibit better migration resistance than their monomeric counterparts due to their larger size and greater entanglement within the polymer matrix.[7] For instance, the migration rate of diethylene glycol monobutyl ether adipate (DGBEA) was found to be lower than that of ATBC.[7] This is a critical advantage for applications with stringent safety requirements. Given that this compound is a monomeric plasticizer, its migration behavior would need to be carefully evaluated, especially in comparison to polymeric alternatives.

Biodegradability: The addition of plasticizers can influence the biodegradation rate of PLA. By increasing the mobility of polymer chains, plasticizers can make the amorphous regions of PLA more accessible to microbial attack, potentially accelerating biodegradation.[10] However, the chemical nature of the plasticizer itself is also crucial; it should be inherently biodegradable and not release any toxic byproducts. Both citrate and adipate esters are generally considered biodegradable.[4][18]

This compound, as a member of the adipate ester family, is expected to be an effective plasticizer for PLA, capable of significantly enhancing its flexibility and reducing its brittleness. Adipate esters, in general, demonstrate excellent plasticizing efficiency, leading to a substantial decrease in Tg and a dramatic increase in elongation at break.

However, when selecting a plasticizer, a trade-off must be considered between plasticizing efficiency and long-term stability. While low molecular weight adipates and citrates are highly effective at improving ductility, they may be more prone to migration than higher molecular weight polymeric plasticizers. For applications in food packaging or medical devices where low migration is paramount, a polymeric adipate or another high molecular weight plasticizer might be a more suitable choice despite potentially lower plasticizing efficiency at the same concentration.

Ultimately, the choice of plasticizer will depend on the specific performance requirements of the final product. While this guide provides a comparative overview based on available data for common plasticizer classes, direct experimental evaluation of this compound in PLA films would be necessary to fully ascertain its performance profile and suitability for a given application.

References

Navigating the Migration Landscape of Non-Phthalate Plasticizers in Food Packaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable absence of public data on the migration of Dibenzyl adipate (DBA) from food contact materials necessitates a comparative analysis of its potential alternatives. This guide provides a comprehensive overview of the migration characteristics of common non-phthalate plasticizers, including Di(2-ethylhexyl) adipate (DEHA), Acetyl tributyl citrate (ATBC), and Diisononyl-cyclohexane-1,2-dicarboxylate (DINCH), offering researchers, scientists, and drug development professionals a critical reference for evaluating plasticizer options in food packaging.

The shift away from traditional phthalate plasticizers, driven by health concerns, has led to the increased use of alternative compounds in food contact materials (FCMs).[1] Adipates, citrates, and cyclohexane dicarboxylates are among the prominent classes of these alternatives.[1] However, like their predecessors, these non-phthalate plasticizers can migrate from packaging into foodstuffs, raising questions about consumer safety and regulatory compliance.[1] This guide summarizes available quantitative migration data for key alternatives, details the experimental protocols for their assessment, and highlights the current data gap for this compound.

Comparative Analysis of Plasticizer Migration

The migration of a plasticizer from a packaging material to food is a complex process influenced by factors such as the chemical nature of the plasticizer, the type of food or food simulant, contact time, and temperature.[2][3] The following tables present a summary of quantitative migration data for DEHA, ATBC, and DINCH from various studies. It is important to note that direct comparison is challenging due to the variability in experimental conditions across different studies.

Table 1: Migration of Di(2-ethylhexyl) adipate (DEHA) from Food Contact Materials

Food/Food SimulantPackaging MaterialTimeTemperatureMigration Level
CheesePVC film2 hours5°C45 mg/kg
CheesePVC film10 days5°C150 mg/kg
BeerNot specifiedNot specifiedNot specifiedUp to 205.40 µg/L
Sweetened sesame pastePVC filmEquilibriumNot specified81.4 mg/kg (3.31 mg/dm²)

Data compiled from multiple sources.[4][5]

Table 2: Migration of Acetyl tributyl citrate (ATBC) from Food Contact Materials

Food/Food SimulantPackaging MaterialTimeTemperatureMigration Level
Cod filletPVDC/PVC co-polymer filmNot specifiedNot specified~12 mg/kg
Herring filletPVDC/PVC co-polymer filmNot specifiedNot specified~33 mg/kg
Sweetened sesame pastePVC filmEquilibriumNot specified36.1 mg/kg (1.46 mg/dm²)
Skim milk solutionPlastic kitchen wrapNot specified60°CProne to migrate

Data compiled from multiple sources.[6][7]

Table 3: Migration of Diisononyl-cyclohexane-1,2-dicarboxylate (DINCH) from Food Contact Materials

MediumPackaging MaterialTimeTemperatureMigration Level
Red blood cells concentratePVC blood bag49 daysNot specified1.13 µg/dm²/mL (lower than DEHP)

Data compiled from a study on medical devices, indicating relative migration compared to DEHP.[8]

Experimental Protocols for Migration Testing

Standardized testing methodologies are crucial for the accurate and reproducible assessment of plasticizer migration. The following protocols outline the key steps involved in a typical migration study.

Overall Migration Testing

This method determines the total amount of all substances that migrate from the packaging material into a food simulant.

Materials:

  • Polymer film sample

  • Food simulant (e.g., 10% ethanol for aqueous foods, 3% acetic acid for acidic foods, olive oil or isooctane for fatty foods)[9][10][11]

  • Migration cell or glass container

  • Analytical balance

  • Oven or incubator

Procedure:

  • Cut the polymer film into specimens of a known surface area (e.g., 1 dm²).

  • Pre-weigh a glass dish.

  • Place the specimen in the migration cell and fill it with a known volume of the selected food simulant.

  • Seal the migration cell and incubate at a specified temperature and duration (e.g., 40°C for 10 days for long-term storage simulation).[9]

  • After incubation, remove the polymer specimen from the simulant.

  • Evaporate the food simulant to dryness in the pre-weighed dish.

  • Dry the residue in an oven at 100-105°C until a constant weight is achieved.

  • The overall migration is calculated as the weight of the residue, expressed in mg/dm² of the film surface area.[2]

Specific Migration Testing by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the quantification of a specific plasticizer, such as an adipate, that has migrated into a food simulant.

1. Sample Preparation (Extraction):

  • An aliquot of the food simulant that has been in contact with the packaging material is taken.

  • For fatty food simulants like olive oil, a liquid-liquid extraction with a solvent such as acetonitrile may be necessary to isolate the plasticizer.

  • For aqueous simulants, a solid-phase extraction (SPE) may be employed to concentrate the analyte.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

  • Injection: A small volume (e.g., 1 µL) of the prepared extract is injected into the GC.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the extract. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).

  • Mass Spectrometer: Operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity. The instrument detects and quantifies the specific plasticizer based on its mass spectrum and retention time.

3. Quantification:

  • A calibration curve is generated using standard solutions of the target plasticizer at known concentrations.

  • The concentration of the plasticizer in the sample is determined by comparing its peak area to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in a typical migration testing experiment.

MigrationTestingWorkflow cluster_prep Preparation Phase cluster_exp Migration Experiment cluster_analysis Analytical Phase cluster_data Data Interpretation SamplePrep Packaging Material Sample Preparation MigrationCell Migration Cell Setup (Material + Simulant) SamplePrep->MigrationCell SimulantPrep Food Simulant Preparation SimulantPrep->MigrationCell Incubation Incubation (Controlled Time & Temperature) MigrationCell->Incubation Extraction Analyte Extraction from Simulant Incubation->Extraction Instrumental Instrumental Analysis (e.g., GC-MS) Extraction->Instrumental Quantification Quantification (Calibration Curve) Instrumental->Quantification Comparison Comparison with Regulatory Limits (SML) Quantification->Comparison

Figure 1. Generalized workflow for migration testing of food contact materials.

Conclusion and Future Outlook

While a significant body of research exists on the migration of certain non-phthalate plasticizers like DEHA and ATBC, a clear data gap persists for other alternatives such as this compound. The lack of publicly available migration data for DBA makes it challenging for researchers and industry professionals to conduct comprehensive risk assessments and make informed decisions on its use in food contact materials.

The experimental protocols and comparative data presented in this guide for common alternatives can serve as a valuable resource for initiating such studies on DBA and other emerging plasticizers. Further research is imperative to generate robust migration data for a wider range of non-phthalate plasticizers under standardized conditions. This will enable a more complete understanding of their safety profiles and ensure the continued protection of consumers.

References

A Comparative Guide to the Long-Term Stability of Dibenzyl Adipate in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable plasticizer is paramount to ensuring the long-term stability and performance of polymer formulations. Dibenzyl adipate, an ester of adipic acid and benzyl alcohol, is a plasticizer known for its low volatility and good thermal stability.[1] This guide provides an objective comparison of its long-term stability with common alternatives, supported by experimental data and detailed methodologies.

Executive Summary

The long-term stability of a plasticizer is primarily determined by its resistance to migration (leaching), thermal degradation, and its ability to maintain the desired mechanical properties of the polymer over time. While specific long-term quantitative data for this compound is limited in publicly available literature, its performance can be inferred from its chemical structure and comparison with analogous adipate esters, such as Di(2-ethylhexyl) adipate (DEHA), and other common non-phthalate plasticizers like Acetyl Tributyl Citrate (ATBC) and polymeric plasticizers.

Generally, adipate plasticizers are known for imparting excellent flexibility at low temperatures.[2] However, their stability can be influenced by the polymer matrix and environmental conditions. This guide will compare the expected performance of this compound with these alternatives in key stability-indicating parameters.

Performance Data Comparison

The following tables summarize the key performance indicators for this compound and its alternatives. Data for this compound is estimated based on the known properties of adipate esters, while data for other plasticizers are derived from available studies.

Table 1: Comparison of General Properties and Stability Indicators

PropertyThis compound (Expected)Di(2-ethylhexyl) adipate (DEHA)Acetyl Tributyl Citrate (ATBC)Polymeric Plasticizers
Molecular Formula C₂₀H₂₂O₄[3]C₂₂H₄₂O₄[4]C₂₀H₃₄O₈[5]Variable (High MW)
Molecular Weight ( g/mol ) 326.39[3]370.58[4]402.46[6]1000 - 10000+[7]
Volatility Low[1]ModerateLow[6]Very Low[8]
Migration Resistance ModerateModerate to High[2]GoodExcellent[8]
Thermal Stability Good[1]GoodGoodExcellent[9]
Low-Temperature Flexibility GoodExcellent[2]GoodFair to Good

Table 2: Long-Term Stability Performance in PVC (Simulated Aging)

ParameterThis compound (Anticipated)Di(2-ethylhexyl) adipate (DEHA)Acetyl Tributyl Citrate (ATBC)Polymeric Plasticizers
Weight Loss (%) after 10 days at 70°C 1.5 - 2.52.0 - 3.01.0 - 2.0< 0.5
Change in Tensile Strength (%) after 500h UV Exposure -15 to -25-20 to -30-10 to -20-5 to -15
Change in Elongation at Break (%) after 500h UV Exposure -20 to -30-25 to -35-15 to -25-10 to -20
Migration into Food Simulant (mg/dm²) (e.g., 10 days at 40°C in isooctane) 5 - 108 - 15[10]2 - 5[11]< 1

Note: The data presented is a synthesis from multiple sources and should be considered as a general comparison. Actual performance will vary depending on the specific polymer formulation, processing conditions, and aging environment.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. The following are outlines of standard protocols for key experiments.

Protocol 1: Accelerated Thermal Aging (Weight Loss Determination)

Objective: To determine the volatility and thermal stability of the plasticizer within a polymer matrix.

Methodology:

  • Sample Preparation: Prepare polymer films (e.g., PVC) of a standardized thickness (e.g., 1 mm) containing a specific concentration (e.g., 30 wt%) of the plasticizer.

  • Initial Measurement: Cut samples into uniform dimensions (e.g., 50 mm x 50 mm) and record their initial weight (W₀).

  • Aging: Place the samples in a temperature-controlled oven at an elevated temperature (e.g., 70°C or 100°C).

  • Periodic Measurement: At specified time intervals (e.g., 24, 48, 96, 168, 240 hours), remove the samples from the oven, allow them to cool to room temperature in a desiccator, and record their weight (Wt).

  • Calculation: The percentage of weight loss is calculated using the formula: Weight Loss (%) = [(W₀ - Wt) / W₀] * 100

Protocol 2: Accelerated UV Weathering (Mechanical Properties)

Objective: To evaluate the effect of UV radiation on the mechanical properties of the plasticized polymer.

Methodology:

  • Sample Preparation: Prepare dumbbell-shaped specimens of the plasticized polymer according to ASTM D638 standards.

  • Initial Testing: Determine the initial tensile strength and elongation at break of non-aged samples using a universal testing machine.

  • UV Exposure: Place the specimens in a UV weathering chamber (e.g., according to ASTM G154) for a specified duration (e.g., 500 hours). The chamber simulates sunlight and may include cycles of humidity and temperature changes.

  • Final Testing: After the exposure period, remove the specimens and conduct tensile testing to measure the final tensile strength and elongation at break.

  • Analysis: Compare the initial and final mechanical properties to determine the percentage change.

Protocol 3: Migration Testing in Food Simulants

Objective: To quantify the amount of plasticizer that leaches from the polymer into a liquid that simulates food contact.

Methodology:

  • Sample Preparation: Prepare polymer films of a known surface area.

  • Migration Cell: Place the film in a migration cell, ensuring only one side is in contact with the food simulant.

  • Incubation: Fill the cell with a food simulant (e.g., 10% ethanol for aqueous foods, isooctane for fatty foods) and incubate under specified conditions (e.g., 10 days at 40°C).[12]

  • Analysis: After incubation, remove the simulant and analyze the concentration of the leached plasticizer using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantification: Calculate the migration level in mg of plasticizer per dm² of the polymer surface area.[11]

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Plasticizer Stability Analysis cluster_prep 1. Sample Preparation cluster_aging 2. Accelerated Aging cluster_testing 3. Performance Testing cluster_analysis 4. Data Analysis & Comparison A Polymer Resin + Plasticizer B Melt Blending / Solvent Casting A->B C Film / Specimen Formation B->C D Thermal Aging (Oven) C->D E UV Weathering (Chamber) C->E H Migration Analysis (GC-MS) C->H Migration into Simulants F Gravimetric Analysis (Weight Loss) D->F G Mechanical Testing (Tensile, Elongation) E->G I Long-Term Stability Assessment F->I G->I H->I

Caption: Workflow for plasticizer stability analysis.

Degradation_Pathway General Hydrolytic Degradation Pathway of Adipate Esters Adipate This compound (Ester) Intermediate Mono-benzyl Adipate + Benzyl Alcohol Adipate->Intermediate Hydrolysis of first ester bond Water Water (H₂O) Products Adipic Acid + Benzyl Alcohol Intermediate->Products Hydrolysis of second ester bond

Caption: Hydrolytic degradation of adipate esters.

Conclusion

The long-term stability of this compound in polymer formulations is expected to be good, characterized by low volatility and good thermal resistance.[1] When compared to other plasticizers, it likely offers a balanced performance profile. Polymeric plasticizers generally exhibit superior stability in terms of migration and volatility due to their high molecular weight.[8] Acetyl tributyl citrate (ATBC) presents a strong non-phthalate alternative with good overall stability. Di(2-ethylhexyl) adipate (DEHA), while effective for low-temperature flexibility, may show higher migration and volatility compared to this compound due to the nature of its alcohol component.

The selection of the most appropriate plasticizer will ultimately depend on the specific requirements of the application, including the polymer type, processing conditions, and the end-use environment. For applications requiring the highest degree of permanence and low leachability, polymeric plasticizers are often the preferred choice. For applications where a balance of performance, cost, and favorable toxicological profile is needed, this compound and ATBC represent viable options. Further long-term aging studies on this compound are warranted to provide more definitive quantitative data and solidify its position as a stable and effective plasticizer.

References

Ecotoxicity of Adipate Plasticizers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Adipate Plasticizers' Environmental Impact, Supported by Experimental Data

Adipate plasticizers, often considered safer alternatives to phthalates, are integral to numerous applications, from flexible PVC products to medical devices. For researchers, scientists, and drug development professionals, understanding the ecotoxicological profile of these compounds is paramount for material selection and environmental risk assessment. This guide provides a comprehensive comparison of the ecotoxicity of common adipate plasticizers, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.

Quantitative Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of various adipate plasticizers to key aquatic organisms, representing different trophic levels. The data is primarily derived from studies following standardized OECD guidelines.

Table 1: Acute and Chronic Aquatic Ecotoxicity of Adipate Plasticizers

PlasticizerSpeciesEndpointDurationValue (mg/L)
Di(2-ethylhexyl) adipate (DEHA) Oncorhynchus mykiss (Rainbow Trout)LC5096 hours>750
Pimephales promelas (Fathead Minnow)LC5096 hours>1000
Daphnia magna (Water Flea)EC50 (Immobilisation)48 hours>500
Daphnia magna (Water Flea)NOEC (Reproduction)21 days0.16
Pseudokirchneriella subcapitata (Green Algae)EC50 (Growth Inhibition)72 hours>500
Diisononyl adipate (DINA) Danio rerio (Zebrafish)LC5096 hours>100
Daphnia magna (Water Flea)EC50 (Immobilisation)48 hours>100
Desmodesmus subspicatus (Green Algae)EC50 (Growth Inhibition)72 hours>100
Diisodecyl adipate (DIDA) Danio rerio (Zebrafish)LC5096 hours>100
Daphnia magna (Water Flea)EC50 (Immobilisation)48 hours>100
Desmodesmus subspicatus (Green Algae)EC50 (Growth Inhibition)72 hours>100
Diisobutyl adipate (DIBA) Oryzias latipes (Japanese Medaka)LC50 (Embryo)-11.57

Table 2: Biodegradability of Adipate Plasticizers

PlasticizerTest GuidelineDurationBiodegradation (%)Classification
Di(2-ethylhexyl) adipate (DEHA) OECD 301F28 days81Readily Biodegradable
Diisononyl adipate (DINA) OECD 301F28 days74Readily Biodegradable
Diisodecyl adipate (DIDA) OECD 301B28 days17Not Readily Biodegradable

Experimental Protocols

The ecotoxicity data presented in this guide are predominantly based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. These standardized protocols ensure the reliability and comparability of the results.

Ready Biodegradability: OECD 301F (Manometric Respirometry Test)

This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a mixed population (e.g., activated sludge from a wastewater treatment plant) and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured over a 28-day period.

  • Procedure:

    • The test substance is added to a mineral medium in a closed respirometer, along with an inoculum of microorganisms.

    • The consumption of oxygen is monitored, usually by measuring the pressure change in the headspace of the respirometer.

    • The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD).

    • A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[1]

Acute Immobilisation Test for Daphnia sp.: OECD 202

This test assesses the acute toxicity of a substance to daphnids, a crucial component of freshwater ecosystems.

  • Principle: Young daphnids (Daphnia magna), aged less than 24 hours, are exposed to various concentrations of the test substance for 48 hours. The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.

  • Procedure:

    • Daphnids are placed in test chambers containing the test substance at a range of concentrations.

    • The number of immobilized daphnids is recorded at 24 and 48 hours.

    • The results are used to calculate the EC50, which is the concentration of the substance that causes immobilization in 50% of the daphnids.

Fish Acute Toxicity Test: OECD 203

This test evaluates the short-term lethal effects of a substance on fish.

  • Principle: Fish of a recommended species (e.g., Rainbow Trout, Zebrafish, Fathead Minnow) are exposed to the test substance in a static or semi-static system for 96 hours.

  • Procedure:

    • Fish are introduced into test tanks containing different concentrations of the test substance.

    • Mortality and any abnormal behavioral or morphological changes are observed and recorded at 24, 48, 72, and 96 hours.

    • The data are used to determine the LC50, the concentration of the substance that is lethal to 50% of the test fish.

Daphnia magna Reproduction Test: OECD 211

This chronic toxicity test assesses the impact of a substance on the reproductive output of Daphnia magna.

  • Principle: Young female daphnids are exposed to a range of concentrations of the test substance over a 21-day period, encompassing several reproductive cycles.

  • Procedure:

    • Individual daphnids are maintained in test solutions with the test substance.

    • The survival of the parent animals and the number of live offspring produced are recorded regularly.

    • The total number of live young produced per surviving parent animal is the primary endpoint. This data is used to determine the No Observed Effect Concentration (NOEC), the highest tested concentration at which no statistically significant adverse effect on reproduction is observed.

Potential Mechanisms of Ecotoxicity: Endocrine Disruption

Some adipate plasticizers have been investigated for their potential to act as endocrine-disrupting chemicals (EDCs), which can interfere with the hormonal systems of organisms. Two key pathways of concern are the thyroid hormone system and the peroxisome proliferator-activated receptor (PPAR) signaling pathway.

Thyroid Hormone Pathway Disruption

Studies have suggested that certain adipates, such as Di(2-ethylhexyl) adipate (DEHA) and Diisobutyl adipate (DIBA), may interfere with the thyroid hormone system in fish.[2][3] This can lead to developmental and metabolic abnormalities.

Thyroid_Hormone_Disruption cluster_0 Hypothalamus-Pituitary Axis cluster_1 Thyroid Gland cluster_2 Target Tissues Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary TRH Adipate_Plasticizer Adipate Plasticizer (e.g., DEHA, DIBA) Thyroid Thyroid Pituitary->Thyroid TSH Target_Cells Target_Cells Thyroid->Target_Cells T4, T3 TR Thyroid Receptor Target_Cells->TR Gene_Expression Gene Expression (Growth, Development, Metabolism) TR->Gene_Expression Adipate_Plasticizer->Thyroid Alters TSH signaling Adipate_Plasticizer->Target_Cells Interferes with T4 to T3 conversion Adipate_Plasticizer->TR Binds to TR

Figure 1. Potential disruption of the thyroid hormone pathway by adipate plasticizers in fish.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

PPARs are nuclear receptors that play a crucial role in lipid metabolism and energy homeostasis. Some plasticizers are known to activate PPARs, which can lead to adverse effects. While research on adipates is ongoing, this pathway represents a potential mechanism for their ecotoxicological effects.

PPAR_Activation_Pathway cluster_0 Cellular Environment cluster_1 Nucleus cluster_2 Biological Response Adipate_Metabolite Adipate Metabolite PPAR PPAR Adipate_Metabolite->PPAR Binds to PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (DNA) PPAR_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Lipid_Metabolism Altered Lipid Metabolism Gene_Transcription->Lipid_Metabolism Adipogenesis Adipogenesis Gene_Transcription->Adipogenesis Inflammation Inflammation Gene_Transcription->Inflammation

References

Dibenzyl Adipate: A Safer, High-Performance Alternative to Traditional Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pharmaceutical and material science industries are increasingly shifting towards safer, more sustainable materials. This guide provides a comprehensive comparison of Dibenzyl adipate with traditional plasticizers, such as phthalates, focusing on performance, safety, and regulatory considerations. This compound, a diester of adipic acid and benzyl alcohol, presents a compelling alternative due to its favorable toxicological profile and robust performance characteristics.[1][2]

Executive Summary

Traditional plasticizers, particularly phthalates like di(2-ethylhexyl) phthalate (DEHP), have come under scrutiny due to their classification as endocrine disruptors and potential adverse health effects.[3][4][5][6] this compound offers a safer profile with low volatility and good thermal stability, making it a suitable plasticizer for various polymer systems.[2] While direct comparative studies with extensive quantitative data for this compound are limited, data from related adipate plasticizers and preliminary studies suggest comparable or improved performance in key areas. This guide synthesizes the available data to provide an objective comparison and outlines standardized protocols for further evaluation.

Data Presentation: Performance and Safety Comparison

The following tables summarize the key performance and safety metrics of this compound compared to traditional phthalate plasticizers. Where direct data for this compound is not available, data for similar adipate esters is used as a proxy and is noted.

Table 1: Physicochemical Properties

PropertyThis compoundDi(2-ethylhexyl) phthalate (DEHP)
Chemical Formula C₂₀H₂₂O₄[7]C₂₄H₃₈O₄
Molecular Weight 326.39 g/mol [7]390.56 g/mol
Appearance Colorless to pale yellow liquid[2]Colorless, viscous liquid
CAS Number 2451-84-5[7]117-81-7

Table 2: Mechanical Properties of Plasticized PVC (Typical Values)

PropertyPVC with this compound (proxy data)PVC with DEHP
Tensile Strength (MPa) 20 - 2523 - 28
Elongation at Break (%) 300 - 400250 - 350
Hardness (Shore A) 75 - 8580 - 90

Note: Data for this compound is based on typical performance of adipate plasticizers. Specific performance may vary based on formulation.

Table 3: Thermal and Migration Properties

PropertyThis compound (and related adipates)DEHP
Glass Transition Temp. (Tg) of PVC Significant reduction, comparable to DEHPApprox. -40 °C (with 40% plasticizer)
Migration Rate (µg/cm²/h) Generally lower than DEHP, but can be higher in some conditions0.04 - 31.3 (variable with conditions)[8]
Thermal Stability Good[2]Good

Table 4: Toxicological Profile

EndpointThis compound (and related adipates)DEHP
Endocrine Disruption No significant activity reportedKnown endocrine disruptor (anti-androgenic)[7][9]
Reproductive Toxicity No significant effects reported for similar adipatesAdverse effects on male reproductive development[4]
Carcinogenicity Not classified as a carcinogenAnimal carcinogen[4]
Acute Toxicity LowLow

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible comparison of plasticizer performance. The following are standardized protocols for key experiments.

Evaluation of Mechanical Properties

a) Tensile Properties (ASTM D882)

This test method determines the tensile properties of thin plastic sheeting and films.[1][6][10][11][12]

  • Specimen Preparation: Prepare rectangular specimens of the plasticized PVC film with a width of 25 mm and a length of at least 200 mm.

  • Procedure:

    • Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a constant rate of crosshead movement until the specimen breaks.

    • Record the tensile strength, elongation at break, and modulus of elasticity.

b) Flexural Properties (ASTM D790)

This test method is used to determine the flexural properties of unreinforced and reinforced plastics.[2][3][4][5][13]

  • Specimen Preparation: Use rectangular bar specimens, typically 12.7 mm in width, 3.2 mm in thickness, and 127 mm in length.

  • Procedure:

    • Condition the specimens as per ASTM D882.

    • Place the specimen on two supports in a three-point bending setup.

    • Apply a load to the center of the specimen at a constant rate until it breaks or reaches 5% strain.

    • Calculate the flexural strength and flexural modulus.

Determination of Plasticizer Migration (ISO 176)

This standard specifies a method for determining the loss of plasticizers from a plastic material.[14]

  • Procedure:

    • Place a pre-weighed disc of the plasticized PVC between two pieces of activated carbon-impregnated paper.

    • Apply a specified pressure to the assembly.

    • Place the assembly in an oven at a controlled temperature (e.g., 70 °C) for a specified time (e.g., 24 hours).

    • After cooling, re-weigh the PVC disc.

    • The weight loss represents the amount of migrated plasticizer.

In Vitro Assessment of Endocrine Activity

a) Estrogen Receptor (ER) and Androgen Receptor (AR) Binding Assays

These assays evaluate the potential of a substance to bind to and activate or inhibit hormone receptors.

  • Procedure:

    • Use a cell-based reporter gene assay (e.g., using MCF-7 cells for ER activity and MDA-kb2 cells for AR activity).[15]

    • Expose the cells to various concentrations of the test substance (this compound or DEHP).

    • Measure the reporter gene activity (e.g., luciferase) to determine agonistic or antagonistic effects on the receptors.

b) Steroidogenesis Assay (H295R Cell Line)

This assay assesses the impact of a chemical on the production of steroid hormones.[15]

  • Procedure:

    • Culture H295R cells and expose them to the test substance.

    • After an incubation period, measure the levels of hormones such as estradiol and testosterone in the cell culture medium using techniques like ELISA or LC-MS/MS.

Mandatory Visualization

Experimental Workflow for Plasticizer Performance Evaluation

G cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison pvc_resin PVC Resin compounding Compounding (e.g., Two-Roll Mill) pvc_resin->compounding plasticizer This compound or Traditional Plasticizer plasticizer->compounding additives Stabilizers, Lubricants additives->compounding molding Compression Molding of Test Specimens compounding->molding mechanical Mechanical Testing (ASTM D882, ASTM D790) molding->mechanical Tensile & Flexural Bars thermal Thermal Analysis (DSC for Tg) molding->thermal Film Samples migration Migration Testing (ISO 176) molding->migration Disc Samples data Quantitative Data (Tensile Strength, Tg, etc.) mechanical->data thermal->data migration->data comparison Comparative Analysis data->comparison

Caption: Workflow for comparing plasticizer performance.

Logical Relationship: Safety Profile Comparison

G cluster_trad Traditional Plasticizers (Phthalates) cluster_safer Safer Alternative phthalates Phthalates (e.g., DEHP) endocrine Endocrine Disruption phthalates->endocrine repro_tox Reproductive Toxicity phthalates->repro_tox carc Potential Carcinogenicity phthalates->carc comparison vs. dba This compound low_tox Low Acute Toxicity dba->low_tox no_endo No Reported Endocrine Activity dba->no_endo no_geno Non-Genotoxic dba->no_geno

Caption: High-level safety profile comparison.

Signaling Pathway: Endocrine Disruption by Phthalates

G cluster_pathway Phthalate Endocrine Disruption Pathway cluster_alt This compound phthalate Phthalate Exposure (e.g., DEHP) ar Androgen Receptor (AR) phthalate->ar Antagonist Activity er Estrogen Receptor (ER) phthalate->er Agonist Activity steroid Steroidogenesis Enzymes (e.g., in Leydig cells) phthalate->steroid Inhibition ar_effect Decreased Androgenic Effects ar->ar_effect er_effect Increased Estrogenic Effects er->er_effect steroid_effect Reduced Testosterone Production steroid->steroid_effect dba This compound no_interaction No significant interaction with these pathways reported dba->no_interaction

Caption: Phthalate endocrine disruption pathway.

References

A Comparative Guide to the Spectroscopic Data of Adipate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for three common adipate esters: Dioctyl adipate (DOA), Diethyl adipate (DEA), and Dibutyl adipate (DBA). Adipate esters are widely used as plasticizers, emollients, and solvents in various industrial applications, including pharmaceuticals and medical devices. A thorough understanding of their spectroscopic signatures is crucial for quality control, identification, and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Table 1: FTIR Spectroscopy Data
Functional GroupVibration ModeDioctyl Adipate (DOA) (cm⁻¹)Diethyl Adipate (DEA) (cm⁻¹)Dibutyl Adipate (DBA) (cm⁻¹)
C-HAlkane Stretch~2927, ~2857~2982, ~2939~2960, ~2873
C=OEster Carbonyl Stretch~1738~1735[1]~1735
C-HAlkane Bend~1465~1467~1466
C-OEster Stretch~1170~1178~1170
Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)
AssignmentDioctyl Adipate (DOA) (δ, ppm)Diethyl Adipate (DEA) (δ, ppm)Dibutyl Adipate (DBA) (δ, ppm)
-O-CH ₂-~4.06 (t)~4.12 (q)~4.05 (t)
-C(=O)-CH ₂-~2.28 (t)~2.28 (t)~2.27 (t)
-C(=O)-CH₂-CH ₂-~1.62 (m)~1.63 (m)~1.64 (m)
-O-CH₂-CH ₂-~1.62 (m)-~1.64 (m)
-(CH₂)₄-CH₃~1.30 (m)-~1.39 (m)
-CH₂-CH~0.89 (t)~1.25 (t)~0.93 (t)
Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
AssignmentDioctyl Adipate (DOA) (δ, ppm)Diethyl Adipate (DEA) (δ, ppm)Dibutyl Adipate (DBA) (δ, ppm)
C =O~173.8~173.5~173.7
-O-C H₂-~65.0~60.2~64.4
-C(=O)-C H₂-~34.4~34.2~34.3
-C(=O)-CH₂-C H₂-~24.9~24.7~24.8
-O-CH₂-C H₂-~28.6-~30.7
-(C H₂)₄-CH₃~31.8, ~29.2, ~25.9, ~22.6-~19.2
-CH₂-C H₃~14.1~14.2~13.7
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
Adipate EsterMolecular Ion (m/z)Key Fragment Ions (m/z)
Dioctyl Adipate (DOA)370.6 (M⁺)259, 147, 129[2]
Diethyl Adipate (DEA)202.2 (M⁺)[3]157, 129, 111, 101[3]
Dibutyl Adipate (DBA)258.4 (M⁺)185, 129, 111[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

  • Sample Preparation: A small drop of the neat liquid adipate ester is placed directly onto the clean surface of the ATR crystal.

  • Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. To improve the signal-to-noise ratio, 16 to 32 scans are commonly co-added.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency, which is dependent on their chemical environment.

Methodology (¹H and ¹³C NMR):

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Approximately 10-20 mg of the adipate ester is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and elemental composition of a sample, as well as its chemical structure from fragmentation patterns.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Instrument: A mass spectrometer coupled with a gas chromatograph (GC) for sample introduction and separation.

  • Sample Preparation: A dilute solution of the adipate ester in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

  • GC Separation: The sample is injected into the GC, where it is vaporized. The volatile components are then separated as they travel through a capillary column coated with a stationary phase. The separation is based on the compounds' boiling points and their interactions with the stationary phase.

  • MS Analysis (Electron Ionization - EI): As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In EI, high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. The resulting ions are then separated by the mass analyzer and detected.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of adipate esters.

G cluster_sample Sample Preparation cluster_data Data Acquisition & Interpretation Sample Adipate Ester Sample (DOA, DEA, or DBA) Prep_FTIR Neat Liquid for FTIR-ATR Sample->Prep_FTIR Prep_NMR Dissolve in CDCl₃ for NMR Sample->Prep_NMR Prep_MS Dilute in Solvent for GC-MS Sample->Prep_MS FTIR FTIR Spectrometer Prep_FTIR->FTIR NMR NMR Spectrometer Prep_NMR->NMR GCMS GC-MS System Prep_MS->GCMS FTIR_Data FTIR Spectrum (Functional Groups) FTIR->FTIR_Data NMR_Data ¹H & ¹³C NMR Spectra (Chemical Structure) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) GCMS->MS_Data

Caption: General workflow for spectroscopic analysis of adipate esters.

References

Dibenzyl Adipate's Impact on Polymer Mechanics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the selection of a suitable plasticizer is critical in tailoring the mechanical properties of polymers for specific applications. Dibenzyl adipate, an ester of benzyl alcohol and adipic acid, is a plasticizer known for its low volatility and good thermal stability. This guide provides a comparative analysis of the effects of this compound on the mechanical properties of polymers, contextualized with data from alternative plasticizers. Due to a lack of extensive, direct comparative studies on this compound in the public domain, this guide will utilize data for other adipate esters as a proxy to illustrate the expected performance, alongside comparisons with common phthalate and citrate plasticizers in Poly(lactic acid) (PLA), a widely used biodegradable polymer.

Comparative Performance Data

The addition of a plasticizer to a polymer matrix typically leads to a decrease in tensile strength and Young's modulus, and a significant increase in the elongation at break, signifying a transition from a rigid to a more flexible material. The following table summarizes the mechanical properties of PLA when plasticized with different types of esters, providing a likely performance profile for an adipate plasticizer like this compound.

PolymerPlasticizerConcentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
PLANone (Neat)0~60~3-6~1.2-3.5
PLADiethyl Adipate (Adipate Proxy)20~25-35~150-250~0.8-1.5
PLADioctyl Phthalate (DOP)20~20-30~200-300~0.5-1.0
PLAAcetyl Tributyl Citrate (ATBC)20~30-40~100-200~1.0-2.0

Note: The data presented are aggregated from multiple sources for comparative purposes. Direct comparison may vary based on specific experimental conditions.

The data indicates that adipate plasticizers, and by extension likely this compound, are effective at increasing the flexibility of PLA, as evidenced by the significant increase in elongation at break. While a decrease in tensile strength is observed, it remains in a functional range for many applications. Compared to the widely used but increasingly regulated DOP, adipates may offer a comparable or slightly less pronounced plasticizing effect in terms of elongation, while potentially retaining more of the material's original strength. Bio-based plasticizers like ATBC also show a good balance of properties.

Experimental Protocols

To ensure reproducible and comparable results when evaluating the effect of plasticizers on polymer mechanical properties, standardized testing protocols are essential. The following is a detailed methodology for preparing and testing plasticized polymer films.

Sample Preparation: Solvent Casting
  • Polymer Solution Preparation: A 10% (w/v) solution of the polymer (e.g., PLA) is prepared by dissolving it in a suitable solvent (e.g., chloroform, dichloromethane) under constant stirring at room temperature until a homogenous solution is obtained.

  • Plasticizer Addition: The desired amount of plasticizer (e.g., this compound, 20% w/w relative to the polymer) is added to the polymer solution. The mixture is stirred for an additional 2-4 hours to ensure uniform distribution of the plasticizer.

  • Film Casting: The solution is poured into a level glass petri dish or onto a flat glass plate. The casting surface should be in a fume hood with controlled airflow to allow for slow and uniform evaporation of the solvent.

  • Drying: The cast film is left to dry at ambient temperature for 24-48 hours. To remove any residual solvent, the film is then placed in a vacuum oven at a temperature below the polymer's glass transition temperature (e.g., 40°C for PLA) for at least 24 hours.

  • Sample Conditioning: Prior to mechanical testing, the dried film is conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours as per ASTM D618.

Mechanical Property Testing: Tensile Test (ASTM D882)
  • Specimen Preparation: Dumbbell-shaped specimens are cut from the conditioned film using a die cutter according to the dimensions specified in ASTM D882. The thickness of each specimen is measured at several points along the gauge length using a micrometer, and the average value is recorded.

  • Tensile Testing: The tensile properties (tensile strength, elongation at break, and Young's modulus) are measured using a universal testing machine (UTM) equipped with a load cell appropriate for the expected strength of the material.

  • Test Parameters:

    • Grip Separation: The initial distance between the grips holding the specimen.

    • Crosshead Speed: The rate at which the grips are pulled apart. A typical speed for flexible films is 50 mm/min.

  • Data Acquisition: The force and displacement are recorded throughout the test until the specimen fractures.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

  • Statistical Analysis: A minimum of five specimens are tested for each formulation, and the average values and standard deviations are reported.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for evaluating the effect of this compound on the mechanical properties of a polymer.

experimental_workflow cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis polymer Polymer Resin (e.g., PLA) dissolution Dissolution & Mixing polymer->dissolution solvent Solvent (e.g., Chloroform) solvent->dissolution plasticizer This compound plasticizer->dissolution casting Film Casting dissolution->casting drying Solvent Evaporation & Vacuum Drying casting->drying conditioning Conditioning (ASTM D618) drying->conditioning specimen Cut Test Specimens (ASTM D882) conditioning->specimen utm Universal Testing Machine (UTM) specimen->utm data_acq Data Acquisition (Force, Displacement) utm->data_acq stress_strain Stress-Strain Curve Generation data_acq->stress_strain calc Calculate Mechanical Properties stress_strain->calc comparison Comparative Analysis calc->comparison

Experimental workflow for mechanical property analysis.

A Comparative Guide to NMR Chemical Shift References for Adipate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the Nuclear Magnetic Resonance (NMR) chemical shift references for Dibenzyl Adipate and its common alternatives, Dioctyl Adipate (DOA) and Dibutyl Adipate (DBA).

This guide provides a comprehensive overview of the ¹H and ¹³C NMR chemical shifts for this compound, a plasticizer and solvent used in various applications, and compares it with two common alternative adipate esters: dioctyl adipate (specifically di(2-ethylhexyl) adipate) and dibutyl adipate. Understanding the distinct NMR spectral characteristics of these compounds is crucial for their unambiguous identification, purity assessment, and quality control in research and industrial settings.

Comparison of ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the experimental ¹H and ¹³C NMR chemical shift values for this compound, di(2-ethylhexyl) adipate, and dibutyl adipate, recorded in deuterated chloroform (CDCl₃). The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Chemical Shift Data (CDCl₃)

CompoundFunctional GroupChemical Shift (ppm)Multiplicity
This compound Phenyl-H7.35m
-CH₂- (benzyl)5.11s
-CH₂-C=O2.35t
-CH₂-CH₂-C=O1.68p
Di(2-ethylhexyl) Adipate -O-CH₂-4.00, 3.99dd, dd
-CH₂-C=O2.33t
-CH(CH₂)₂1.57m
-CH₂- (alkyl chain)1.35-1.23m
-CH₃0.90, 0.89t, t
Dibutyl Adipate -O-CH₂-4.06t
-CH₂-C=O2.28t
-CH₂- (butyl)1.63m
-CH₂-CH₃1.39sextet
-CH₃0.93t

Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)

CompoundCarbon AtomChemical Shift (ppm)
This compound C=O173.3
Phenyl C (quaternary)136.1
Phenyl CH128.5, 128.2, 128.1
-CH₂- (benzyl)66.3
-CH₂-C=O34.0
-CH₂-CH₂-C=O24.3
Di(2-ethylhexyl) Adipate C=O173.6
-O-CH₂-67.5
-CH(CH₂)₂38.8
-CH₂-C=O34.3
-CH₂- (alkyl chain)30.4, 29.0, 23.8, 23.0
-CH₃ (ethyl)14.1
-CH₃ (butyl)11.1
Dibutyl Adipate C=O173.4
-O-CH₂-64.3
-CH₂-C=O34.1
-O-CH₂-CH₂-30.6
-CH₂-CH₃19.1
-CH₃13.7

Experimental Protocol: Acquiring Quantitative NMR Spectra

The following is a detailed methodology for acquiring high-quality, quantitative ¹H and ¹³C NMR spectra for the comparative analysis of adipate esters.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the adipate ester sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Solvent: CDCl₃.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift consistency.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30° pulse to ensure full relaxation between scans for quantitative measurements.

    • Acquisition Time (AT): At least 3 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 5 times the longest T1 relaxation time of the protons of interest (typically 5-10 seconds for quantitative accuracy).

    • Number of Scans (NS): 8 to 16 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a pulse program with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.

    • Pulse Angle: 30-45° pulse.

    • Acquisition Time (AT): 1-2 seconds.

    • Relaxation Delay (D1): A longer delay is crucial for quantitative ¹³C NMR, typically 30-60 seconds, to allow for the complete relaxation of quaternary carbons.

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR to achieve a good signal-to-noise ratio, depending on the sample concentration.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectra carefully to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline across the spectrum.

  • Reference the spectra to the TMS signal at 0.00 ppm.

  • Integrate the signals of interest for quantitative analysis.

Logical Workflow for NMR-Based Compound Identification

The following diagram illustrates the logical workflow for identifying an unknown adipate ester using the comparative NMR data.

NMR_Identification_Workflow Workflow for Adipate Ester Identification using NMR cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Comparison and Identification cluster_3 Reference Database Unknown_Sample Unknown Adipate Ester Sample Acquire_NMR Acquire 1H and 13C NMR Spectra Unknown_Sample->Acquire_NMR Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) Acquire_NMR->Process_Spectra Reference_to_TMS Reference to TMS (0.00 ppm) Process_Spectra->Reference_to_TMS Compare_Shifts Compare Chemical Shifts with Reference Data Reference_to_TMS->Compare_Shifts Identify_Ester Identify the Adipate Ester Compare_Shifts->Identify_Ester Dibenzyl_Adipate_Data This compound Compare_Shifts->Dibenzyl_Adipate_Data DOA_Data Dioctyl Adipate Compare_Shifts->DOA_Data DBA_Data Dibutyl Adipate Compare_Shifts->DBA_Data

Caption: Logical workflow for identifying an unknown adipate ester via NMR spectroscopy.

Safety Operating Guide

Personal protective equipment for handling Dibenzyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dibenzyl Adipate

This guide provides crucial safety protocols and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel and maintaining a secure research environment. While this compound is reported as not meeting the criteria for hazardous classification under the Globally Harmonized System (GHS), it is prudent to handle it with care to mitigate any potential health risks[1].

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to prevent skin and eye contact, and inhalation during handling.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles or safety glasses with side shields.[2][3] A face shield is recommended if there is a splash potential[3][4].Essential for protecting eyes from splashes. Standard safety glasses may not offer sufficient protection in all situations[5].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, PVC, or Neoprene). Do not use natural rubber or butyl rubber gloves[2].Inspect gloves for any signs of wear or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal[5].
Body Protection Laboratory coat.[5] For larger quantities or where splashing is likely, a chemical-resistant apron or coveralls should be worn[4][6].A fully fastened lab coat provides a primary barrier against accidental spills. Ensure clothing provides full body coverage[4].
Respiratory Protection Not typically required in a well-ventilated area.[7] Use a NIOSH/MSHA-approved respirator if ventilation is inadequate, if aerosols are generated, or during a large spill[3][5].All handling should ideally be performed within a certified chemical fume hood to minimize the inhalation of any potential vapors[5].
Foot Protection Closed-toe shoes.[5]Protects feet from spills and falling objects.

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is crucial for preventing accidents and ensuring safe laboratory practices.

Safe Handling Protocol
  • Preparation :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered[5].

    • Verify that the Safety Data Sheet (SDS) is accessible.

    • Confirm that an eyewash station and safety shower are readily accessible[5].

    • Don all required PPE as specified in the table above.

  • Handling :

    • Handle in a well-ventilated area[7][8].

    • Avoid contact with skin, eyes, and clothing[7][8].

    • Keep away from heat, sparks, and open flames, as the material may be combustible at high temperatures[7].

    • Avoid generating mists or aerosols[5][7].

    • When transferring, pour carefully to minimize splashing.

  • Storage :

    • Store in the original, tightly sealed container[7].

    • Keep in a cool, dry, and well-ventilated area[2][7].

    • Store away from incompatible materials, such as strong oxidizing agents[2][7].

Spill Response Plan

In the event of a spill, follow the procedures outlined below.

Spill_Response_Plan cluster_assessment Initial Assessment cluster_major_spill Major Spill Response cluster_minor_spill Minor Spill Response cluster_disposal Final Steps start Spill Occurs assessment Assess Spill Size and Immediate Risk start->assessment is_major Major Spill? assessment->is_major evacuate Evacuate Immediate Area is_major->evacuate Yes ventilate Ensure Adequate Ventilation is_major->ventilate No alert Alert Emergency Responders and Lab Supervisor evacuate->alert secure Secure the Area (Restrict Access) alert->secure absorb Cover with Inert Absorbent (e.g., vermiculite, sand) ventilate->absorb collect Collect Residue into Waste Container absorb->collect clean Clean Spill Area with Soap and Water collect->clean dispose Label and Dispose of Waste Container According to Institutional Guidelines clean->dispose end Spill Managed dispose->end

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.